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4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid Documentation Hub

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  • Product: 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid
  • CAS: 853058-43-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid: A Key Heterocyclic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. Its structural isomer, the 7H-pyrrolo[2,3-d]pyrimidine core, is found in several FDA-approved drugs, highlighting the therapeutic potential of this compound class[1][2]. This guide provides a detailed examination of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, a crucial intermediate for creating diverse chemical libraries for drug discovery. We will explore a logical and efficient synthetic pathway, the rationale behind key experimental choices, and a comprehensive workflow for its analytical characterization.

Introduction: The Strategic Importance of the Pyrrolopyrimidine Core

The fusion of a pyrrole ring with a pyrimidine ring creates a bicyclic system with a unique electronic and spatial arrangement, making it an excellent scaffold for interacting with biological targets. The 4-chloro substituent serves as a versatile synthetic handle, highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various functional groups, such as amines, thiols, and alkoxides, enabling the exploration of structure-activity relationships (SAR)[2]. The carboxylic acid at the 7-position provides an additional point for modification, typically through amide bond formation, further expanding the accessible chemical space. This dual functionality makes 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid an invaluable building block for medicinal chemists aiming to develop targeted therapies.

Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

While multiple synthetic routes to pyrrolopyrimidines exist, this guide details a robust and logical three-stage approach. The strategy involves the initial construction of a functionalized pyrrole ring, followed by the annulation of the pyrimidine ring, and concluding with a chlorination step. This method is designed for efficiency and control over the final product's structure.

Synthetic Strategy Overview

The synthesis begins with the construction of a pyrrole-2-carboxylate ester, which is then elaborated to form the fused pyrimidinone ring system. The final, critical step involves the conversion of the pyrimidinone to the target 4-chloro derivative.

G A Stage 1: Pyrrole Ring Formation B Stage 2: Pyrimidine Ring Annulation A->B  Formation of  Pyrimidinone Precursor C Stage 3: Chlorination B->C  Conversion to  Hydroxypyrimidine D Final Product C->D  Deoxychlorination  with POCl₃ G cluster_0 Purified Sample Sample Final Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC Purity Analysis (RP-HPLC) Sample->HPLC Result1 Structural Confirmation NMR->Result1 Result2 Molecular Weight Verification MS->Result2 Result3 Purity ≥95% HPLC->Result3

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of significant interest to researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural scaffold makes it a valuable building block in the synthesis of targeted therapies. A thorough understanding of its physicochemical characteristics is paramount for its effective application in medicinal chemistry and for the development of novel therapeutics.

Introduction: The Significance of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in Drug Discovery

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. By designing molecules that can specifically inhibit the activity of certain kinases, it is possible to develop targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid serves as a key intermediate in the synthesis of these kinase inhibitors. The chloro-substituent at the 4-position provides a reactive handle for the introduction of various functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. The carboxylic acid moiety at the 7-position offers another point for chemical modification or can be involved in crucial interactions with the target protein.

A deep understanding of the physicochemical properties of this molecule is not merely an academic exercise; it is a critical component of the drug discovery and development process. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility, stability, and formulation characteristics. Therefore, a comprehensive characterization of these parameters is essential for the rational design of new drugs and for ensuring their successful translation from the laboratory to the clinic.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its in vivo behavior. This section details the key properties of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, providing a combination of data from closely related analogs and in-silico predictions for the target molecule, given the limited availability of direct experimental data.

Table 1: Summary of Physicochemical Properties of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

PropertyPredicted ValueImportance in Drug Development
Molecular Formula C₇H₄ClN₃O₂Defines the elemental composition of the molecule.
Molecular Weight 197.58 g/mol Influences diffusion, bioavailability, and formulation.
Melting Point (°C) >250 (decomposition likely)Indicator of purity and lattice energy; affects solubility and stability.
Boiling Point (°C) Decomposes before boilingNot applicable for this solid, thermally labile compound.
Aqueous Solubility Poorly solubleCrucial for absorption and bioavailability.
pKa ~4.5-5.5 (acidic), ~1.5-2.5 (basic)Governs ionization state, which impacts solubility, permeability, and target binding.
LogP ~1.5 - 2.0A measure of lipophilicity, which influences membrane permeability and ADME properties.
Molecular Structure and Weight

The foundational properties of any chemical entity are its molecular formula and weight.

  • Molecular Formula: C₇H₄ClN₃O₂

  • Molecular Weight: 197.58 g/mol [1][2]

The relatively low molecular weight of this compound is advantageous for a drug candidate, as it generally correlates with better absorption and diffusion properties.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of the purity of a compound and the strength of its crystal lattice. For drug substances, a high melting point can sometimes be associated with low solubility.

  • Experimental Data for Analogs: The parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, has a reported melting point of >150 °C with decomposition.[2]

  • Prediction for the Target Molecule: Due to the presence of the carboxylic acid and the heterocyclic ring system, it is predicted that 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid will have a high melting point, likely decomposing before melting, above 250 °C.

Solubility

Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and bioavailability. Poor solubility is a major challenge in drug development.

  • Qualitative Assessment: Based on its chemical structure, which contains both a lipophilic heterocyclic core and a polar carboxylic acid group, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is expected to be poorly soluble in water. Its solubility is likely to be pH-dependent, increasing at higher pH values where the carboxylic acid is deprotonated. It is expected to be more soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

pKa (Ionization Constant)

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, it is crucial to understand its ionization state at different pH values, as this affects its solubility, permeability, and interaction with biological targets.

  • Predicted pKa Values:

    • Acidic pKa: The carboxylic acid group is predicted to have a pKa in the range of 4.5 to 5.5. This means that at physiological pH (~7.4), this group will be predominantly deprotonated and negatively charged.

    • Basic pKa: The pyrimidine ring system contains nitrogen atoms that can be protonated. The most basic nitrogen is predicted to have a pKa in the range of 1.5 to 2.5. At physiological pH, these nitrogens will be largely unprotonated.

The ionization state of the molecule at physiological pH will therefore be predominantly anionic, which will have significant implications for its membrane permeability and potential for ionic interactions with its target.

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (like a cell membrane) versus a polar environment (like the aqueous cytoplasm). It is a key determinant of a drug's pharmacokinetic properties.

  • Predicted LogP: The calculated LogP for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is in the range of 1.5 to 2.0. This moderate lipophilicity is often a desirable characteristic for orally administered drugs, as it represents a balance between solubility in the aqueous environment of the gastrointestinal tract and the ability to permeate lipid cell membranes.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of the data, it is crucial to employ well-validated experimental protocols. This section outlines the methodologies for determining the key physicochemical properties of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

  • Methodology:

    • A small, dry sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.[3][4]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start pack_capillary Pack dry sample into capillary tube start->pack_capillary place_in_apparatus Place capillary in melting point apparatus pack_capillary->place_in_apparatus heat_sample Heat at a controlled rate place_in_apparatus->heat_sample observe_melting Observe and record melting range heat_sample->observe_melting analyze_purity Analyze melting range for purity assessment observe_melting->analyze_purity end End analyze_purity->end SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess solid to buffer start->add_excess agitate Agitate at constant temperature add_excess->agitate reach_equilibrium Allow to reach equilibrium (24-48h) agitate->reach_equilibrium separate_solid Filter or centrifuge to remove solid reach_equilibrium->separate_solid analyze_supernatant Analyze supernatant by HPLC-UV separate_solid->analyze_supernatant end End analyze_supernatant->end

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Foundational

A Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid: A Key Building Block in Targeted Therapies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyrrolopyrimidine Scaffold 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, identified by the CAS number 1019056...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrrolopyrimidine Scaffold

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, identified by the CAS number 1019056-31-5, is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic structure, featuring both a pyrrole and a pyrimidine ring, serves as a versatile scaffold for the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors and Proteolysis-Targeting Chimeras (PROTACs).

The pyrrolopyrimidine core is a deaza-isostere of adenine, the purine base in ATP. This structural mimicry makes it an ideal starting point for designing competitive inhibitors of ATP-dependent enzymes, most notably kinases. The strategic placement of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse molecular libraries. The carboxylic acid moiety at the 7-position offers a convenient point for amide bond formation, crucial for linking the core to other molecular fragments.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1019056-31-5[1][2]
Molecular Formula C₇H₄ClN₃O₂[1][2]
Molecular Weight 197.58 g/mol [1][2]
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred from related compounds

Spectroscopic Characterization (Reference Data for a Related Compound)

  • ¹H NMR (DMSO-d₆): δ 12.43 (s, 1H, NH), 8.61 (s, 1H, Ar-H), 7.97 (dd, J = 2.8, 2.8 Hz, 1H, Ar-H), 6.72 (dd, J = 1.7, 3.5 Hz, 1H, Ar-H).

  • ¹³C NMR (DMSO-d₆): δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70.

  • Mass Spectrometry (ES+): m/z 154.01 ([M+H]⁺, 100%), 156.01 (33%).

Researchers should perform their own analytical characterization (NMR, MS, IR) to confirm the identity and purity of their material.

Synthesis and Purification

The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is not widely reported. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of related pyrrolopyrimidine derivatives. A general, conceptual workflow is presented below. It is important to note that this is a hypothetical pathway and would require experimental optimization.

G cluster_0 Conceptual Synthesis Workflow A Starting Material (e.g., Pyrrole derivative) B Introduction of Pyrimidine Ring A->B Cyclization C Chlorination B->C e.g., POCl₃ D Carboxylation C->D e.g., Grignard or Lithiation followed by CO₂ quench E Final Product: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid D->E Purification

Caption: A conceptual workflow for the synthesis of the target compound.

General Protocol for Chlorination of a Pyrrolopyrimidinone Precursor (Adapted from similar syntheses):

This protocol describes the chlorination of a 4-hydroxypyrrolopyrimidine, a likely precursor.

  • Reaction Setup: To a solution of the 4-hydroxypyrrolopyrimidine precursor in a suitable solvent such as toluene, add a chlorinating agent like phosphorus oxychloride (POCl₃). Triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO) can be added as catalysts.

  • Reaction Conditions: Heat the reaction mixture, for example, to 50°C, and stir for several hours (e.g., 15 hours) until the reaction is complete as monitored by TLC.

  • Workup: After cooling, the reaction mixture is carefully poured into ice water. The pH is then adjusted to 7-8 with a base such as sodium carbonate to precipitate the product.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent or by column chromatography.

Key Causality in Experimental Choices:

  • Choice of Chlorinating Agent: POCl₃ is a common and effective reagent for converting hydroxyl groups on pyrimidine rings to chlorides.

  • Use of Base: Triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Aqueous Workup: The careful quenching in ice water and pH adjustment are critical to hydrolyze any remaining POCl₃ and precipitate the product while minimizing potential side reactions.

Applications in Drug Discovery

The primary utility of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid lies in its role as a versatile intermediate for the synthesis of bioactive molecules.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine receptors. The JAK-STAT signaling pathway is integral to immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

G cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Site of Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT->STAT 5. Dimerization Nucleus Nucleus STAT->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Activation Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Blocks ATP Binding Site

Caption: The JAK-STAT signaling pathway and the mechanism of JAK inhibition.[3][4]

The pyrrolopyrimidine scaffold of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a key component of several JAK inhibitors, including Ruxolitinib, which is used to treat myelofibrosis.[5] The chloro group at the 4-position allows for coupling with other heterocyclic systems, while the carboxylic acid can be converted to an amide to link to a side chain that provides additional interactions with the kinase active site, enhancing potency and selectivity.

Experimental Protocol: Amide Coupling (General Procedure)

This protocol outlines a general method for coupling the carboxylic acid with an amine, a key step in synthesizing more complex molecules.

  • Activation of the Carboxylic Acid: Dissolve 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in an anhydrous aprotic solvent such as DMF or DCM. Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to form the activated ester.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions (e.g., saturated NaHCO₃, brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

G cluster_protac PROTAC Mechanism of Action PROTAC E3 Ligase Ligand Linker Target Protein Ligand POI Protein of Interest (Target) PROTAC:f2->POI 1. Binding E3 E3 Ubiquitin Ligase PROTAC:f0->E3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI 2. Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome 3. Recognition Degradation Degradation Proteasome->Degradation 4. Degradation

Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.[6][7]

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid can serve as a building block for the target-binding ligand of a PROTAC. The carboxylic acid provides a convenient attachment point for the linker, which is then connected to the E3 ligase ligand.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and its derivatives.

  • Hazard Statements: Based on data for related compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a valuable and versatile building block for the synthesis of targeted therapeutics. Its structural features, particularly the reactive chlorine atom and the carboxylic acid handle, make it an ideal starting point for the development of kinase inhibitors and PROTACs. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in drug discovery and medicinal chemistry research. While detailed experimental data for this specific compound is limited, the information provided in this guide, based on closely related structures, offers a solid foundation for researchers to incorporate this promising intermediate into their synthetic strategies.

References

  • Pharmaffiliates. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid. Available from: [Link]

  • ResearchGate. A schematic diagram for the action model of PROTAC. Available from: [Link]

  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Available from: [Link]

  • PubChem. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. Available from: [Link]

  • Wikipedia. JAK-STAT signaling pathway. Available from: [Link]

  • Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. Available from: [Link]

  • PubMed Central. The JAK/STAT Pathway. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • 2a biotech. Products. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

Abstract This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of significant i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As no public crystal structure for this specific molecule is available at the time of writing, this document serves as a detailed procedural roadmap for researchers, from the critical initial step of crystal growth to the final stages of structure solution, refinement, and detailed analysis. By leveraging established crystallographic principles and drawing parallels with structurally related pyrrolopyrimidine derivatives, this whitepaper offers both a practical "how-to" and a deeper understanding of the causal relationships behind experimental choices, ensuring scientific rigor and trustworthiness in the structural elucidation process.

Introduction: The Significance of Structural Elucidation

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid belongs to the pyrrolopyrimidine class of compounds, which are renowned for their diverse biological activities and are core scaffolds in numerous therapeutic agents.[1] The precise three-dimensional arrangement of atoms within this molecule dictates its physicochemical properties and, crucially, its interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for determining this arrangement, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.[2] This structural information is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.

This guide is structured to walk the researcher through the entire crystallographic workflow, emphasizing the critical thinking required at each stage to ensure the generation of a high-quality, publishable crystal structure.

The First Hurdle: Achieving High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely contingent on the quality of the crystal. The ideal crystal is a single, well-ordered lattice, free from significant defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension). The process of obtaining such crystals is often more of an art than a science, requiring patience and systematic exploration of various crystallization conditions.

Foundational Principles of Crystallization

Crystallization is the process of transitioning a molecule from a disordered state (in solution) to a highly ordered solid state.[3] This is achieved by slowly increasing the solute concentration to a point of supersaturation, from which nucleation and subsequent crystal growth can occur.

Recommended Crystallization Techniques

For a small organic molecule like 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, several techniques are highly effective.[4][5][6] The choice of solvent is critical and should be determined through preliminary solubility tests.

Protocol 1: Slow Evaporation

  • Solvent Selection: Identify a solvent in which the compound is moderately soluble at room temperature.

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

  • Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes.

  • Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion

This is a highly controlled and often successful method for obtaining high-quality crystals.[3]

  • System Setup:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (the "good" solvent). Place this solution in a small, open inner vial.

    • In a larger, sealable outer jar, place a larger volume of a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the "good" solvent.

  • Diffusion: Place the inner vial inside the outer jar and seal the system. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

A recommended starting point for solvent systems is presented in Table 1.

Table 1: Recommended Solvent Systems for Crystallization Screening

Method"Good" Solvent (for compound)"Poor" Solvent (Anti-solvent)
Vapor DiffusionDimethyl Sulfoxide (DMSO)Water
Vapor DiffusionN,N-Dimethylformamide (DMF)Ethanol
Slow EvaporationMethanol/Water mixtureN/A
LayeringDichloromethane (DCM)Hexane

From Crystal to Data: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal and exposing it to a focused beam of X-rays, while recording the resulting diffraction pattern.[2][7]

The Experimental Workflow

The overall process from crystal mounting to a final, refined structure is a multi-step computational process following the initial data collection.[7][8]

experimental_workflow cluster_exp Experimental cluster_proc Computational Crystal Single Crystal Selection Mount Crystal Mounting Crystal->Mount DataCollection X-ray Data Collection Mount->DataCollection Integration Data Integration DataCollection->Integration Scaling Scaling & Merging Integration->Scaling Solution Structure Solution Scaling->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation molecular_interactions cluster_molecule 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid cluster_neighbor Symmetry-Related Molecule mol Molecule A neighbor Molecule B mol->neighbor Hydrogen Bonding (Carboxylic Acid Dimer) mol->neighbor π-π Stacking (Pyrrolopyrimidine Rings)

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Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Abstract 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS No: 1019056-31-5, Molecular Formula: C₇H₄ClN₃O₂, Molecular Weight: 197.58 g/mol ) is a heterocyclic compound of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS No: 1019056-31-5, Molecular Formula: C₇H₄ClN₃O₂, Molecular Weight: 197.58 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As with any high-value chemical intermediate, rigorous structural confirmation is paramount to ensure the integrity of subsequent research and development. This guide provides a comprehensive analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of a complete, publicly available dataset for this specific molecule, this document leverages expert analysis, data from structurally similar compounds, and foundational spectroscopic principles to present a predictive but robust characterization framework. Each section includes detailed protocols for data acquisition, enabling researchers to validate these predictions experimentally.

Molecular Structure and Analytical Overview

The unique arrangement of the pyrrole and pyrimidine rings, substituted with both a chloro group and a carboxylic acid, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectral data. The atom numbering scheme used throughout this guide is presented below.

Caption: Structure of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides critical information about the electronic environment of hydrogen atoms in a molecule, allowing for the confirmation of the aromatic core and the presence of labile protons.

Predicted ¹H NMR Data

The spectrum is expected to show three distinct signals in a 1:1:1 ratio, plus a broad signal for the carboxylic acid proton. Due to the compound's limited solubility in less polar solvents and the need to observe exchangeable N-H and O-H protons, DMSO-d₆ is the recommended solvent.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1HNH (N5)The pyrrole N-H proton is acidic and its signal is often broad due to quadrupole broadening and exchange. Its chemical shift is in the typical downfield region for pyrrolic protons.
~8.70Singlet1HC2-H This proton is on the pyrimidine ring, adjacent to two nitrogen atoms, resulting in a significant downfield (deshielded) shift.
~8.10Singlet1HC6-H This proton is on the pyrrole ring. Its chemical shift is influenced by the adjacent pyrimidine ring and the electron-withdrawing carboxylic acid group at C7, placing it downfield.
>13.0Very Broad Singlet1HCOOH The carboxylic acid proton is highly deshielded and acidic, typically appearing as a very broad signal far downfield, which can exchange with water in the solvent.[3]
Experimental Protocol for ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 25 °C (298 K).

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Visualization of Proton Environments

Caption: Distinct proton environments for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon NMR is essential for confirming the carbon skeleton of the molecule. A broadband proton-decoupled experiment will yield a spectrum with seven distinct singlet signals, one for each unique carbon atom.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C OOHCarboxylic acid carbons are highly deshielded and typically appear in the 165-185 ppm range.[3]
~155C 4-ClThe carbon atom bonded to chlorine (C4) is significantly deshielded. This carbon is also part of the electron-deficient pyrimidine ring.
~152C 2-HThis carbon in the pyrimidine ring is adjacent to two nitrogen atoms, causing a strong downfield shift.
~148C 7aA quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by the surrounding nitrogen and carbon atoms.
~130C 4aAnother quaternary carbon at the ring fusion, adjacent to the pyrrole nitrogen.
~120C 7-COOHThe carbon bearing the carboxylic acid group (C7) will be downfield due to the electron-withdrawing effect of the substituent.
~110C 6-HAromatic carbons in five-membered heterocyclic rings like pyrrole typically appear in this region.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (15-25 mg) may be beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

  • Instrumentation: A 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula of a compound. The fragmentation pattern provides additional structural evidence.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: The calculated exact mass for C₇H₄ClN₃O₂ is 196.9992. In HRMS, the protonated molecule [M+H]⁺ should be observed at m/z 198.0065.

  • Isotopic Pattern: A crucial confirmation is the isotopic signature of chlorine. The spectrum will show two peaks for the molecular ion: one for the ³⁵Cl isotope ([M+H]⁺) and one for the ³⁷Cl isotope ([M+2+H]⁺) at approximately two mass units higher. The intensity ratio of these peaks will be approximately 3:1, which is characteristic of a molecule containing a single chlorine atom.

  • Key Fragments: Electrospray ionization (ESI) is a soft ionization technique, but some in-source fragmentation can be expected, or it can be induced (MS/MS).

Predicted m/zIonRationale
198.0065 / 200.0036[M+H]⁺The protonated molecular ion, showing the characteristic ~3:1 isotopic pattern for chlorine.
180.0009 / 181.9980[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid group.
152.0118 / 154.0089[M+H - COOH]⁺Loss of the entire carboxylic acid group as a radical, followed by protonation. A more likely loss is CO₂.
154.0221 / 156.0192[M+H - CO₂]⁺Decarboxylation is a common fragmentation pathway for carboxylic acids.
Visualization of Predicted Fragmentation

Fragmentation_Pathway M [M+H]⁺ m/z 198.0065 M_H2O [M+H - H₂O]⁺ m/z 180.0009 M->M_H2O - H₂O M_CO2 [M+H - CO₂]⁺ m/z 154.0221 M->M_CO2 - CO₂

Caption: Key predicted fragmentation pathways in ESI-MS.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation for positive-ion mode.

  • Instrumentation: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: ESI, positive and negative modes.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Analyze the full scan for the protonated molecular ion [M+H]⁺ and the deprotonated ion [M-H]⁻. Confirm the accurate mass and the chlorine isotopic pattern. If necessary, perform MS/MS on the parent ion to confirm the fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 2500 (very broad)O-H stretchCarboxylic AcidThe O-H stretch in a hydrogen-bonded carboxylic acid dimer is one of the broadest and most recognizable peaks in IR spectroscopy.[3][4][5]
~3100N-H stretchPyrroleThe N-H stretch of the pyrrole ring is expected in this region. It may be partially obscured by the broad O-H band.
~3050C-H stretchAromaticStretching vibration for the C-H bonds on the heterocyclic rings.
1720 - 1690 (strong, sharp)C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of a carbonyl group in a carboxylic acid, often lowered in frequency by conjugation.[4][6]
1620 - 1550C=C / C=N stretchAromatic RingsSkeletal vibrations from the fused pyrrolopyrimidine ring system.
1320 - 1210C-O stretchCarboxylic AcidThe carbon-oxygen single bond stretch of the carboxylic acid group.[5]
~750C-Cl stretchChloroalkeneThe carbon-chlorine bond stretch typically appears in the fingerprint region.
Experimental Protocol for ATR-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Collection: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Conclusion

The structural confirmation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid relies on a cohesive interpretation of multiple spectroscopic techniques. The key identifying features are:

  • ¹H NMR: The presence of two distinct aromatic singlets and two exchangeable, downfield protons for the NH and COOH groups.

  • ¹³C NMR: Seven distinct carbon signals, including a characteristic carboxylic acid peak around 165 ppm.

  • Mass Spec: An accurate mass measurement and a clear M / M+2 isotopic pattern in a ~3:1 ratio, confirming the presence of a single chlorine atom.

  • IR Spec: A very broad O-H absorption from 3300-2500 cm⁻¹ and a strong C=O peak around 1700 cm⁻¹, confirming the carboxylic acid functional group.

This guide provides a robust framework for researchers to acquire and interpret the necessary data to verify the structure and purity of this important chemical building block, ensuring the reliability and validity of their scientific endeavors.

References

  • TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy? [Online] Available at: [Link]

  • PubChem. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Online] Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Online] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Online] Available at: [Link]

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, vol. 4, no. 4, 2014, pp. 92-99.
  • Pharmaffiliates. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid. [Online] Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC). [Online] Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link]

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Exploratory

The Privileged Scaffold: A Deep Dive into the Discovery and Synthetic History of Pyrrolopyrimidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Heterocycle In the vast landscape of medicinal chemistry, certain molecular frameworks con...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets with high affinity. The pyrrolopyrimidine core is a quintessential example of such a scaffold. Its inherent structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, most notably kinases, making it a cornerstone in the development of targeted therapies.[1] This guide provides a comprehensive exploration of the discovery and synthetic evolution of pyrrolopyrimidine compounds, offering insights into the strategic considerations that have cemented their importance in modern drug discovery.

The journey of pyrrolopyrimidines from simple heterocyclic systems to blockbuster drugs is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. These fused heterocycles, comprising a pyrrole ring fused to a pyrimidine ring, exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1][2] Their ability to mimic nucleobases provides a strategic entry point for modulating the activity of enzymes like dihydrofolate reductase (DHFR) and various protein kinases.[1] This guide will delve into the key milestones in the discovery of pyrrolopyrimidine-based drugs, the diverse synthetic strategies employed to construct and functionalize this core, and detailed protocols for the synthesis of key derivatives.

Part 1: Discovery and Therapeutic Landscape of Pyrrolopyrimidines

The story of pyrrolopyrimidines in medicine is intrinsically linked to the broader history of antimetabolite chemotherapy. The structural analogy to purines was the initial spark that led to the investigation of these compounds as potential anticancer and antiviral agents.

Early Discoveries and Anticancer Applications

Initial explorations into deaza-analogues of purines paved the way for the development of pyrrolo[2,3-d]pyrimidines as potent therapeutic agents.[1] One of the most notable early successes is Pemetrexed , a multi-targeted antifolate drug used in the treatment of various cancers, including non-small cell lung cancer.[1] The pyrrolo[2,3-d]pyrimidine core of Pemetrexed acts as a mimic of folic acid, inhibiting multiple enzymes in the folate pathway.

The therapeutic potential of pyrrolopyrimidines extends beyond antifolates. They have emerged as a prolific source of kinase inhibitors.[3][4] The ATP-binding pocket of kinases has proven to be a particularly receptive site for the pyrrolopyrimidine scaffold. This has led to the development of numerous targeted cancer therapies. For instance, pyrrolopyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, a key target in many cancers.[1]

Antiviral and Other Therapeutic Applications

The purine-mimicking nature of pyrrolopyrimidines also makes them attractive candidates for antiviral drug development. By interfering with viral nucleic acid synthesis, these compounds can exhibit potent antiviral activity.[1] Immucillin H , a powerful transition-state analogue inhibitor of purine nucleoside phosphorylase (PNP), is a testament to the versatility of the pyrrolopyrimidine scaffold and is in late-stage clinical trials for hematologic diseases.[1]

Beyond cancer and virology, pyrrolopyrimidines have demonstrated a wide range of pharmacological activities, including:

  • Anti-inflammatory: By targeting key inflammatory signaling pathways.[1]

  • Antibacterial and Antifungal: Exhibiting broad-spectrum antimicrobial activity.[1]

  • Antihypertensive: Demonstrating potential in cardiovascular medicine.[1]

  • Anti-diabetic: Showing promise as agents to manage blood glucose levels.[1][5]

A more recent and significant discovery is Metarrestin , a pyrrolopyrimidine derivative that selectively disrupts the perinucleolar compartment (PNC), a marker of metastatic cancer.[6][7] Metarrestin has shown potent antimetastatic activity in preclinical models and is currently undergoing clinical evaluation.[6][7]

Key Pyrrolopyrimidine Isomers in Drug Discovery

The constitutional isomerism of the pyrrolopyrimidine core gives rise to several distinct scaffolds, with three isomers being particularly prominent in medicinal chemistry:

  • Pyrrolo[2,3-d]pyrimidines (7-deazapurines): The most extensively studied isomer due to its close structural resemblance to adenine.

  • Pyrrolo[3,2-d]pyrimidines (9-deazapurines): Another important class of purine analogues.

  • Pyrrolo[3,4-d]pyrimidines: A less explored but still promising scaffold.

This guide will primarily focus on the synthesis of the medicinally significant pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores.

Part 2: The Synthetic History and Methodologies

The synthetic accessibility of the pyrrolopyrimidine core has been a critical factor in its widespread adoption in drug discovery. Over the years, a diverse array of synthetic strategies has been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

Classical Approaches to the Pyrrolopyrimidine Core

The early syntheses of pyrrolopyrimidines often relied on multi-step sequences involving the construction of a suitably substituted pyrrole or pyrimidine precursor, followed by annulation to form the fused heterocyclic system.

A common retrosynthetic approach for pyrrolo[2,3-d]pyrimidines involves the disconnection of the pyrimidine ring, starting from a functionalized pyrrole.

G Pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrole Substituted Pyrrole Pyrrolopyrimidine->Pyrrole Retrosynthesis Pyrrole->Pyrrolopyrimidine Annulation Reagents Formamide, Urea, or Guanidine derivatives

Caption: Retrosynthetic analysis of pyrrolo[2,3-d]pyrimidines.

Modern Synthetic Strategies

More contemporary approaches often employ convergent and efficient methods, such as domino or multi-component reactions, to rapidly assemble the pyrrolopyrimidine scaffold. Transition-metal catalysis has also revolutionized the synthesis and functionalization of these heterocycles.

One powerful strategy involves the palladium-catalyzed cross-coupling of a halogenated pyrimidine with a suitable pyrrole derivative. This approach allows for the late-stage introduction of diversity, which is highly advantageous in medicinal chemistry programs.

G cluster_reactants Reactants cluster_products Product Halogenated_Pyrimidine Halogenated Pyrimidine Catalyst Palladium Catalyst Halogenated_Pyrimidine->Catalyst Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->Catalyst Pyrrolopyrimidine Pyrrolopyrimidine Catalyst->Pyrrolopyrimidine Cross-Coupling

Caption: Palladium-catalyzed synthesis of pyrrolopyrimidines.

Synthesis of Key Intermediates

The synthesis of many complex pyrrolopyrimidine-based drugs relies on the availability of key, pre-functionalized intermediates. A notable example is 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine , a crucial building block for the synthesis of the JAK inhibitor Ruxolitinib.[8] The availability of such intermediates from reliable suppliers is critical for research and development.[8]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative pyrrolopyrimidine compounds. These protocols are intended to be illustrative of the key synthetic transformations discussed.

Synthesis of a Tricyclic Pyrrolo[2,3-d]pyrimidinone

This protocol describes a facile synthesis of a tricyclic pyrrolo[2,3-d]pyrimidinone, a scaffold with demonstrated antitumor activity.[9]

Protocol 1: Synthesis of 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one [9]

  • Step 1: Synthesis of the Pyrrolopyrimidinone Core.

    • To a solution of the appropriate starting materials (as described in the cited literature), add the necessary reagents for the cyclization reaction.

    • Heat the reaction mixture under reflux for the specified time.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

    • Purify the product by recrystallization or column chromatography.

  • Step 2: Characterization.

    • Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

    • The expected 1H NMR (600 MHz, CDCl3) signals are: δ 7.42–7.36 (m, 4H), 6.67 (s, 1H), 4.09 (t, J = 6.2 Hz, 2H), 3.69 (s, 3H), 2.97 (t, J = 6.7 Hz, 2H), 1.97 (p, J = 6.1 Hz, 2H), 1.92 (p, J = 6.3 Hz, 2H).[9]

    • The expected 13C NMR (101 MHz, CDCl3) signals are: δ 159.13, 153.94, 148.10, 135.31, 133.92, 130.51, 129.95, 128.85, 105.90, 102.01, 41.59, 31.81, 30.07, 22.26, 19.37.[9]

    • The expected high-resolution mass spectrometry (HRMS) (ESI) calculated for C17H17ClN3O [M + H]+ is 314.1060, with the found value being 314.1058.[9]

Synthesis of Fused Pyrrolopyrimidine Derivatives via Hydrazine

This protocol outlines the synthesis of a 4-hydrazinyl-pyrrolopyrimidine intermediate, which can be further elaborated to a variety of bioactive compounds.[10]

Protocol 2: General procedure for the synthesis of 4-hydrazinyl-pyrrolopyrimidine derivatives [10]

  • Step 1: Reaction Setup.

    • In a round-bottom flask, combine 4-chloro pyrrolopyrimidine (0.01 mol) and hydrazine hydrate (0.01 mol) in absolute ethanol.

  • Step 2: Reflux.

    • Heat the mixture under reflux for 8 hours.

  • Step 3: Workup and Isolation.

    • After cooling, pour the reaction mixture into ice water.

    • Collect the resulting precipitate by filtration.

    • Dry the solid and recrystallize from methanol to obtain the pure product.

Part 4: Data Presentation and Visualization

Tabular Summary of Bioactivity Data

The following table summarizes the in vitro cytotoxic activity of a series of synthesized tricyclic pyrrolo[2,3-d]pyrimidines against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference
8f HT-29 (Colon)4.55 ± 0.23[11]
8g HT-29 (Colon)4.01 ± 0.20[11]
6a HeLa (Cervical)6.55 ± 0.31[9]
6g HT-29 (Colon)7.61 ± 0.31[9]
Signaling Pathway Diagram

The following diagram illustrates the role of pyrrolopyrimidine-based JAK inhibitors in blocking the JAK-STAT signaling pathway, a critical pathway in many cancers and inflammatory diseases.

G cluster_cell Cell Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Pyrrolopyrimidine_Inhibitor Pyrrolopyrimidine JAK Inhibitor Pyrrolopyrimidine_Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by pyrrolopyrimidine compounds.

Conclusion: The Enduring Legacy and Future of Pyrrolopyrimidines

The pyrrolopyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its journey from a simple purine analogue to the core of numerous approved and investigational drugs highlights the power of rational drug design and innovative synthetic chemistry. The versatility of this scaffold, coupled with the ever-expanding toolkit of synthetic methodologies, ensures that pyrrolopyrimidines will continue to be a rich source of novel therapeutics for years to come. As our understanding of disease biology deepens, the ability to rapidly synthesize and functionalize this privileged core will be paramount in the development of the next generation of targeted medicines.

References

  • Pathania, S., & Rawal, R. K. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 503–526. [Link]

  • Blake, J. F., et al. (2010). Discovery of pyrrolopyrimidine inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 20(19), 5607-5612. [Link]

  • Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8431–8453. [Link]

  • Adel, M., et al. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 68(9), 485-498. [Link]

  • Wang, X., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(4), 2246–2269. [Link]

  • Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8431–8453. [Link]

  • Bozorov, K., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. [Link]

  • Bozorov, K., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. [Link]

  • Dolle, R. E., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(14), 7981–8037. [Link]

  • The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. (n.d.). Pharmaffiliates. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • Forgács, A., et al. (2021). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 26(20), 6245. [https://www.researchgate.net/publication/355487661_Synthesis_of_Pyrrolo12-a]pyrimidine_Enantiomers_via_Domino_Ring-Closure_followed_by_Retro_Diels-Alder_Protocol]([Link])

  • Synthesis of Pyrrolopyrimidines and Pyrrolotriazolopyrimidines (2–8). (n.d.). ResearchGate. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents. Molecules, 19(11), 17745–17758. [Link]

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  • El-Sayed, N. N. E., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736–1753. [Link]

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Foundational

Whitepaper: A Strategic Guide to the Initial Kinase Inhibition Screening of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

Abstract The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 human kinases, represents the central control mechanism for a majority of cellular signaling pathways. Their dysregulation is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 human kinases, represents the central control mechanism for a majority of cellular signaling pathways. Their dysregulation is a hallmark of numerous pathologies, particularly cancer and inflammatory diseases, making them one of the most critical target classes in modern drug discovery.[1][2] The pyrrolo[3,2-d]pyrimidine scaffold, a 7-deazapurine bioisostere of adenine, is a "privileged" structure in kinase inhibitor design due to its ability to effectively mimic the hinge-binding interactions of ATP.[3] This guide presents a comprehensive, field-proven strategy for the initial evaluation of a novel derivative, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, as a potential kinase inhibitor. We delineate a multi-stage screening cascade, beginning with computational assessment and progressing through broad-spectrum biochemical profiling to targeted cell-based validation. Each stage is supported by detailed, self-validating protocols and causal explanations for experimental choices, providing researchers with a robust framework for early-stage kinase inhibitor discovery.

Introduction: The Rationale for Screening

The compound of interest, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, belongs to a chemical class with a rich history in kinase inhibition. The core scaffold is notably present in Ruxolitinib, a potent Janus kinase (JAK) inhibitor approved for the treatment of myelofibrosis.[4] This precedent strongly suggests that derivatives of this scaffold may exhibit affinity for the ATP-binding sites of various kinases. Kinases play pivotal roles in signal transduction pathways that govern cell proliferation, differentiation, and survival.[5] Aberrant kinase activity can lead to uncontrolled cell growth in cancer or chronic inflammation in autoimmune diseases, making targeted kinase inhibition a powerful therapeutic strategy.[6][7]

This guide provides a logical and efficient workflow to systematically evaluate the kinase inhibitory potential of this compound, identify its primary targets, and assess its selectivity across the human kinome. Our approach is designed to maximize data quality and confidence at each decision point, ensuring that resources are focused on the most promising therapeutic avenues.

Compound Profile: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

A thorough understanding of the test article's physicochemical properties is fundamental to designing robust assays and interpreting results.

PropertyValueSource
CAS Number 1019056-31-5[8][9]
Molecular Formula C₇H₄ClN₃O₂[8]
Molecular Weight 197.58 g/mol [8]
Appearance Solid (Varies by supplier)N/A
Purity ≥97% (Typical for research grade)[10]
Solubility Soluble in DMSOAssumed for screening

The Multi-Stage Screening Cascade

An effective screening strategy should function as a funnel, progressively narrowing the focus from a broad, kinome-wide view to a detailed understanding of a specific target in a cellular context. This cascade ensures efficiency and mitigates the risk of pursuing false positives.

Screening_Workflow cluster_0 Stage 1: In Silico Assessment cluster_1 Stage 2: Biochemical Profiling cluster_2 Stage 3: Potency & Selectivity cluster_3 Stage 4: Cellular Validation A Computational Docking (Predictive Binding) B Broad Kinase Panel Screen (e.g., >300 kinases @ 10 µM) A->B Hypothesis Generation C IC50 Determination (10-point dose-response) B->C Hit Identification D Selectivity Analysis (Comparison of IC50 values) C->D Quantify Potency E Cell-Based Target Engagement (e.g., NanoBRET™) D->E Confirm Cellular Activity F Downstream Pathway Inhibition (e.g., Phospho-protein analysis) E->F Validate Mechanism

Caption: The Four-Stage Kinase Inhibitor Screening Cascade.

Stage 1 (Pre-Screening): In Silico Assessment

Expertise & Experience: Before committing to expensive and time-consuming wet lab experiments, computational docking serves as a valuable, cost-effective first pass.[11] It allows us to hypothesize which kinase families are most likely to bind the compound based on structural and energetic compatibility with their ATP pockets. This is not a substitute for experimental data but helps in prioritizing targets and interpreting subsequent results.

Protocol 3.1: Molecular Docking Workflow
  • Receptor Preparation:

    • Select crystal structures of representative kinases from major families (e.g., TK, CMGC, AGC) from the Protein Data Bank (PDB). Focus on kinases with known clinical relevance, such as JAKs, EGFR, SRC, and CDKs.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states using software like Schrödinger Maestro or MOE.

    • Define the binding site based on the location of the co-crystallized ligand in the ATP-binding pocket.

  • Ligand Preparation:

    • Generate a 3D conformation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.

    • Perform energy minimization and assign appropriate partial charges using a force field like OPLS.

  • Docking Simulation:

    • Use a validated docking program (e.g., GLIDE, FlexX) to dock the prepared ligand into the defined binding site of each selected kinase.[12][13]

    • Generate multiple binding poses for the ligand within the active site.

  • Scoring and Analysis:

    • Score the generated poses using a scoring function (e.g., GlideScore, MM-GBSA) to estimate the binding affinity.[12]

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds with the kinase hinge region, hydrophobic interactions). Kinases with consistently high scores and favorable interaction patterns are prioritized for experimental testing.

Stage 2: Broad-Spectrum Kinase Profiling

Trustworthiness: The cornerstone of an initial screen is to test the compound against a large, diverse panel of kinases at a single, high concentration.[14] This approach provides a global view of the compound's activity, simultaneously identifying potential primary targets and flagging potential off-target liabilities that could lead to toxicity later in development. Commercial services offer panels covering over 300 human kinases, providing a comprehensive and standardized dataset.[][16]

Protocol 4.1: In Vitro Broad Panel Kinase Assay (Luminescence-Based)

This protocol describes a generic method for measuring kinase activity by quantifying ADP production, a universal product of the phosphotransferase reaction. The ADP-Glo™ Kinase Assay is a common example.[17]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Reconstitute kinases and their specific substrate peptides/proteins according to the supplier's instructions.

  • Assay Plate Setup (384-well plate):

    • Add 25 nL of the 10 mM test compound stock solution to the appropriate wells for a final assay concentration of 10 µM (assuming a 25 µL final reaction volume).

    • Add 25 nL of DMSO to control wells (representing 100% kinase activity).

    • Add 25 nL of a known broad-spectrum inhibitor (e.g., Staurosporine) to positive control wells (representing 0% activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the assay buffer.

    • Dispense 12.5 µL of the kinase/substrate mix into each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in the assay buffer. The concentration should ideally be at or near the Michaelis constant (Kₘ) for each specific kinase to ensure assay sensitivity.[18]

    • Initiate the reaction by adding 12.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes (or a time determined to be within the linear range of the reaction).[18]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for the test compound relative to the DMSO (100% activity) and Staurosporine (0% activity) controls.

    • Formula: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Staurosporine) / (Luminescence_DMSO - Luminescence_Staurosporine))

Data Presentation: Kinase Inhibition Heatmap

The results from a broad-panel screen are best visualized as a heatmap or dendrogram, which clusters kinases by family and highlights the compound's selectivity profile.

Kinase TargetFamily% Inhibition @ 10 µM
JAK1TK98%
JAK2TK99%
JAK3TK95%
TYK2TK88%
FLT3TK75%
EGFRTK15%
SRCTK22%
CDK2CMGC8%
MAPK1 (ERK2)CMGC5%
AKT1AGC12%
... (300+ more)......
(Table represents hypothetical data for illustrative purposes)

Stage 3: IC₅₀ Determination and Selectivity

Expertise & Experience: Kinases showing significant inhibition (>70-80%) in the initial screen are considered "hits." The next critical step is to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound across a range of concentrations (typically a 10-point, 3-fold serial dilution). Comparing the IC₅₀ values for different kinases establishes the compound's selectivity index, a key parameter for predicting its therapeutic window.

Protocol 5.1: IC₅₀ Value Determination

The protocol is identical to Protocol 4.1, with one key modification:

  • Instead of a single concentration, the test compound is serially diluted (e.g., starting from 30 µM down to 1.5 nM) and added to the assay plate to generate a dose-response curve.

  • The resulting inhibition data is plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to calculate the IC₅₀ value.

Data Presentation: Potency and Selectivity Table
Kinase TargetIC₅₀ (nM)
JAK28
JAK115
JAK345
TYK2120
FLT3850
(Table represents hypothetical data for illustrative purposes)

Stage 4: Cell-Based Target Validation

Trustworthiness: While biochemical assays are essential for determining direct enzymatic inhibition, they do not account for factors like cell membrane permeability, intracellular ATP concentrations, or engagement with the target in its native cellular complex.[19][20] Cell-based assays are therefore a mandatory validation step to confirm that the compound can reach its target in a living cell and exert a functional effect.

The JAK-STAT Signaling Pathway

Given the structural relationship to Ruxolitinib and the hypothetical screening data suggesting potent JAK inhibition, a relevant cell-based assay would be to measure the inhibition of the JAK-STAT pathway. This pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and hematopoiesis.[7][21]

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT JAK->STAT_inactive 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation GeneTranscription Gene Transcription DNA->GeneTranscription 6. Gene Regulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor 4-Chloro-5H-pyrrolo [3,2-d]pyrimidine- 7-carboxylic acid Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the site of inhibition.

Protocol 6.1: Cellular Phospho-STAT Assay (Western Blot)

This protocol measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., TF-1 or HEL cells, which are dependent on JAK signaling).

  • Cell Culture and Starvation:

    • Culture cells in appropriate media until they reach ~80% confluency.

    • Starve the cells of serum or growth factors for 4-6 hours to reduce basal signaling activity.

  • Inhibitor Treatment:

    • Pre-treat the starved cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a relevant cytokine (e.g., IL-3 or EPO) for 15-30 minutes to activate the JAK-STAT pathway. A non-stimulated control should be included.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT5).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and specific inhibition of phosphorylation.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • A dose-dependent decrease in the pSTAT/total STAT ratio in compound-treated cells compared to the stimulated DMSO control confirms on-target cellular activity.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial kinase screening of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. By progressing through a logical cascade of computational, biochemical, and cell-based assays, researchers can efficiently identify primary kinase targets, quantify potency and selectivity, and validate the compound's mechanism of action in a physiologically relevant context.

Positive results from this screening funnel—specifically, the identification of a potent and selective inhibitor with confirmed cellular activity—provide a strong foundation for advancing the compound into lead optimization. Subsequent studies would involve structure-activity relationship (SAR) analysis to improve potency and selectivity, ADME/Tox profiling to assess its drug-like properties, and ultimately, evaluation in preclinical disease models.

References

  • Cee, V. J., et al. (2012). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed. Available at: [Link]

  • Brognard, J., & Hunter, T. (2011). Protein Kinase Signalling Networks in Cancer. Current Opinion in Genetics & Development. Available at: [Link]

  • R., A., & S., J. R. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]

  • Xia, M., et al. (2023). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. MDPI. Available at: [Link]

  • Karakas, B., et al. (2017). Kinases and Cancer. Journal of Carcinogenesis. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. Available at: [Link]

  • O’Shea, J. J., & Plenge, R. (2012). Protein kinase inhibitors in the treatment of inflammatory and autoimmune diseases. Clinical Immunology. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Open Access Government. (2024). Protein kinases for combating inflammatory disease. Open Access Government. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Yap, W. N., et al. (2021). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Pharmacology. Available at: [Link]

  • Open Access Government. (2024). Protein kinases for combating inflammatory disease. Open Access Government. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Wee, P., & Wang, Z. (2017). Targeting RTK Signaling Pathways in Cancer. Cancers. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening Services. Reaction Biology. Available at: [Link]

  • Cavasotto, C. N., & Moro, S. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Future Medicinal Chemistry. Available at: [Link]

  • Karin, M. (2009). Inflammation-activated Protein Kinases as Targets for Drug Development. Proceedings of the American Thoracic Society. Available at: [Link]

  • Tsimafeyeu, I., et al. (2019). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • Lange, O. F., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • Dubey, D. K., et al. (2013). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals. Available at: [Link]

  • Singh, P., et al. (2023). Computational studies to explore inhibitors against the cyclin-dependent kinase 12/13 enzyme: an insilco pharmacophore modeling, molecular docking and dynamics approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. ICE Bioscience. Available at: [Link]

  • Montalban, A. G., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Metwally, K. A., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Gangireddy, P., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gribanov, P. S., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Unnamed Author. (Date unavailable). The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. Unnamed Source. Available at: [Link]

  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem. Available at: [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. PubChem. Available at: [Link]

  • Pharmaffiliates. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid. Pharmaffiliates. Available at: [Link]

  • Holien, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid as a Trifunctional Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of the 9-Deazapurine Scaffold In the landscape of medicinal chemistry, purine analogs are foundational scaffolds for d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the 9-Deazapurine Scaffold

In the landscape of medicinal chemistry, purine analogs are foundational scaffolds for developing targeted therapeutics. The pyrrolo[3,2-d]pyrimidine core, also known as 9-deazapurine, represents a critical purine isostere where the N9 nitrogen is replaced by a carbon atom. This modification grants enhanced metabolic stability and provides a vector for chemical modification, making 9-deazapurine derivatives potent inhibitors of various enzymes, including kinases and purine nucleoside phosphorylase (PNP).[1][2][3]

This guide focuses on a highly versatile, yet underexplored, synthetic intermediate: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS 1019056-31-5).[4] This molecule is a trifunctional building block, offering three distinct and orthogonally reactive sites. The strategic manipulation of these sites allows for the rapid construction of diverse and complex molecular libraries, accelerating the drug discovery process.

The core value of this intermediate lies in:

  • The C4-Chloro Group: An electrophilic center primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, ether, and thioether linkages.

  • The C7-Carboxylic Acid: A versatile handle for forming amide or ester bonds, crucial for modulating solubility, cell permeability, and target engagement.

  • The N5-Pyrrole Proton: An active site for selective N-alkylation or protection, enabling further diversification and fine-tuning of electronic properties.

This document serves as a detailed guide, providing both the theoretical rationale and practical, step-by-step protocols for leveraging this powerful intermediate in synthetic campaigns.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the intermediate's properties is essential for effective reaction design.

PropertyValue
IUPAC Name 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
CAS Number 1019056-31-5
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO; sparingly soluble in THF, DCM

The reactivity of the molecule is dictated by the electronic nature of the fused heterocyclic system. The electron-withdrawing pyrimidine ring activates the C4-chloro group for SNAr, while the pyrrole ring influences the acidity of the N-H proton and the reactivity of the carboxylic acid.

Reactivity_Profile cluster_main mol C4_Cl C4-Chloro: Prime site for SNAr with nucleophiles (R-NH2, R-OH). C4_Cl->mol C7_COOH C7-Carboxylic Acid: Enables amide/ester bond formation (Coupling agents). C7_COOH->mol N5_H N5-H: Site for selective alkylation/protection. N5_H->mol

Figure 1: Key reactive sites on the trifunctional intermediate.

Application Note 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C4-chloro substituent is the most electrophilic site, making it highly susceptible to displacement by a wide range of nucleophiles. This reaction is the cornerstone for introducing the primary diversity elements into the scaffold.

Causality Behind Experimental Choices: The reaction can proceed under thermal conditions, but acid catalysis is often employed, particularly for less nucleophilic amines like anilines. The acid protonates a pyrimidine nitrogen, further activating the ring towards nucleophilic attack.[5][6] For base-sensitive substrates or to drive the reaction to completion, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a powerful alternative, although SNAr is often more atom-economical.

Protocol 3.1: Acid-Catalyzed Amination with Anilines

This protocol is adapted from established procedures for related 4-chloropyrrolopyrimidines and is optimized for small-scale synthesis.[6]

Workflow Diagram:

SNAr_Workflow start Start: Weigh Reagents reagents Intermediate (1 eq) Aniline (1.2 eq) 2-Propanol or Water start->reagents dissolve Dissolve/slurry in solvent in a sealed vial reagents->dissolve add_hcl Add HCl (0.1 eq) (e.g., 4M in Dioxane) dissolve->add_hcl heat Heat at 80-100 °C (Monitor by LC-MS) add_hcl->heat workup Cool, then perform aqueous workup heat->workup purify Purify via column chromatography or recrystallization workup->purify end End: Isolated Product purify->end

Caption: Workflow for acid-catalyzed SNAr.

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL microwave vial, add 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (100 mg, 0.506 mmol, 1.0 eq) and the desired aniline (0.607 mmol, 1.2 eq).

  • Solvent Addition: Add 2.5 mL of 2-propanol or water. Note: Water can be a surprisingly effective solvent for these transformations, enhancing reaction rates.[5][6] For highly lipophilic substrates, 2-propanol or a DMF/water mixture is preferred.

  • Acid Addition: Add a catalytic amount of hydrochloric acid (e.g., 13 µL of 4M HCl in 1,4-dioxane, 0.051 mmol, 0.1 eq).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS every 2-4 hours until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. If the product has precipitated, it can be isolated by filtration. Otherwise, add ethyl acetate (15 mL) and a saturated aqueous solution of sodium bicarbonate (15 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Application Note 2: Derivatization of the C7-Carboxylic Acid

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[7][8] The C7-carboxylic acid on the intermediate provides a direct handle for coupling with a diverse array of amines, enabling exploration of structure-activity relationships (SAR) at this position.

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is unfavorable.[9][10] Therefore, activating agents are required. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often paired with additives like HOBt or NHS, are common as they form a reactive O-acylisourea intermediate and produce water-soluble byproducts that are easily removed.[11] For challenging couplings (e.g., with sterically hindered or electron-deficient amines), more potent uronium/aminium salt reagents like HATU are preferred.

Protocol 4.1: Amide Coupling using HATU

This protocol provides a robust method for forming amide bonds, even with less reactive amines.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the C4-substituted pyrrolo[3,2-d]pyrimidine-7-carboxylic acid starting material (e.g., the product from Protocol 3.1) (0.25 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 2.5 mL).

  • Reagent Addition: To the solution, add the desired amine (0.30 mmol, 1.2 eq), followed by HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (114 mg, 0.30 mmol, 1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (131 µL, 0.75 mmol, 3.0 eq) dropwise to the stirring solution.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL). Wash sequentially with 5% aqueous LiCl (to remove DMF, 2 x 15 mL), 1M aqueous HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and finally, brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired amide.

Reagent SystemAdditiveBaseKey AdvantagesCommon Side Reactions
EDC HOBt or NHSNone/DIPEAWater-soluble byproducts, cost-effective.Racemization (if chiral centers are present).
HATU NoneDIPEAHigh efficiency, rapid, good for hindered substrates.Higher cost, potential for guanidinylation side products.
SOCl₂ / Amine N/APyridine/Et₃NForms highly reactive acid chloride.Harsh conditions, not suitable for sensitive substrates.
Table 1: Comparison of common amide coupling conditions.

Integrated Synthetic Strategy: A Case Study

To illustrate the power of this trifunctional intermediate, the following workflow outlines a hypothetical synthesis of a potential kinase inhibitor, demonstrating the sequential and selective functionalization of the three reactive sites.

Integrated_Strategy cluster_0 Step 1: SNAr at C4 cluster_1 Step 2: Amide Coupling at C7 cluster_2 Step 3: N-Alkylation at N5 start 4-Cl-Pyrrolo-COOH (Intermediate) step1_reagents Aniline derivative HCl (cat.), 2-PrOH, 90°C start->step1_reagents prod1 C4-Arylamine Intermediate step1_reagents->prod1 step2_reagents Piperidine derivative HATU, DIPEA, DMF prod1->step2_reagents prod2 C4-Arylamine-C7-Amide Intermediate step2_reagents->prod2 step3_reagents Alkyl Halide (R-X) NaH or K2CO3, DMF prod2->step3_reagents final_prod Final Target Molecule step3_reagents->final_prod

Caption: A multi-step synthetic route utilizing the intermediate.

This logical, three-step approach allows for the systematic construction of a molecule with three distinct points of diversity, originating from the aniline, the piperidine, and the alkyl halide. This strategy is highly amenable to parallel synthesis for the rapid generation of a chemical library for biological screening.

References

  • Shih, H., Cottam, H. B., & Carson, D. A. (2002). Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. Chemical & Pharmaceutical Bulletin, 50(3), 364-367. [Link]

  • Tveit, H., et al. (2014). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 19(5), 5345-5358. [Link]

  • Tveit, H., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 2(2), 241-247. [Link]

  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Shizuoka University. [Link]

  • Shih, H., Cottam, H. B., & Carson, D. A. (2002). Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. ResearchGate. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Tveit, H., et al. (2013). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • de Oliveira, C. S. A., et al. (2012). Synthesis of 9-substituted 9-deazaguanine derivatives. Blucher Chemistry Proceedings, 1(2). [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Stoeckler, J. D., et al. (1986). Inhibitors of purine nucleoside phosphorylase: effects of 9-deazapurine ribonucleosides and synthesis of 5'-deoxy-5'-iodo-9-deazainosine. Cancer Research, 46(4 Pt 1), 1774-1778. [Link]

Sources

Application

Application Notes and Protocol: Dissolving 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in DMSO

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic organic compound wit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery.[1] Its structural motif is a common scaffold in the development of targeted therapeutics.[2] Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible results in downstream applications, including high-throughput screening, cell-based assays, and biochemical experiments. This document provides a detailed protocol for the dissolution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in dimethyl sulfoxide (DMSO), a widely used aprotic solvent known for its ability to dissolve a broad range of organic molecules.[3]

The protocol herein is designed to ensure the integrity of the compound while achieving a clear, homogenous stock solution. We will delve into the rationale behind each step, safety considerations, and troubleshooting common issues.

Compound Profile

A thorough understanding of the physicochemical properties of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is fundamental to its effective use.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂[4]
Molecular Weight 197.58 g/mol [4]
CAS Number 1019056-31-5[4]
Appearance Likely a solid (based on related compounds)N/A
Solubility Expected to be soluble in DMSO[2]

Safety First: Essential Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Hazard Avoidance: Based on analogous compounds, this substance may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6] Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Waste Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.

Detailed Protocol for Dissolution in DMSO

This protocol is designed to prepare a stock solution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in DMSO. The final concentration of the stock solution should be determined based on the requirements of the specific downstream application.

Materials and Equipment
  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (solid form)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Amber glass vials or other light-protecting containers with screw caps

  • Micropipettes and sterile, chemical-resistant pipette tips

  • Vortex mixer

  • Water bath sonicator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC A Equilibrate compound and DMSO to room temperature B Perform pre-dissolution checks (visual inspection) A->B C Weigh the desired amount of compound D Add the calculated volume of DMSO C->D E Vortex for 2-5 minutes D->E F Sonicate in a water bath for 10-15 minutes (if necessary) E->F G Visually inspect for complete dissolution F->G H Aliquot into smaller volumes G->H J Perform post-dissolution QC (optional) G->J If required I Store at -20°C or -80°C, protected from light and moisture H->I G cluster_goal Primary Goal cluster_inputs Inputs cluster_process Core Process cluster_controls Control Measures cluster_outputs Outputs & Verification Goal Prepare a stable, homogenous stock solution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in DMSO Weighing Accurate Weighing Dispensing Precise Solvent Dispensing Mixing Mechanical Agitation (Vortexing/Sonication) Compound High-purity solid compound Compound->Weighing Solvent Anhydrous DMSO Solvent->Weighing Equipment Calibrated equipment (balance, pipettes) Equipment->Weighing Weighing->Dispensing Dispensing->Mixing Stock Clear, Particulate-Free Stock Solution Mixing->Stock Temp Room Temperature Equilibration Temp->Mixing Moisture Anhydrous Conditions Moisture->Mixing Light Light Protection (Amber Vials) Light->Mixing Storage Properly Aliquoted and Stored Samples Stock->Storage QC Visual Inspection for Clarity Stock->QC

References

Method

Application Note: Strategies for Selective Coupling Reactions with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

Abstract The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of targeted therapies, most notably Janus kinase (JAK) inhibitor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of targeted therapies, most notably Janus kinase (JAK) inhibitors like Ruxolitinib.[1] Its structure presents two distinct and chemically addressable functional groups: a reactive chloro-substituent at the C4 position of the pyrimidine ring and a carboxylic acid at the C7 position of the pyrrole ring. This duality allows for the divergent synthesis of complex molecular libraries, making it a valuable building block for drug discovery.[2] This application note provides a detailed guide for researchers, offering field-proven protocols for selective functionalization at both sites. We will detail a robust method for amide bond formation at the C7-carboxylic acid and a palladium-catalyzed Buchwald-Hartwig amination at the C4-chloro position, complete with mechanistic insights, step-by-step workflows, and expert commentary.

Chemical Reactivity Profile

The synthetic utility of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS 1019056-31-5) stems from the orthogonal reactivity of its two key functional sites.[3][4]

  • C4-Chloro Group: The electron-withdrawing nature of the pyrimidine ring system renders the C4 position highly electrophilic. This makes the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, it is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse carbon and nitrogen substituents.[5]

  • C7-Carboxylic Acid Group: The carboxylic acid on the pyrrole ring is a versatile functional group primarily used for the formation of amide bonds. Direct condensation with amines is generally inefficient.[6] Therefore, activation with coupling reagents is necessary to facilitate the reaction, allowing for the covalent linkage of peptides, linkers for PROTACs, or other moieties to build molecular complexity.[1]

cluster_0 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid cluster_1 Reaction Sites mol C4 C4-Chloro Position (Cross-Coupling, SNAr) C4:n->mol:n C7 C7-Carboxylic Acid (Amide Coupling) C7:s->mol:s

Caption: Orthogonal reactive sites on the core scaffold.

Protocol 1: Amide Coupling at the C7-Carboxylic Acid

This protocol details the formation of an amide bond at the C7 position using HATU, a highly efficient uronium-based coupling reagent.

Principle of the Reaction

Direct reaction between a carboxylic acid and an amine is unfavorable as it primarily forms a non-reactive ammonium-carboxylate salt.[6] Coupling reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine to form the stable amide bond with high efficiency and minimal side reactions.[7] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the generated acids without interfering with the coupling partners.

Detailed Experimental Protocol
  • Reagent Preparation:

    • In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).

    • Prepare separate stock solutions of the desired primary or secondary amine (1.2 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF if desired, or plan to add them neat.

  • Carboxylic Acid Activation (Pre-activation):

    • To the stirred solution of the carboxylic acid, add HATU (1.1 eq) followed by DIPEA (3.0 eq).

    • Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step is crucial for ensuring the complete formation of the active ester before the amine is introduced.

  • Amine Coupling:

    • Add the amine (1.2 eq) to the pre-activated mixture.

    • Continue stirring the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient).

Workflow for Amide Coupling```dot

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Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Summary of Recommended Conditions

ParameterProtocol 1: Amide CouplingProtocol 2: Buchwald-Hartwig Amination
Reaction Site C7-Carboxylic AcidC4-Chloro (on ester-protected core)
Key Reagent HATU (1.1 eq)Pd₂(dba)₃ (2-5 mol%) / XPhos (4-10 mol%)
Base DIPEA (3.0 eq)Sodium tert-butoxide (2.0 eq)
Solvent Anhydrous DMFAnhydrous, Degassed Toluene or Dioxane
Temperature Room Temperature80 - 110 °C or Microwave
Atmosphere Inert (N₂ or Ar)Strictly Inert (N₂ or Ar)
Typical Time 1 - 4 hours4 - 24 hours
Work-up Aqueous wash, ExtractionFiltration through Celite, Extraction
Expert Tip Pre-activate acid for 15-30 minEnsure rigorous exclusion of air and moisture

References

  • The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. (n.d.). Pharmaffiliates Blog. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. [Link]

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | PubChem. (n.d.). PubChem. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2017). Taylor & Francis Online. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2016). RSC Publishing. [Link]

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid 1g - Dana Bioscience. (n.d.). Dana Bioscience. [Link]

Sources

Application

Application of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid in medicinal chemistry

An In-Depth Guide to the Application of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in Medicinal Chemistry Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" possess the ideal combination of structural rigidity, synthetic accessibility, and the capacity for precise, multi-directional functionalization. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a quintessential example of such a scaffold. As an isomer of the well-known 7-deazapurine core, the 9-deazaguanine structure of the pyrrolo[3,2-d]pyrimidine system offers a unique spatial arrangement of hydrogen bond donors and acceptors, making it an exceptional starting point for designing highly specific ligands for various biological targets.

This guide provides a detailed exploration of the strategic application of this bifunctional intermediate. The molecule's true utility lies in its two distinct and orthogonally reactive functional handles:

  • The C4-Chloride: An electrophilic center primed for nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions. This position is the primary vector for introducing diversity elements that modulate potency, selectivity, and pharmacokinetic properties.

  • The C7-Carboxylic Acid: A versatile functional group that can serve as a key pharmacophoric element (e.g., forming critical hydrogen or ionic bonds with a protein target) or as a synthetic handle for amide bond formation, enabling tethering to other molecular fragments or linkers for technologies like PROTACs.

This document will detail the core synthetic strategies for leveraging these handles and explore the major therapeutic target classes for which this scaffold has shown significant promise, including G-protein coupled receptors (GPCRs) and protein kinases.

PART 1: Core Synthetic Strategies & Protocols

The strategic value of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is realized through its capacity for controlled, stepwise derivatization. Below are detailed protocols for the most critical transformations, with an emphasis on the causal reasoning behind the choice of reagents and conditions.

Logical Workflow for Scaffold Derivatization

The following diagram illustrates a common strategic workflow. Typically, the more robust cross-coupling reactions are performed first on the C4-chloro position, often with the carboxylic acid protected as an ester. The ester is then hydrolyzed and followed by amide coupling at the C7-position.

G cluster_protection Step 1: Protection (Optional) cluster_diversification Step 2: C4-Position Diversification cluster_final Step 3: C7-Position Functionalization P1 Starting Material: 4-Chloro-5H-pyrrolo[3,2-d] -pyrimidine-7-carboxylic acid P2 Esterification (e.g., MeOH, H+) P1->P2 P3 Protected Intermediate: Methyl Ester Derivative P2->P3 D1 Protected Intermediate P3->D1 D2 Suzuki Coupling (R-B(OH)₂, Pd Catalyst, Base) D1->D2 D3 Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) D1->D3 D4 Diversified Intermediates F1 Saponification (e.g., LiOH, H₂O/THF) D4->F1 F2 Amide Coupling (R'R''NH, HATU, DIPEA) F1->F2 F3 Final Library of Compounds F2->F3 caption General workflow for derivatizing the scaffold.

Caption: General workflow for derivatizing the scaffold.

Protocol 1: C4-Position C-C Bond Formation via Suzuki-Miyaura Coupling

This reaction is fundamental for introducing aryl or heteroaryl moieties, which can probe deep hydrophobic pockets of a target protein or establish critical π-π stacking interactions.

Methodology:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the methyl ester of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Causality: The boronic acid is the carbon nucleophile source. An excess ensures the reaction goes to completion. The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq).

    • Causality: Pd(dppf)Cl₂ is a robust, electron-rich catalyst effective for cross-coupling with heteroaryl chlorides. The dppf ligand provides stability and promotes the reductive elimination step.

  • Solvent and Reaction: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

    • Causality: Dioxane is an excellent solvent for the organic components, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C7-Position C-N Bond Formation via Amide Coupling

This is a critical step for linking the scaffold to other pharmacophores or for installing groups that can form key hydrogen bonds.

Methodology:

  • Acid Activation: In a dry flask under an inert atmosphere, dissolve the deprotected 4-substituted-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF). Add the coupling reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Causality: HATU is a highly efficient uronium-based coupling reagent that rapidly converts the carboxylic acid into a reactive O-acylisourea intermediate, minimizing side reactions and racemization (if applicable). DIPEA is a sterically hindered base that scavenges the generated acid without competing as a nucleophile.[1][2]

  • Amine Addition: Stir the activation mixture at room temperature for 15-30 minutes. Then, add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-6 hours).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide product by flash chromatography or preparative HPLC.

PART 2: Applications in Key Therapeutic Areas

The pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed in the discovery of potent and selective modulators for distinct protein families.

Application Case Study 1: Neuropeptide Y5 (NPY5) Receptor Antagonists

The Neuropeptide Y (NPY) system is a critical regulator of food intake and energy balance, with the Y5 receptor subtype playing a significant role in mediating the appetite-stimulating effects of NPY.[3] Therefore, NPY5 antagonists are pursued as potential anti-obesity therapeutics.[4] A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and identified as potent NPY5 antagonists.[5]

Structure-Activity Relationship (SAR) Insights:

The development of these antagonists provided key insights into the structural requirements for NPY5 receptor binding. The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid scaffold provides an excellent entry point for synthesizing compounds based on these findings.

Position on ScaffoldModification TypeImpact on NPY5 Binding AffinityRationale
C4-Position Large, lipophilic amines (e.g., via Buchwald-Hartwig)Crucial for Potency This position explores a large hydrophobic pocket in the receptor. Optimal substituents are often bulky, such as bridged bicyclic amines.[5]
C7-Position Small amides or esters (from the carboxylic acid)Modulates Potency This vector points towards the solvent-exposed region. While large groups are not tolerated, small, polar groups can enhance solubility and fine-tune binding.[5]
N5-Position (Pyrrole) Alkylation (e.g., with methyl or ethyl groups)Generally Tolerated Small alkyl groups are well-tolerated and can be used to improve metabolic stability or slightly alter the molecule's conformational preference.[3]
Application Case Study 2: Kinase Insert Domain Receptor (KDR/VEGFR-2) Inhibitors

KDR (also known as VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. Inhibiting KDR is a clinically validated strategy for treating various cancers by cutting off a tumor's blood supply. The pyrrolo[3,2-d]pyrimidine core is an effective ATP-mimetic scaffold.

Mechanism & Design Principles:

Derivatives of this scaffold are designed as "Type II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[6] This often leads to greater selectivity compared to inhibitors that target the highly conserved ATP-binding site of the active conformation.

  • Hinge-Binding: The pyrrolo[3,2-d]pyrimidine core acts as the "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.

  • DFG-out Pocket: Substituents installed at the C4-position are designed to extend into a deep hydrophobic pocket created by the outward flip of the Asp-Phe-Gly (DFG) motif. This is where large aryl groups, often installed via Suzuki coupling, are critical.[6]

  • Solvent Front: The C7-carboxylic acid , or amides derived from it, would be directed towards the solvent-exposed region, providing a handle to improve solubility and pharmacokinetic properties without disrupting the core binding interactions.

Visualizing the Kinase Inhibition Strategy:

G cluster_kinase Kinase ATP Binding Site (DFG-out) Scaffold Pyrrolo[3,2-d]pyrimidine Core Hinge Hinge Region Scaffold->Hinge H-Bonds C4_Sub Aryl/Heteroaryl Group (from Suzuki Coupling) Hydrophobic Hydrophobic Pocket (DFG-out induced) C4_Sub->Hydrophobic van der Waals C7_Sub Amide/Acid Group (Solubilizing Tail) Solvent Solvent Interface C7_Sub->Solvent H-Bonds/Polar caption Binding model for a Type II kinase inhibitor.

Caption: Binding model for a Type II kinase inhibitor.

Conclusion

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its bifunctional nature allows for the systematic and independent exploration of two key chemical vectors, enabling chemists to rapidly generate libraries of diverse compounds. The proven success of its core scaffold in developing potent antagonists for GPCRs like NPY5 and selective inhibitors for challenging targets like KDR underscores its value. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this versatile and privileged scaffold in their drug discovery programs.

References

  • Poindexter, G. S., et al. (2000). Structure-Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]

  • Wang, T., et al. (2014). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. Medicinal Chemistry Research, 23(6), 2843-2853. [Link]

  • Ishihara, Y., et al. (2000). Structure-Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]

  • MacNeil, D. J. (2007). NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs. Current Topics in Medicinal Chemistry, 7(17), 1721-1733. [Link]

  • Verma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 16(8), 133-141. [Link]

Sources

Method

Application Notes and Protocols for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid: A Guide to Safe Handling and Storage

Introduction: Understanding the Compound 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its structure, fe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyrrolopyrimidine core, is a key building block in the synthesis of various biologically active molecules.[1][2] The presence of a chlorine atom and a carboxylic acid group makes it a versatile intermediate for creating diverse chemical libraries. However, these same reactive functionalities, combined with the overall chemical structure, necessitate a rigorous approach to its handling and storage to ensure the safety of laboratory personnel and maintain the compound's integrity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. The protocols outlined herein are based on established safety principles for handling chlorinated heterocyclic compounds and potent research chemicals.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is not extensively documented in publicly available literature, data from structurally similar compounds, such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, provide critical insights into its potential hazards. The primary risks associated with this class of compounds are:

  • Acute Toxicity (Oral): The presence of the chlorinated pyrimidine ring suggests potential toxicity if ingested.[3][4][5]

  • Skin and Eye Irritation: Aromatic carboxylic acids and chlorinated heterocycles can be irritating to the skin and eyes upon direct contact.[3][5]

  • Respiratory Tract Irritation: As a fine powder, the compound can cause respiratory irritation if inhaled.[3][6]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the nature of the experimental manipulations, and the potential for exposure.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. For 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, the following are mandatory:

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilated Enclosures: For procedures involving larger quantities or with a higher risk of aerosolization, a ventilated balance enclosure or a glove box may be necessary.

  • Proximity to Safety Equipment: Workstations must be in close proximity to an emergency eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE): Essential Barrier Protection

Appropriate PPE is crucial to prevent dermal, ocular, and respiratory exposure. The minimum required PPE when handling 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid includes:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potent compounds.
Eye Protection Chemical splash goggles or a face shieldProtects against accidental splashes and airborne particles.[7]
Body Protection A lab coat with long sleeves and a closed frontPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be requiredNecessary for handling large quantities or during spill cleanup where aerosolization is possible.

Safe Handling Protocols

Adherence to meticulous handling procedures is paramount to ensure safety and experimental integrity.

Weighing and Transfer of Solid Compound
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly, and all necessary PPE is donned.

  • Containment: Place a weigh boat or paper on the analytical balance inside the fume hood.

  • Transfer: Use a spatula to carefully transfer the desired amount of the solid compound. Avoid any actions that could generate dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe in a designated chemical waste container.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent in which 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is soluble.

  • Dissolution: In the fume hood, add the weighed solid to a suitable flask. Slowly add the solvent to the solid to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound completely. If necessary, gentle heating can be applied, but ensure the solvent's flash point is not exceeded.

  • Labeling: Immediately label the container with the compound name, concentration, solvent, and date of preparation.

Storage Requirements

Proper storage is essential to maintain the stability and integrity of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and to prevent accidental exposure.

Storage ParameterRecommendationJustification
Temperature -20°C or as recommended by the supplier.[8] Some suppliers suggest refrigerator temperatures.Low temperatures slow down potential degradation pathways.
Atmosphere Store in a tightly sealed container,[3] away from moisture.[8] Consider storage under an inert atmosphere (e.g., argon or nitrogen).The compound may be sensitive to moisture and air, which could lead to hydrolysis or other reactions.
Location A designated, well-ventilated, and secure area. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]Prevents accidental reactions and unauthorized access.
Container The original supplier container is ideal. If transferred, use a clearly labeled, airtight container.Ensures proper identification and containment.

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or accidental exposure.

Spill Cleanup
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use a chemical spill kit to absorb the material.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal

All waste containing 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Diagrams and Visualizations

Experimental Workflow: Safe Handling of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Experiment Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Enter Fume Hood Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A flowchart illustrating the key steps for the safe handling of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid from preparation to cleanup.

References

Application

Application Notes & Protocols: Building Compound Libraries from the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid Scaffold

Introduction: The Privileged Nature of the Pyrrolo[3,2-d]pyrimidine Scaffold The pyrrolo[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a "privileged scaffold."[1][2][3] This designation stems from its structural resemblance to the native purine nucleobases, allowing it to interact with a wide range of biological targets, particularly protein kinases.[4][5] The scaffold's rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, facilitating strong and specific interactions within the ATP-binding pocket of kinases.[6][7] Consequently, derivatives of this scaffold have been successfully developed as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.[8][9]

The specific starting material, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, offers a trifecta of chemically addressable points for diversification, making it an exceptionally valuable starting point for the construction of diverse compound libraries. Its utility is highlighted by its role as a key intermediate in the synthesis of advanced therapeutics, including Janus kinase (JAK) inhibitors.[10] This document provides a detailed guide for researchers, outlining the strategic considerations and experimental protocols for leveraging this scaffold to generate novel chemical entities for drug discovery.

Strategic Overview for Library Diversification

The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid scaffold presents three primary vectors for chemical modification. A successful library synthesis strategy involves the sequential or orthogonal derivatization of these sites to explore the chemical space around the core structure.

G cluster_scaffold Core Scaffold cluster_diversification Diversification Points cluster_reactions Key Reaction Classes scaffold 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid C4 C4 Position (Halogen) scaffold->C4 Vector 1 N5 N5 Position (Pyrrole N-H) scaffold->N5 Vector 2 C7 C7 Position (Carboxylic Acid) scaffold->C7 Vector 3 R_C4 Nucleophilic Aromatic Substitution (SNAr) Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C4->R_C4 R_N5 N-Alkylation / N-Arylation N5->R_N5 R_C7 Amide Bond Formation C7->R_C7

Caption: Diversification strategy for the core scaffold.

Key Reactive Sites:
  • C4-Chloro Group: The chlorine atom at the C4 position is activated by the electron-withdrawing pyrimidine ring, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.[11] This position is also amenable to various palladium-catalyzed cross-coupling reactions.

  • N5-Pyrrole Nitrogen: The N-H of the pyrrole ring can be deprotonated with a suitable base and subsequently alkylated or arylated, allowing for the introduction of a wide variety of substituents that can probe interactions with the solvent front or gatekeeper residues of a kinase.

  • C7-Carboxylic Acid: This functional group is a versatile handle for amide bond formation, enabling the coupling of a vast array of primary and secondary amines.[12] The resulting amide moiety can form crucial hydrogen bonds with the target protein.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The starting material and many reagents are classified as irritants and may be harmful if swallowed or inhaled.[13][14]

Protocol 1: Diversification at the C4 Position via Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-chloro substituent with an amine is a robust and widely used reaction for derivatizing this scaffold.[15] The electron-deficient nature of the pyrimidine ring facilitates this addition-elimination mechanism.

Rationale:

This protocol utilizes a primary or secondary amine as the nucleophile. The reaction is often carried out in a polar aprotic solvent like DMF or DMSO to aid in the dissolution of the starting materials and to facilitate the reaction. A base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is typically added to neutralize the HCl generated during the reaction, driving it to completion.

G start Start: 4-Chloro Scaffold + Amine (R-NH2) step1 Dissolve in Polar Aprotic Solvent (e.g., DMF, DMSO) start->step1 step2 Add Base (e.g., DIPEA, K2CO3) step1->step2 step3 Heat Reaction Mixture (e.g., 80-120 °C) step2->step3 step4 Monitor Reaction Progress (TLC or LC-MS) step3->step4 step5 Aqueous Workup (e.g., Dilute with H2O, Extract with EtOAc) step4->step5 Upon Completion step6 Purification (Column Chromatography) step5->step6 end Product: 4-Amino-pyrrolo[3,2-d]pyrimidine Derivative step6->end

Caption: Workflow for C4-Amine Substitution (SNAr).

Step-by-Step Protocol:
  • To a solution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 2-propanol, add the desired amine (1.1-1.5 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into water, which may cause the product to precipitate. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 4-amino substituted product.

Protocol 2: Diversification at the N5 Position via N-Alkylation

Alkylation of the pyrrole nitrogen introduces substituents that can significantly influence the compound's properties, including its binding orientation and metabolic stability.[8]

Rationale:

This protocol involves the deprotonation of the pyrrole N-H with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding anion. This anion then acts as a nucleophile, attacking an alkyl halide (or other electrophile) to form the N-alkylated product. Anhydrous conditions are critical as NaH reacts violently with water.

Step-by-Step Protocol:
  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the 4-substituted-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid ester (protected carboxylic acid, 1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, during which hydrogen gas will evolve.

  • Add the desired alkyl halide (e.g., R-Br, R-I) (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

  • If the carboxylic acid was protected as an ester, perform the necessary deprotection step (e.g., saponification with LiOH or NaOH).

Protocol 3: Diversification at the C7 Position via Amide Bond Formation

The carboxylic acid at C7 is an ideal handle for creating an amide library, which is a common feature in kinase inhibitors for establishing hydrogen bond interactions.

Rationale:

This protocol uses a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to activate the carboxylic acid.[12] The activated species then readily reacts with a primary or secondary amine to form the amide bond. A non-nucleophilic base like DIPEA is required to facilitate the reaction.

Step-by-Step Protocol:
  • Dissolve the 4,5-disubstituted-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1.0 eq) in a suitable solvent like DMF.

  • Add the desired primary or secondary amine (1.1 eq).

  • Add the coupling reagent, for example, HATU (1.2 eq).

  • Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

Characterization and Data Analysis

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

TechniquePurposeExpected Data
LC-MS Purity assessment and mass confirmationChromatogram showing a single major peak; Mass spectrum showing the expected [M+H]⁺ or [M-H]⁻ ion.
¹H & ¹³C NMR Structural elucidationSpectra consistent with the proposed structure, showing correct chemical shifts, integrations, and coupling patterns.
HRMS Exact mass determinationProvides the elemental composition, confirming the molecular formula.

Conclusion

The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid scaffold is a powerful platform for the development of focused compound libraries targeting a variety of biological systems, especially protein kinases. The synthetic protocols outlined in this document provide a robust framework for the systematic exploration of the chemical space around this privileged core. By strategically modifying the C4, N5, and C7 positions, researchers can generate novel molecules with finely tuned pharmacological properties, paving the way for the discovery of next-generation therapeutics.

References

  • Scaffold-based design of kinase inhibitors for cancer therapy.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evalu
  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR)
  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents.
  • Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activ
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.
  • New synthesis of 5H-pyrrolo[3,2-d]pyrimidines via pyrimido[5,4-c]pyridazines. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against P
  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism.
  • The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE.
  • Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a–n. [Link]

  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. [Link]

  • Buchwald–Hartwig amination. [Link]

  • Scheme 1. Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a-l. [Link]

  • 4-Chloro-5H-pyrrolo[3,2-d]pyriMidine-7-carboxylic acid.
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. [Link]

  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. [Link]

  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety D
  • Buchwald-Hartwig Amination. [Link]

  • Buchwald-Hartwig Amination Reaction. [Link]

  • Amide Bond Formation and Peptide Coupling. [Link]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis.
  • 4-chloro-7H-pyrrolo[2, 3-d]pyrimidine-5-carboxylic acid, min 97%, 1 gram.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine.

Sources

Method

Application Notes and Protocols for the Quantification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

Introduction 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal and organic chemistry. As a key intermediate in the synthesis of various biologically ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal and organic chemistry. As a key intermediate in the synthesis of various biologically active molecules, its precise and accurate quantification is paramount for ensuring the quality, efficacy, and safety of downstream products.[1] This document provides detailed application notes and validated protocols for the quantitative analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in bulk drug substance using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

The methodologies outlined herein are designed to be robust, reliable, and adhere to the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[2][3] Each protocol is accompanied by an explanation of the underlying scientific principles and the rationale for the selection of specific experimental parameters, providing researchers, scientists, and drug development professionals with a comprehensive guide for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and specificity.[4] The method described below is a stability-indicating assay, capable of separating the target analyte from potential process-related impurities and degradation products.[3]

Principle

The separation is achieved on a C18 stationary phase where the analyte is partitioned between the nonpolar stationary phase and a polar mobile phase. By employing a gradient elution with a mixture of an aqueous buffer and an organic modifier, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and its related substances can be effectively resolved based on their hydrophobicity. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatography data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for a wide range of moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and improves peak shape for acidic analytes like the target compound.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (equilibration)A gradient elution is necessary to separate compounds with a range of polarities and to ensure the elution of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 280 nmBased on the UV absorbance characteristics of similar pyrrolopyrimidine structures, 280 nm is expected to provide good sensitivity. A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Acetonitrile:Water (50:50, v/v)This mixture is compatible with the mobile phase and provides good solubility for the analyte.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[5]

System Suitability:

Before sample analysis, inject the working standard solution five times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std filter Filter through 0.45 µm Syringe Filter dissolve_std->filter weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dissolve_sample->filter hplc_system HPLC System (C18 Column, Gradient Elution) filter->hplc_system detector UV Detector (280 nm) hplc_system->detector data_acq Data Acquisition & Processing detector->data_acq Quantification Report Quantification Report data_acq->Quantification Report

Caption: Workflow for HPLC analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for High-Sensitivity Quantification

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[6] This makes it an ideal technique for quantifying low levels of the analyte, for instance, in biological matrices or for impurity profiling at trace levels.

Principle

The analyte is first separated from the sample matrix using reverse-phase chromatography. The eluent is then introduced into the mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing highly specific and sensitive detection. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for enhanced selectivity and sensitivity.

Experimental Protocol

Instrumentation:

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

LC Conditions:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles is suitable for fast LC-MS analysis, providing good resolution with reduced run times.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffers like formic acid are essential for LC-MS compatibility as they do not foul the ion source.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh-purity solvents are crucial to minimize background noise in the mass spectrometer.
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6.1-8 min: 5% BA fast gradient is employed to reduce analysis time while still achieving adequate separation for MS detection.
Flow Rate 0.4 mL/minA lower flow rate is often used with smaller ID columns and is compatible with ESI sources.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA smaller injection volume is typical for sensitive LC-MS analysis to avoid source contamination and detector saturation.

MS Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the pyrrolopyrimidine ring are readily protonated, making positive ion mode suitable for this compound.
Capillary Voltage 3.5 kVThis voltage is optimized to achieve stable and efficient ionization.
Source Temperature 150 °CThe temperature is set to facilitate desolvation without causing thermal degradation of the analyte.
Desolvation Gas Nitrogen, 800 L/hrHigh-purity nitrogen is used to aid in the evaporation of the mobile phase.
Monitored Ion (SIM) m/z 198.0 [M+H]⁺The protonated molecular ion of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (MW: 197.58).

Sample Preparation:

Sample preparation for LC-MS requires careful consideration to minimize matrix effects.[8]

  • Stock and Working Solutions: Prepare as described in the HPLC section, but at lower concentrations appropriate for the sensitivity of the LC-MS system.

  • Sample Clean-up (if necessary): For complex matrices, solid-phase extraction (SPE) may be required to remove interfering substances.

Visualization of LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis sample Sample spe Solid-Phase Extraction (SPE) (if required) sample->spe dilution Dilution spe->dilution filtration Filtration dilution->filtration lc_system LC System (Fast Gradient) filtration->lc_system esi_source ESI Source (Positive Ion Mode) lc_system->esi_source mass_spec Mass Spectrometer (SIM or MRM) esi_source->mass_spec High-Sensitivity Quantification High-Sensitivity Quantification mass_spec->High-Sensitivity Quantification

Caption: Workflow for high-sensitivity LC-MS analysis.

UV-Vis Spectrophotometry for Rapid Quantification

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible range.[9] It is particularly useful for the analysis of bulk drug substances where high concentrations are available and the sample matrix is simple.

Principle

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparison to a standard curve. Carboxylic acids and heterocyclic compounds typically exhibit UV absorbance in the 200-300 nm range.[10][11]

Experimental Protocol

Instrumentation:

  • Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

Method Parameters:

ParameterConditionRationale
Solvent MethanolMethanol is a common solvent for UV-Vis analysis, providing good solubility for many organic compounds and being transparent in the UV region of interest.
λmax To be determined (scan from 200-400 nm)The wavelength of maximum absorbance must be determined experimentally by scanning a solution of the analyte. A λmax of approximately 270-290 nm is anticipated based on the structure.
Blank MethanolThe solvent is used as a blank to zero the spectrophotometer.

Procedure:

  • Determination of λmax:

    • Prepare a solution of the analyte in methanol (e.g., 10 µg/mL).

    • Scan the solution from 200 to 400 nm against a methanol blank.

    • The wavelength at which maximum absorbance occurs is the λmax.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the sample and prepare a stock solution in methanol.

    • Dilute the stock solution to a concentration that falls within the range of the calibration curve.

  • Measurement and Calculation:

    • Measure the absorbance of the blank, standard solutions, and sample solution at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample solution from the calibration curve using its absorbance reading.

Visualization of UV-Vis Workflow

UVVis_Workflow cluster_setup Method Setup cluster_prep Solution Preparation cluster_analysis Analysis scan Determine λmax (Scan 200-400 nm) measure_abs Measure Absorbance at λmax scan->measure_abs prep_standards Prepare Standard Solutions (Calibration Curve) prep_standards->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs spectrophotometer UV-Vis Spectrophotometer spectrophotometer->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calc_conc Calculate Sample Concentration plot_curve->calc_conc Concentration Report Concentration Report calc_conc->Concentration Report

Caption: Workflow for UV-Vis spectrophotometric analysis.

Method Validation Summary

All analytical methods intended for the quantification of pharmaceutical compounds must be validated to ensure they are fit for their intended purpose.[7][12][13] The following table summarizes the key validation parameters that should be assessed for the methods described above, in accordance with ICH Q2(R1) guidelines.

Validation ParameterHPLCLC-MSUV-Vis Spectrophotometry
Specificity Demonstrated by the resolution of the analyte peak from impurities and degradation products.High specificity is inherent due to the mass-to-charge ratio detection.Assessed by comparing the spectra of the analyte with that of potential interfering substances.
Linearity Typically over a range of 50-150% of the target concentration. Correlation coefficient (r²) > 0.999.A wider linear range may be achievable. Correlation coefficient (r²) > 0.995.Assessed over a suitable concentration range. Correlation coefficient (r²) > 0.999.
Accuracy Determined by spike recovery studies at three concentration levels. Recovery should be 98-102%.Determined by spike recovery studies. Recovery should be within 80-120% for trace analysis.Determined by spike recovery studies. Recovery should be 98-102%.
Precision Repeatability (%RSD < 1.0%) and intermediate precision (%RSD < 2.0%).Repeatability (%RSD < 15%) and intermediate precision (%RSD < 20%) for trace analysis.Repeatability (%RSD < 1.0%) and intermediate precision (%RSD < 2.0%).
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).Lower LOD and LOQ compared to HPLC due to higher sensitivity.Determined based on signal-to-noise ratio.
Robustness Assessed by making small, deliberate variations in method parameters (e.g., pH, flow rate, temp.).Assessed by variations in LC and MS parameters.Assessed by variations in solvent and wavelength.

Conclusion

The analytical methods presented in these application notes provide a comprehensive framework for the accurate and reliable quantification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC method is recommended for routine quality control, the LC-MS method for high-sensitivity applications, and the UV-Vis method for rapid, high-concentration measurements. Proper method validation in accordance with regulatory guidelines is essential before implementation for routine use.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. (2025). Technical Support Center: Optimizing LC-MS Methods for 2-Amino-4,6-dichloropyrimidine-13C2 Analysis.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Benchchem. (2025). Technical Support Center: Purity Analysis of (3R,4S)-Tofacitinib Samples.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • ResearchGate. (2025, August 7). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization.
  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (n.d.).
  • USP. (2024, October 28). Methods for the Analysis of Tofacitinib Oral Solution.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation.
  • MDPI. (n.d.). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity.
  • DTIC. (1971, January 25). Ultraviolet Spectra of Heteroorganic Compounds.
  • Ultraviolet Absorption Spectra of Nitrogenous Heterocycles. VI. The Effect of pH on the Spectrum of Uracil-5-carboxylic Acid1. (n.d.).
  • ResearchGate. (2023, November 12). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API.
  • IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review.
  • IJPPR. (2023, February). Stability Indicating HPLC Method Development: A Review.
  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Trends in Sciences. (2024, February 25). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester.
  • PMC. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis.
  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
  • ResearchGate. (2019, July 18). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites.
  • Thermo Fisher Scientific. (n.d.). WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications.
  • Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. (n.d.).
  • ResearchGate. (2025, June 25). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • PMC. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
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Application

Application Notes &amp; Protocols: The Strategic Use of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid in Fragment-Based Drug Discovery

Introduction: The Power of Privileged Fragments Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and its capacity to generate high-quality lead compounds.[1] The core principle is elegant: identify low-molecular-weight fragments (<300 Da) that bind to a biological target with weak but measurable affinity, and then, guided by structural insights, chemically elaborate these fragments into potent, drug-like molecules.[1][2] This approach often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS) hits.

Within the vast universe of chemical fragments, certain scaffolds stand out for their inherent utility. The pyrrolo[3,2-d]pyrimidine core is one such "privileged scaffold."[3][4] As a deazapurine, it bears a striking structural resemblance to adenine, the core component of adenosine triphosphate (ATP).[3] This mimicry makes it an exceptional starting point for inhibitors targeting ATP-dependent enzymes, most notably the protein kinase family, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[3][5][6]

This guide focuses on a particularly strategic derivative: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid . This fragment is not merely a binder; it is a meticulously designed tool for medicinal chemistry. Its architecture offers:

  • A Privileged Core: The pyrrolo[3,2-d]pyrimidine nucleus provides the foundational interactions with the target, often acting as a "hinge-binder" in kinase active sites.[6]

  • A Reactive Handle for Growth: The chlorine atom at the C4 position is a versatile anchor for synthetic elaboration. It is amenable to a wide array of palladium- and copper-mediated cross-coupling reactions, allowing chemists to systematically "grow" the fragment into adjacent binding pockets.

  • A Second Vector for Interaction or Modification: The carboxylic acid at the C7 position provides an additional, orthogonal point for chemical diversification. It can form critical hydrogen bonds or salt-bridge interactions with the target protein or be converted into amides, esters, and other functional groups to fine-tune properties.

This document serves as a comprehensive guide for researchers, providing both the strategic rationale and detailed protocols for leveraging this powerful fragment in a drug discovery campaign.

Part I: Application Notes - Strategic Deployment in FBDD

Target Selection: A Focus on the Kinome and Beyond

The primary and most validated application for the pyrrolo[3,2-d]pyrimidine scaffold is in the discovery of protein kinase inhibitors .[3][7] The structural analogy to ATP allows it to effectively compete for binding in the highly conserved ATP pocket. This scaffold has been successfully employed in the development of inhibitors for Janus kinases (JAKs), Kinase Insert Domain Receptor (KDR), and others.[7][8]

Causality Behind the Choice: Why is this fragment a superior choice for kinase campaigns?

  • High Hit Probability: Due to the conserved nature of the ATP binding site, the fragment's core has a high intrinsic probability of binding to multiple kinases, making it an efficient tool for screening against a new kinase target.

  • Built-in Selectivity Vectors: While the core binds to a conserved region, selectivity is achieved by elaborating the fragment from its C4 and C7 positions into non-conserved regions of the active site. The initial fragment provides the anchor, and the subsequent chemistry drives selectivity.

Beyond kinases, derivatives of this scaffold have shown activity against other targets, including neuropeptide Y5 receptors (implicated in obesity) and enzymes involved in one-carbon metabolism, demonstrating its broader utility.[9][10][11][12]

The Biophysical Screening Cascade: A Self-Validating Workflow

Identifying the weak binding of fragments requires highly sensitive biophysical techniques. A single method is rarely sufficient; instead, a cascade of orthogonal assays is employed to triage initial hits and eliminate false positives, ensuring that resources are focused on genuine binders.[2][13]

A typical FBDD workflow is designed to move from high-throughput, lower-information content assays to lower-throughput, high-information content assays.

FBDD_Workflow cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Validation (Orthogonal Confirmation) cluster_2 Phase 3: Characterization & Structural Biology cluster_3 Phase 4: Lead Optimization Screen Fragment Library Screen (e.g., DSF/Thermal Shift) PrimaryHits Initial Hits (ΔTm > 2σ) Screen->PrimaryHits Validation Secondary Screen (e.g., SPR or NMR) PrimaryHits->Validation ConfirmedHits Validated Hits Validation->ConfirmedHits Characterization Affinity & Thermodynamics (e.g., ITC) ConfirmedHits->Characterization Structure 3D Binding Mode (X-ray Crystallography) Characterization->Structure SBDD Structure-Based Drug Design (SAR by Growing) Structure->SBDD Lead Potent Lead Compound SBDD->Lead

Caption: A typical Fragment-Based Drug Discovery (FBDD) cascade.

The Primacy of Structural Data: From Fragment Hit to Chemical Blueprint

While biophysical techniques like Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are essential for identifying and quantifying binding, X-ray crystallography is the transformative step in FBDD .[14][15] It is the only common technique that provides a high-resolution, three-dimensional picture of how and where the fragment binds.[14][16]

Expert Insight: A list of fragment hits with KD values is merely a list of binders. A crystal structure of a fragment-target complex is a blueprint for optimization. It reveals the precise orientation of the fragment, the specific protein residues it interacts with, and, most importantly, the unoccupied pockets adjacent to the fragment that can be exploited through chemical elaboration.[17] For our strategic fragment, the crystal structure will definitively show which vectors—off the C4-chloro or C7-carboxyl—provide the most promising paths for potency and selectivity enhancement.

Part II: Detailed Experimental Protocols

These protocols represent a robust, field-proven cascade for identifying and validating hits using 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.

Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay, measures the thermal stability of a target protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). It is a rapid, low-cost method ideal for screening fragment libraries.[13][18]

Methodology:

  • Protein Preparation: Dialyze the purified target protein (e.g., a kinase domain) into a suitable, low-buffer-concentration buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration for the assay should be optimized, typically between 2-5 µM.

  • Fragment Stock Preparation: Prepare a 100 mM stock solution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in 100% DMSO. From this, prepare intermediate dilutions.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the protein solution containing a fluorescent dye (e.g., SYPRO Orange at 5x final concentration).

    • Add 100 nL of the fragment compound via acoustic dispensing or pin tool transfer to achieve a final concentration of 100-500 µM. Include DMSO-only controls.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt-curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

    • Monitor fluorescence at the appropriate wavelengths for the chosen dye.

  • Data Analysis:

    • The melting temperature (Tm) is the inflection point of the fluorescence curve (the peak of the first derivative).

    • Calculate the change in melting temperature (ΔTm) = Tm(protein+fragment) - Tm(protein+DMSO).

    • A statistically significant positive ΔTm (e.g., > 2 standard deviations above the mean of the controls) indicates a potential hit.

Protocol: Hit Validation & Characterization via Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing binding thermodynamics, providing the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single, label-free experiment.[2][13]

Methodology:

  • Sample Preparation:

    • Dialyze the protein and fragment extensively against the same buffer (e.g., 20 mM Phosphate pH 7.4, 100 mM NaCl) to minimize buffer mismatch effects.

    • Prepare a protein solution for the sample cell (typically 10-20 µM).

    • Prepare a fragment solution for the syringe (typically 100-300 µM, or ~10-15x the protein concentration). The fragment solution should contain a small amount of DMSO (e.g., 1-2%) to aid solubility, which must be precisely matched in the protein solution.

  • Instrument Setup & Titration:

    • Equilibrate the instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) to 25 °C.

    • Load the protein into the sample cell and the fragment into the syringe.

    • Perform an initial injection of 0.4 µL, followed by 18-20 injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Control Experiment: To account for the heat of dilution, perform a control titration by injecting the fragment solution into the buffer-only sample cell.

  • Data Analysis:

    • Subtract the control data from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site independent) using the instrument's analysis software.

    • The fit will yield the KD, ΔH, and stoichiometry (n). A successful experiment confirms direct binding and provides a quantitative measure of affinity.

Protocol: Structural Elucidation via X-ray Crystallography

Principle: This technique determines the three-dimensional atomic structure of a protein-fragment complex by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.[14][19]

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions for the apo-protein using commercial screens and vapor diffusion methods (sitting or hanging drop).

    • Optimize initial hits to produce diffraction-quality crystals (typically > 50 µm in all dimensions).

  • Fragment Soaking:

    • Prepare a "soaking solution" by adding the fragment (e.g., 1-10 mM from a DMSO stock) to the reservoir solution from the crystallization drop. The final DMSO concentration should be kept below 10% to avoid crystal damage.

    • Carefully transfer a protein crystal from its growth drop into the soaking solution.

    • Incubate for a period ranging from minutes to 24 hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (typically the soaking solution supplemented with 20-30% glycerol or ethylene glycol).

    • Loop the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.[16]

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

    • Build the fragment into the density and refine the model to obtain a high-resolution structure of the complex.

Part III: From Fragment to Lead - Structure-Guided Elaboration

The acquisition of a high-resolution crystal structure marks the beginning of the most creative phase of FBDD: fragment elaboration or "growing."[20]

Principles of SAR by Growing

The goal is to synthesize new analogues that extend from the core fragment into nearby pockets of the active site, forming additional favorable interactions and thereby increasing affinity and selectivity.

SAR_Workflow cluster_0 Structural Insight cluster_1 Design & Synthesis cluster_2 Testing & Iteration Structure Co-crystal Structure of Fragment-Protein Complex Analyze Analyze Binding Pocket: Identify Growth Vectors Structure->Analyze Design Design Analogs (e.g., Suzuki at C4) Analyze->Design Synthesize Synthesize New Compounds Design->Synthesize Test Test Affinity & Selectivity (ITC, Functional Assays) Synthesize->Test SAR Analyze SAR: Did affinity improve? Test->SAR Decision Potency Goal Met? SAR->Decision Decision->Design No Lead Lead Compound Decision->Lead Yes

Caption: The iterative cycle of Structure-Activity Relationship (SAR) development.

Illustrative Synthetic Protocol: Suzuki Coupling at the C4-Position

Reaction: This protocol demonstrates how to add a phenyl group at the C4 position, a common first step to probe for nearby hydrophobic pockets.

  • Setup: In a microwave vial, combine 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1 equiv.), phenylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.1 equiv.), and a base such as K2CO3 (3 equiv.).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Workup: After cooling, dilute the reaction mixture with water and ethyl acetate. Acidify with 1M HCl to protonate the carboxylic acid. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.

Data Interpretation and Lead Optimization

The success of each synthetic step is measured by its impact on binding affinity and other key metrics. Ligand Efficiency (LE) is a critical parameter in FBDD, normalizing binding affinity for the size of the molecule.

LE = -RTln(KD) / N (where N is the number of heavy, non-hydrogen atoms)

An LE value > 0.3 is generally considered a good starting point. The goal during elaboration is to maintain or improve LE while increasing potency.

Table 1: Hypothetical SAR Data for Elaboration of the Fragment

CompoundModificationKD (µM, ITC)Heavy Atoms (N)Ligand Efficiency (LE)
Fragment Hit (Parent) 250130.35
Analog 1C4-Phenyl50190.31
Analog 2C4-(4-methoxyphenyl)15210.32
Analog 3C7-(phenylamide)180200.30
Lead Candidate C4-(4-methoxyphenyl)-C7-(cyclopropylamide) 0.08 (80 nM) 250.38

Interpretation: In this hypothetical example, growing from the C4 position with a methoxyphenyl group (Analog 2) was more effective than adding a simple phenyl group (Analog 1) or modifying the C7 position (Analog 3). The final lead candidate combines favorable modifications at both positions to achieve a significant increase in potency while also improving ligand efficiency, indicating a highly optimized binding mode.

Conclusion

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is more than just a chemical building block; it is a strategically designed starting point for sophisticated drug discovery campaigns. Its privileged core ensures a high probability of interacting with key target families like kinases, while its dual reactive handles provide the chemical versatility required for rapid, structure-guided optimization. By employing a robust biophysical cascade for hit identification and validation, and by leveraging the power of X-ray crystallography to guide medicinal chemistry, researchers can efficiently translate this potent fragment into novel, high-quality lead compounds.

References

  • A three-stage biophysical screening cascade for fragment-based drug discovery.
  • Ciulli, A., & Abell, C. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. ([Link])

  • Schiebel, J., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. ([Link])

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  • Blundell, T. L., & Jhoti, H. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Chemical Biology. ([Link])

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  • de Kloe, G. E., et al. (2019). Fragment Hits: What do They Look Like and How do They Bind? ACS Medicinal Chemistry Letters. ([Link])

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  • Simpson, D. M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry. ([Link])

  • Wang, Y., et al. (2015). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. Medicinal Chemistry Research. ([Link])

  • Reddy, T. S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. ([Link])

  • Nawrocka, W., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. ([Link])

  • Poindexter, G. S., et al. (2000). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. ([Link])

  • Al-Ostath, A., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Scientific Reports. ([Link])

  • Scott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. ([Link])

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Method

Application Notes and Protocols for Determining the Cellular Uptake and Permeability of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Authored by: Senior Application Scientist Introduction 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic organic compound with potential applications in drug discovery and development. Its unique p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic organic compound with potential applications in drug discovery and development. Its unique pyrrolopyrimidine core structure is a key feature in various biologically active molecules, including kinase inhibitors and antiviral agents.[1] A critical determinant of the therapeutic efficacy of any potential drug candidate is its ability to cross cellular membranes and reach its intracellular target. Therefore, a thorough characterization of the cellular uptake and permeability of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is paramount in its preclinical evaluation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the cellular permeability and uptake of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell permeability assays, as well as a general cellular uptake assay. The protocols are designed to be self-validating, incorporating essential quality control measures to ensure data integrity and reproducibility. The quantitative analysis of the compound will be based on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique.[2][3]

Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[4][5] Human colorectal adenocarcinoma (Caco-2) cells, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[6] This assay allows for the determination of the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, providing insights into passive diffusion and active transport mechanisms.[4]

Principle of the Caco-2 Permeability Assay

The fundamental principle of this assay is to measure the rate of transport of a compound across a confluent monolayer of Caco-2 cells. By quantifying the concentration of the compound in the receiver compartment over time, the apparent permeability coefficient (Papp) can be calculated. An efflux ratio, determined by dividing the B-A Papp by the A-B Papp, greater than 2 is indicative of active efflux, often mediated by transporters like P-glycoprotein (P-gp).[6]

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21 days) Monolayer_Integrity Monolayer Integrity Check (TEER Measurement) Caco2_Culture->Monolayer_Integrity Transport_Experiment Transport Experiment (Apical to Basolateral & Basolateral to Apical) Monolayer_Integrity->Transport_Experiment Dosing_Solution Prepare Dosing Solution (4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid) Sampling Sample Collection (Donor and Receiver Compartments) Transport_Experiment->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Data_Analysis Data Analysis (Papp & Efflux Ratio Calculation) Quantification->Data_Analysis MDCK_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MDCK_Culture MDCK-MDR1 Cell Culture (4-5 days) Monolayer_Integrity Monolayer Integrity Check (TEER Measurement) MDCK_Culture->Monolayer_Integrity Transport_Experiment Bidirectional Transport (A-B and B-A) Monolayer_Integrity->Transport_Experiment Dosing_Solution Prepare Dosing Solution Sampling Sample Collection Transport_Experiment->Sampling Quantification LC-MS/MS Analysis Sampling->Quantification Data_Analysis Papp & Efflux Ratio Calculation Quantification->Data_Analysis

Caption: MDCK-MDR1 Permeability Assay Workflow

Detailed Protocol for MDCK-MDR1 Permeability Assay

Materials:

  • MDCK-MDR1 cells

  • Appropriate cell culture medium (e.g., MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transwell® inserts

  • Transport buffer (e.g., HBSS)

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

  • Control compounds (e.g., Prazosin for P-gp substrate)

  • TEER meter

  • LC-MS/MS system

Protocol:

  • Cell Seeding and Culture:

    • Seed MDCK-MDR1 cells on Transwell® inserts and culture for 4-7 days until a confluent monolayer is formed.

  • Monolayer Integrity Check:

    • Measure the TEER to confirm the integrity of the cell monolayer.

  • Transport Study:

    • Wash the cell monolayers with transport buffer.

    • Perform bidirectional transport studies (A-B and B-A) as described for the Caco-2 assay.

    • Incubate for a suitable duration (e.g., 60-90 minutes). [7]4. Sample Analysis:

    • Collect samples from the donor and receiver compartments.

    • Analyze the concentration of the test compound by LC-MS/MS.

  • Data Interpretation:

    • Calculate Papp values and the efflux ratio. An efflux ratio ≥ 2 in MDCK-MDR1 cells suggests that the compound is a substrate of P-gp. [8]

Cellular Uptake Assay: Quantifying Intracellular Accumulation

While permeability assays measure the rate of transport across a cell layer, cellular uptake assays directly quantify the amount of a compound that accumulates within cells. [9]This is particularly important for compounds whose targets are intracellular.

Principle of the Cellular Uptake Assay

This assay involves incubating cells with the test compound for various time points and at different concentrations. After incubation, extracellular compound is removed, and the cells are lysed. The intracellular concentration of the compound is then determined, typically by LC-MS/MS, and normalized to the total protein content of the cell lysate. [2]

Experimental Workflow for Cellular Uptake Assay

Uptake_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis Cell_Seeding Seed Cells in Multi-well Plates Cell_Treatment Treat Cells with Compound Cell_Seeding->Cell_Treatment Washing Wash Cells with Ice-Cold PBS Cell_Treatment->Washing Cell_Lysis Lyse Cells Washing->Cell_Lysis Lysate_Collection Collect Cell Lysate Cell_Lysis->Lysate_Collection Quantification LC-MS/MS Quantification Lysate_Collection->Quantification Normalization Normalize to Protein Content Quantification->Normalization Data_Interpretation Interpret Uptake Data Normalization->Data_Interpretation

Caption: Cellular Uptake Assay Workflow

Detailed Protocol for Cellular Uptake Assay

Materials:

  • Selected cell line (relevant to the therapeutic target)

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 24-well or 96-well)

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • LC-MS/MS system

Protocol:

  • Cell Plating:

    • Seed cells in multi-well plates and allow them to adhere and reach the desired confluency.

  • Compound Incubation:

    • Treat the cells with varying concentrations of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid for different time points.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the compound-containing medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound. [2]4. Cell Lysis and Sample Preparation:

    • Lyse the cells with a suitable lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Quantification and Normalization:

    • Determine the concentration of the compound in the cell lysate using LC-MS/MS.

    • Measure the total protein concentration in a separate aliquot of the lysate using a BCA assay.

    • Normalize the amount of intracellular compound to the total protein content (e.g., pmol/mg protein).

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the cellular uptake and permeability of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. By employing these well-established in vitro models, researchers can gain critical insights into the pharmacokinetic properties of this compound, which are essential for its progression in the drug discovery pipeline. The combination of Caco-2, MDCK, and cellular uptake assays will enable a thorough understanding of its potential for oral absorption, its susceptibility to active efflux, and its ability to accumulate at its site of action.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.

  • MDCK Permeability - Creative Biolabs.

  • MDCK-MDR1 Permeability Assay - AxisPharm.

  • Caco2 assay protocol.

  • Caco-2 Permeability Assay - Enamine.

  • Caco-2 permeability assay - Creative Bioarray.

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences.

  • How to perform the MDCK Permeability experiment in drug discovery - YouTube.

  • Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience.

  • MDR1-MDCKII Permeability Assay - Enamine.

  • Techniques for Measuring the Cellular Uptake of 4-O-Demethylisokadsurenin D: Application Notes and Protocols - Benchchem.

  • MDCK-MDR1 Permeability Assay - Evotec.

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem.

  • Fast LC/MS in the analysis of small molecules - ResearchGate.

  • Small Molecules Quantitation | Proteomics - Yale School of Medicine.

  • Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - NIH.

  • Quantitative analysis of small molecules in biological samples.

  • Quantifying Small Molecules by Mass Spectrometry | LCGC International.

  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid | C7H4ClN3O2 | CID 22460866.

  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins - ACS Publications.

  • The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis.

  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - MDPI.

  • CAS 943736-58-1 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine - BOC Sciences.

  • 4-Chloro-5H-pyrrolo[3,2-d]pyriMidine-7-carboxylic acid | 1019056-31-5 - ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. This key intermediate is crucial for the synthesis of advanced therapeutics, including Janus kinase (JAK) inhibitors.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the critical chlorination and subsequent hydrolysis steps.

Issue 1: Low or No Yield of Carboxylic Acid After Saponification

Question: My initial reaction to form the ethyl ester, ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, appears successful by TLC and NMR. However, after saponification (hydrolysis) to the carboxylic acid, my yield is extremely low, and I recover mostly starting ester or unidentifiable polar baseline material. What's happening?

Answer: This is a common and critical issue. The pyrrolopyrimidine core is sensitive, and the workup conditions post-saponification are crucial. The desired carboxylic acid product can be difficult to isolate, and harsh conditions can lead to degradation.

Potential Causes & Solutions:

  • Cause A: Product Precipitation & Loss During Workup. The sodium salt of your carboxylic acid might be partially soluble in the aqueous/organic mixture, but upon acidification, the protonated carboxylic acid may precipitate out in a very fine, difficult-to-filter form, or remain suspended at the interface, leading to significant loss.

    • Solution 1: Careful pH Adjustment. After saponification is complete (as monitored by TLC), cool the reaction mixture in an ice bath. Acidify very slowly with dilute acid (e.g., 1N HCl) with vigorous stirring. Do not acidify below pH 3-4. A sudden drop in pH can cause the product to "crash out" as an unmanageable solid.

    • Solution 2: Extraction at Optimal pH. Instead of filtering a fine precipitate, adjust the pH to ~4 and perform multiple extractions with a suitable organic solvent like ethyl acetate or a mixture of THF/ethyl acetate. The protonated carboxylic acid should have better solubility in the organic phase at this pH.

    • Solution 3: Salting Out. Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and can significantly improve the partitioning of your carboxylic acid into the organic layer.

  • Cause B: Degradation Under Strong Basic or Acidic Conditions. Prolonged exposure to strong base at elevated temperatures during saponification, or to strong acid during workup, can cause decomposition of the heterocyclic core.

    • Solution 1: Milder Saponification Conditions. Use a milder base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature or slightly elevated temperatures (e.g., 40°C). Monitor the reaction closely by TLC and stop as soon as the starting ester is consumed.

    • Solution 2: Controlled Acidification. As mentioned, use dilute acid and keep the temperature at 0°C during acidification to minimize any acid-catalyzed degradation.

  • Cause C: Incomplete Saponification. The reaction may not have gone to completion.

    • Solution: Monitor Thoroughly. Before beginning the workup, ensure the reaction is complete by TLC. If it has stalled, you can add a small amount of additional base or increase the temperature slightly, but be mindful of potential degradation.

Issue 2: Chlorination of the Hydroxy-Precursor is Inefficient

Question: I am attempting to chlorinate Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate using phosphorus oxychloride (POCl₃), but the reaction is sluggish, incomplete, or results in a dark, tarry mixture with low yield of the desired chloro-derivative.

Answer: The chlorination of the 4-hydroxy (or its tautomeric 4-oxo) pyrrolopyrimidine is a challenging step. The substrate may have poor solubility, and the reaction conditions must be carefully controlled to prevent side reactions and decomposition.[2]

Potential Causes & Solutions:

  • Cause A: Insufficient Reagent Activation/Reaction Temperature. POCl₃ alone may not be sufficient to drive the reaction to completion, especially if the starting material is not fully soluble.

    • Solution 1: Use of a Tertiary Amine Base. The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is often necessary.[2][3] The base acts as a catalyst and acid scavenger, improving reaction rates. A typical procedure involves adding POCl₃ to a slurry of the starting material in a solvent like toluene, cooling to 0°C, and then slowly adding the amine base.[2]

    • Solution 2: Optimize Temperature. While initial addition should be done at low temperature to control exotherms, the reaction often requires heating to proceed.[2] A temperature of 50-70°C is a good starting point.[2][4] Monitor the reaction by TLC to find the optimal balance between reaction rate and decomposition.

  • Cause B: Degradation Under Harsh Conditions. POCl₃ is a very aggressive reagent. At high temperatures or with prolonged reaction times, it can lead to the formation of complex, often colored, byproducts.

    • Solution 1: Minimize Excess POCl₃. Use a moderate excess of POCl₃ (e.g., 3-5 equivalents). A large excess can increase the rate of side reactions.

    • Solution 2: Control Reaction Time. Do not let the reaction run indefinitely. Monitor by TLC and, once the starting material is consumed or the reaction stalls, proceed with the workup.

  • Cause C: Hydrolysis During Workup. The 4-chloro product is highly susceptible to hydrolysis, which converts it back to the starting material.[2] This often happens during the quenching of excess POCl₃.

    • Solution 1: Reverse Quench. The most critical step is the workup. Do not add water to the reaction mixture. Instead, cool the reaction mixture and add it slowly and carefully to a vigorously stirred beaker of crushed ice or an ice/water/bicarbonate slurry.[2] This "reverse quench" helps to control the highly exothermic reaction between POCl₃ and water.

    • Solution 2: Aprotic Workup. Where possible, remove excess POCl₃ under reduced pressure (distillation) before quenching.[2] This significantly reduces the amount of acid generated during the workup and minimizes hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this molecule?

A1: The most common route involves the construction of the pyrrolopyrimidine core first, followed by chlorination and saponification. A typical sequence is:

  • Ring Formation: Synthesis of Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate from simpler precursors.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like POCl₃.

  • Saponification: Hydrolysis of the ethyl ester at the C7 position to the final carboxylic acid.

Q2: Can I use a different chlorinating agent besides POCl₃?

A2: While POCl₃ is the most commonly cited reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) could potentially be used, often in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions).[5][6][7] However, POCl₃ is generally more effective for this class of heterocycles. Optimization would be required to adapt the protocol for other reagents.

Q3: How do I effectively monitor the progress of these reactions?

A3: Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system that gives good separation between your starting material, product, and any major byproducts. A common mobile phase for these compounds is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Visualize the spots under a UV lamp (254 nm). For the saponification step, the carboxylic acid product will typically have a lower Rf value (be more polar) than the starting ester.

Q4: My final carboxylic acid product is a solid. What is the best way to purify it?

A4: If the crude product is relatively clean, recrystallization is the preferred method. A solvent system like ethanol/water or acetonitrile could be effective. If the product is contaminated with significant impurities, column chromatography on silica gel may be necessary. A gradient elution of methanol in dichloromethane is a good starting point for chromatography.

Q5: What are the key safety precautions for this synthesis?

A5: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). The quenching of POCl₃ is extremely exothermic and must be done with extreme care, preferably using the reverse quench method described above.

Data & Protocols

Table 1: Chlorination Condition Comparison
ParameterCondition A (POCl₃ only)Condition B (POCl₃ / DIPEA)[2]Rationale
Solvent Neat POCl₃ or TolueneTolueneUsing a solvent helps to control the reaction temperature and improves handling.
Base NoneN,N-Diisopropylethylamine (DIPEA)The base acts as a catalyst and neutralizes the HCl byproduct, preventing side reactions.
Temperature 80-110 °C50-70 °CThe presence of the base allows for lower reaction temperatures, reducing degradation.[2]
Typical Yield Variable, often lowModerate to GoodImproved reaction conditions lead to higher and more consistent yields.
Workup Standard QuenchReverse Quench Recommended Critical for preventing hydrolysis of the sensitive chloro-product.[2]
Detailed Experimental Protocol: Chlorination & Saponification

Step 1: Chlorination of Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting hydroxy-pyrrolopyrimidine (1.0 eq) and toluene (10-15 mL per gram of starting material).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0 eq) to the slurry.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, warm the mixture to 60°C and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).

  • Workup (Reverse Quench): In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution. Once the reaction is complete, cool it to room temperature and add it slowly via an addition funnel to the ice/bicarbonate slurry.

  • Extraction: After the quench is complete and all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate.

Step 2: Saponification to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

  • Setup: Dissolve the crude ester from the previous step in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add Lithium Hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting ester is fully consumed.

  • Workup: Cool the reaction mixture to 0°C. Slowly and carefully add 1N HCl to adjust the pH to ~4.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

Visual Workflow & Logic Diagrams

Diagram 1: Synthetic Workflow

Synthetic Workflow Overall Synthesis Pathway Start Ethyl 4-hydroxy-5H-pyrrolo [3,2-d]pyrimidine-7-carboxylate Chloro Ethyl 4-chloro-5H-pyrrolo [3,2-d]pyrimidine-7-carboxylate Start->Chloro  POCl₃, DIPEA  Toluene, 60°C Final 4-Chloro-5H-pyrrolo [3,2-d]pyrimidine-7-carboxylic Acid Chloro->Final  LiOH  THF/H₂O, RT

Caption: High-level overview of the two-step synthesis.

Diagram 2: Troubleshooting Low Yield in Chlorination

Troubleshooting Chlorination Decision Tree for Low Chlorination Yield Start Low Yield of Chloro-Product CheckTLC Check TLC of Crude Reaction Mixture Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Starting Material (SM) is the Main Spot Degradation Main Spot is SM, but Dark Baseline/ Multiple Spots Present CheckTLC->Degradation Reaction is Messy Hydrolysis SM is Main Spot After Workup, but Reaction TLC Looked Clean CheckTLC->Hydrolysis Product Hydrolyzed Action_Incomplete Increase Reaction Time/Temp Ensure Anhydrous Conditions Check Reagent Quality Incomplete->Action_Incomplete Action_Degradation Lower Reaction Temperature Reduce Reaction Time Use Less POCl₃ Degradation->Action_Degradation Action_Hydrolysis Implement Reverse Quench Remove Excess POCl₃ by Distillation Ensure Workup is Cold Hydrolysis->Action_Hydrolysis

Caption: A logical guide to diagnosing poor chlorination outcomes.

References

  • Vertex AI Search. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Benchchem. Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Pharmaffiliates. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid.
  • ChemicalBook. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis.
  • The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis.

Sources

Optimization

Troubleshooting solubility problems with 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid

Welcome to the dedicated technical support guide for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1019056-31-5). This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1019056-31-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

I. Understanding the Molecule: Key Physicochemical Properties

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a pyrrolopyrimidine core. Its structure, which includes a carboxylic acid group, is fundamental to its solubility characteristics. The pyrrolopyrimidine scaffold imparts a degree of planarity and hydrophobicity, while the carboxylic acid moiety provides a handle for pH-dependent solubility manipulation.

PropertyValue/DescriptionSource
Molecular Formula C₇H₄ClN₃O₂[1]
Molecular Weight 197.58 g/mol [1]
Key Functional Groups Carboxylic Acid, Pyrrole, Pyrimidine, Aryl ChlorideN/A
General Appearance Expected to be a crystalline solid[2]

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and dissolution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.

Q1: What are the general solubility characteristics of this compound?

Due to its rigid, heteroaromatic core, this compound is predicted to have low intrinsic solubility in aqueous solutions. Its solubility is significantly influenced by the carboxylic acid group, making it behave as a weak acid. Therefore, its solubility is expected to be poor in acidic to neutral aqueous media but will increase substantially in alkaline (high pH) conditions.[3][4] In organic solvents, it is likely soluble in polar aprotic solvents like DMSO and DMF.[5][6]

Q2: What are the recommended starting solvents for preparing a stock solution?

For most in vitro biological assays, the recommended starting solvent is Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules for high-concentration stock solutions. Dimethylformamide (DMF) can be an alternative but may present similar toxicity concerns in cell-based assays.

Q3: How does pH dramatically affect the solubility of this compound in aqueous media?

The carboxylic acid group (-COOH) is the primary driver of pH-dependent solubility.

  • At low pH (acidic conditions): The carboxylic acid group remains protonated (-COOH). This neutral form is less polar and thus less soluble in water.[4]

  • At high pH (alkaline conditions): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and exhibits much higher solubility in aqueous solutions.[3][7] This is a fundamental principle for dissolving acidic compounds.[8]

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

The final concentration of DMSO in cell-based assays should be minimized to avoid cytotoxicity and off-target effects. A final concentration of <0.5% is ideal, and it should almost always be kept below 1% . Always include a vehicle control (containing the same final concentration of DMSO without the compound) in your experimental design.

III. In-Depth Troubleshooting Guides

This section provides systematic, step-by-step protocols to address specific solubility challenges.

Scenario 1: The compound fails to dissolve in 100% DMSO at the desired concentration.

Even with a powerful solvent like DMSO, high concentrations can be challenging to achieve. This may be due to the compound's high crystal lattice energy.

start Start: Compound insoluble in DMSO at desired concentration step1 Step 1: Gentle Warming Warm solution to 37-50°C. Use a water bath. Avoid open flames. start->step1 step2 Step 2: Sonication Place vial in a bath sonicator for 5-15 minutes. step1->step2 step3 Step 3: Vortexing Vortex vigorously for 1-2 minutes. step2->step3 check1 Visually inspect for clarity. Is the compound dissolved? step3->check1 success Success: Solution is clear. Proceed with experiment. check1->success Yes fail Failure: Particulate matter remains. Consider making a more dilute stock solution. check1->fail No

Caption: Workflow for dissolving compound in DMSO.

Causality Explained:

  • Warming: Gently increasing the temperature provides kinetic energy to overcome the intermolecular forces within the crystal lattice, favoring dissolution.

  • Sonication: The high-frequency sound waves create micro-cavitations in the solvent, which act as a mechanical scrubbing force on the solid particles, breaking them apart and increasing the surface area available for solvation.

  • Vortexing: Provides vigorous agitation to ensure homogeneity and facilitate the dissolution process.

Scenario 2: Compound precipitates when diluting the DMSO stock into aqueous buffer or cell culture media.

This is a very common issue. It occurs because the compound, while soluble in the highly organic environment of 100% DMSO, is not soluble at that concentration in the final, predominantly aqueous solution. The DMSO concentration drops sharply, and the compound crashes out.

This protocol is ideal for preparing aqueous solutions for non-cellular assays or for formulation development. It leverages the acidic nature of the compound.

  • Weigh the Compound: Accurately weigh the required amount of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.

  • Initial Suspension: Add a small volume of purified water (or your desired buffer) to the solid to create a slurry. The compound will not dissolve at this stage.

  • Basification: Add a small amount of a dilute basic solution, such as 0.1 N NaOH, dropwise while stirring or vortexing. The goal is to raise the pH.

  • Monitor Dissolution: As the pH increases, the carboxylic acid will deprotonate, and the compound will begin to dissolve. Continue adding the base dropwise until the solution becomes clear.[3]

  • pH Adjustment: Once fully dissolved, you can carefully adjust the pH back down using a dilute acid (e.g., 0.1 N HCl) if your experimental window allows. Crucially, do not lower the pH too far, or the compound will precipitate. You must stay above the pKa of the carboxylate form.

  • Final Volume: Bring the solution to the final desired volume with your buffer or water.

Caption: pH effect on compound ionization and solubility.

Scenario 3: Compound precipitates in a serial dilution for a cell-based assay.

This requires a careful dilution strategy to keep the compound in solution while minimizing DMSO toxicity.

  • Prepare High-Concentration Stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM). Ensure it is fully dissolved using the methods in Scenario 1 if necessary.

  • Create an Intermediate Dilution: The key is to avoid a large, single-step dilution. First, create an intermediate dilution from your 10 mM stock into your final cell culture medium. For example, a 1:100 dilution will give you a 100 µM solution in a medium containing 1% DMSO. Mix this intermediate solution thoroughly by pipetting.

  • Perform Final Serial Dilutions: Use the 100 µM intermediate solution (in 1% DMSO/medium) to perform the rest of your serial dilutions directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low (1%) across all concentrations tested.

  • Add to Cells: Add the final diluted solutions to your cells. The final DMSO concentration in the wells will be further diluted (e.g., if you add 10 µL of your solution to 90 µL of medium in a well, the final DMSO concentration becomes 0.1%), which is well-tolerated by most cell lines.

IV. References

  • Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from Brainly.com.

  • Mouritsen, O. G., & Jørgensen, K. (1998). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.

  • PubChem. 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information.

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?

  • ChemicalBook. 4-Chloro-5H-pyrrolo[3,2-d]pyriMidine-7-carboxylic acid | 1019056-31-5.

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?

  • Benchchem. Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.

  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information.

  • Pharmaffiliates. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid.

  • Patnaik, S., et al. (2018). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH.

  • PubChem. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information.

  • Ishikawa, M. (2012). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. J-Stage.

  • Al-Ostoot, F. H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central.

  • Guidechem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid 853058-43-2.

  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.

  • Bieliaieva, L., et al. (2021). Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.

  • 2a biotech. Products.

  • ChemicalBook. 4-Chloro-5H-pyrrolo[3,2-d]pyriMidine-7-carboxylic acid | 1019056-31-5.

  • Oakwood Chemical. 4-chloro-7H-pyrrolo[2, 3-d]pyrimidine-5-carboxylic acid, min 97%, 1 gram.

  • BLDpharm. 84905-80-6|4-Chloro-5H-pyrrolo[3,2-d]pyrimidine.

  • Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PMC - NIH.

  • ResearchGate. (2022, June 25). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents.

  • Semantic Scholar. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents.

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Welcome to the technical support center for the purification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this valuable heterocyclic intermediate. My aim here is not just to provide protocols, but to share the underlying principles and field-tested insights that turn a frustrating purification into a successful one.

Understanding the Molecule: Key Physicochemical Characteristics

Before diving into purification, let's understand the molecule we're dealing with. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a polar, heterocyclic compound. Its purification challenges stem from a combination of features:

  • Polarity: The carboxylic acid and multiple nitrogen atoms make the molecule highly polar. This can lead to poor solubility in non-polar organic solvents and strong interactions with polar stationary phases like silica gel.

  • Acidity: The carboxylic acid group (and to a lesser extent, the pyrrole N-H) is acidic, meaning the molecule's charge state is pH-dependent. This can be both a challenge and an opportunity in purification.

  • Reactivity: The 4-chloro substituent makes the pyrimidine ring susceptible to nucleophilic substitution, particularly hydrolysis back to the 4-hydroxy analog, especially under basic or prolonged aqueous conditions.[1]

  • Potential for Impurities: Synthesis can leave behind starting materials, reagents (e.g., residual POCl₃), and side-products like the hydrolyzed or decarboxylated species.

Initial Assessment of Purity and Impurity Profile

A successful purification strategy begins with a good diagnosis. Do not proceed with large-scale purification without first understanding your crude material.

  • Thin-Layer Chromatography (TLC): Develop a reliable TLC method. Due to the compound's polarity, you will likely need a polar mobile phase.

    • Starting Point: Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., 95:5 or 90:10).

    • Pro-Tip: Add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase. This suppresses the ionization of your carboxylic acid, leading to sharper spots and more predictable retention. Streaking is a common issue and often indicates that the compound is interacting too strongly with the silica plate, sometimes in multiple ionization states.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase method (e.g., C18 column) is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude material can provide a wealth of information on the major impurities present.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the TLC plate, even with 10% Methanol in DCM. What should I do?

A1: This is a classic sign of a polar, acidic compound interacting too strongly with the silica gel. The streaking occurs because the compound is partially ionized on the acidic silica surface. To fix this, add 0.5-1% acetic or formic acid to your eluent. The acid will protonate your carboxylic acid, reducing its interaction with the silica and resulting in a more compact spot.

Q2: I see a significant amount of my starting material (the 4-hydroxy analog) in the crude product after workup. What happened?

A2: This strongly suggests that your desired 4-chloro product hydrolyzed during the aqueous workup.[1] The 4-chloro-pyrrolopyrimidine core is sensitive to moisture, and this is exacerbated by strongly acidic or basic conditions.[1] To prevent this in future syntheses, ensure the excess chlorinating agent (e.g., POCl₃) is removed under reduced pressure before quenching the reaction mixture with ice or water.[1]

Q3: My purified compound is a persistent yellow or brown color. How can I remove the color?

A3: Colored impurities are often highly conjugated byproducts or residual metal catalysts from preceding synthetic steps.[2] A charcoal treatment can be effective. Dissolve your compound in a suitable solvent (e.g., hot ethanol or methanol), add a small amount of activated charcoal (typically 1-2% by weight), heat for a short period (10-15 minutes), and then perform a hot filtration through a pad of celite to remove the charcoal.[3] Be aware that this can sometimes lead to a loss of yield as some product may adsorb to the charcoal.

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, and it is often a very good choice. Given the high polarity of the carboxylic acid, you may face challenges with poor retention on standard C18 columns if your mobile phase is too strong (too much organic solvent). Consider using a polar-endcapped column or Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of highly polar compounds.[3]

Troubleshooting Guides & Purification Protocols

Strategy Selection Workflow

The choice of purification method depends heavily on the impurity profile and the scale of your experiment.

Purification_Strategy start Crude Product Analysis (TLC, HPLC, NMR) impurity_check What is the main impurity? start->impurity_check sm Unreacted Starting Material (4-hydroxy analog) impurity_check->sm Starting Material byproducts Polar Byproducts impurity_check->byproducts Polar nonpolar Non-polar Impurities impurity_check->nonpolar Non-Polar column Strategy 2: Silica Gel Chromatography (Mixed Impurities) sm->column byproducts->column acid_base Strategy 3: Acid-Base Extraction (Gross Non-polar Impurity) nonpolar->acid_base recrystallize Strategy 1: Recrystallization (High Purity Crude) final_purity Assess Purity (>95%?) recrystallize->final_purity column->final_purity acid_base->column Then Column stop Product is Pure final_purity->stop Yes repurify Repurify or Consider Prep-HPLC final_purity->repurify No Chromatography_Troubleshooting problem {Problem Observed|• Compound sticks to baseline • Severe streaking on column • Low or zero recovery } cause {Probable Cause|• Strong ionic interaction between the deprotonated carboxylic acid and acidic silica gel (Si-OH sites). } problem->cause solution Solution: Mobile Phase Modification • Add 0.5-2% acetic acid (AcOH) or formic acid (FA) to the mobile phase. • This keeps the carboxylic acid protonated (R-COOH), minimizing ionic interactions. • Start with a gradient elution, e.g., 0-10% MeOH in DCM (both containing 1% AcOH). cause->solution protocol_node Recommended Protocol 1. Adsorb crude product onto a small amount of silica gel. 2. Dry-load onto the column. 3. Equilibrate column with non-polar solvent + 1% AcOH (e.g., Hexane/EtOAc). 4. Run a gradient to a polar system (e.g., DCM/MeOH + 1% AcOH). solution->protocol_node

Sources

Optimization

Technical Support Center: Stability of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid in Aqueous Solutions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This resource provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments involving this compound in aqueous solutions. Our guidance is grounded in established principles of chemical stability and informed by studies on structurally related molecules.

Understanding the Molecule: Intrinsic Stability and Potential Liabilities

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a pyrrolopyrimidine core. Its stability in aqueous solutions is dictated by the chemical reactivity of its key functional groups: the chloro-substituent on the pyrimidine ring, the pyrrole ring itself, and the carboxylic acid moiety. While stable under normal storage conditions as a solid, its behavior in aqueous media can be complex and is highly dependent on environmental factors.[1]

Based on the chemistry of related chloropyrimidines and pyrrolopyrimidine derivatives, several potential degradation pathways can be anticipated.[2][3][4]

  • Hydrolysis: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding hydroxy derivative (a pyrimidone). This reaction is often pH-dependent, with increased rates observed under both acidic and basic conditions.[2][3]

  • Oxidation: Pyrrole rings can be susceptible to oxidation, which may lead to ring-opening or the formation of various oxidized species. The presence of oxidizing agents or exposure to air and light can promote these degradation pathways.

  • Photodegradation: Pyrrolopyrimidine derivatives have been shown to be photolabile.[4] Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Decarboxylation: While generally requiring more forcing conditions, the carboxylic acid group could potentially be lost under certain thermal or pH stresses.

The following diagram illustrates the primary anticipated degradation pathway via hydrolysis.

G 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic_acid 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine- 7-carboxylic acid 4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic_acid 4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidine- 7-carboxylic acid (Pyrimidone derivative) 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic_acid->4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic_acid  Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Anticipated hydrolytic degradation of the target compound.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in aqueous solutions.

Q1: My compound seems to be degrading in my neutral aqueous buffer during storage at 4°C. What could be the cause?

A1: While neutral pH is generally considered a more stable condition for many compounds, degradation can still occur.[4] Here are a few possibilities to investigate:

  • Buffer Composition: Certain buffer components can catalyze degradation. For example, phosphate buffers can sometimes participate in nucleophilic reactions. Consider using alternative buffer systems like HEPES or MOPS to see if the stability improves.

  • Dissolved Oxygen: The presence of dissolved oxygen in your aqueous solution can lead to oxidative degradation. To mitigate this, consider de-gassing your buffers by sparging with an inert gas like nitrogen or argon before preparing your solutions.

  • Trace Metal Contamination: Metal ions can catalyze oxidative degradation. Ensure you are using high-purity water and reagents. If suspected, the addition of a chelating agent like EDTA (at a low concentration) may help.

  • Light Exposure: Even if stored at 4°C, intermittent exposure to laboratory light during sample preparation and handling can initiate photodegradation. Always work with light-sensitive compounds in amber vials or under low-light conditions.

Q2: I am observing a rapid loss of my compound when I adjust the pH of my solution to be acidic (pH < 4) or basic (pH > 8). Why is this happening?

A2: This is likely due to acid- or base-catalyzed hydrolysis of the chloro group on the pyrimidine ring.[2][3] Chloropyrimidines are known to undergo hydrolysis to their corresponding pyrimidone derivatives, and this process is often accelerated at pH extremes. Studies on similar compounds have shown them to be extremely unstable in alkaline mediums and labile in acidic mediums.[4]

  • Recommendation: If your experimental protocol requires a pH outside the neutral range, it is crucial to minimize the exposure time. Prepare fresh solutions immediately before use and consider conducting the experiment at a lower temperature to reduce the degradation rate.

Q3: What is the best way to prepare a stock solution of this compound?

A3: Due to its poor aqueous solubility, a stock solution is typically prepared in an organic solvent and then diluted into the aqueous experimental medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices.[1]

  • Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your aqueous working solution, ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.

Q4: How should I monitor the stability of my compound in an aqueous solution over time?

A4: A stability-indicating analytical method is essential. The most common and reliable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.[4][5]

  • Method Development: The HPLC method should be able to separate the parent compound from its potential degradation products. A forced degradation study is highly recommended to generate these degradants and ensure your method has the required specificity.

  • Data Collection: At each time point in your stability study, inject a sample onto the HPLC. The stability is assessed by monitoring the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of any degradation products.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during stability testing.

Observed Issue Potential Cause(s) Troubleshooting Steps
Rapid loss of parent compound peak in HPLC analysis, even at initial time point (T=0). 1. Degradation during sample preparation: The compound may be unstable in the diluent or mobile phase. 2. Injector Port Degradation: The temperature of the autosampler or injector port might be too high.1. Analyze the sample immediately after preparation. If possible, use a chilled autosampler. 2. Check the pH and composition of your diluent and mobile phase to ensure they are within a stable range for the compound. 3. Reduce the temperature of the injector port if possible.
Appearance of multiple, small, and broad peaks in the chromatogram over time. 1. Complex degradation pathway: The compound may be degrading into multiple products. 2. Oxidative degradation: Oxidation often leads to a complex mixture of products.1. Ensure your buffers are de-gassed. 2. Store samples under an inert atmosphere (e.g., nitrogen). 3. Use an HPLC method with a gradient elution to improve the separation of the degradation products. Consider using a mass spectrometer (LC-MS) to identify the masses of the degradants.
Precipitation of the compound in the aqueous buffer. 1. Poor aqueous solubility: The concentration of the compound exceeds its solubility in the aqueous medium. 2. pH-dependent solubility: The solubility of the carboxylic acid is pH-dependent. It will be less soluble at acidic pH.1. Determine the aqueous solubility of your compound under your experimental conditions before starting the stability study. 2. Ensure the final concentration of the organic co-solvent (from the stock solution) is sufficient to maintain solubility, but not so high as to affect the experiment. 3. If working at acidic pH, you may need to use a lower concentration of the compound.
Inconsistent results between replicate stability studies. 1. Variability in experimental conditions: Small differences in pH, temperature, or light exposure can lead to different degradation rates. 2. Inconsistent sample handling: Differences in the time between sample preparation and analysis.1. Strictly control all experimental parameters (pH, temperature, light exposure). Use a calibrated pH meter and a temperature-controlled incubator. 2. Standardize your sample handling and analysis workflow. 3. Prepare fresh buffers for each study to avoid changes in pH or contamination over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the degradation pathways of a new compound and for developing a stability-indicating analytical method.[5][6][7][8]

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile or Methanol) Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base_Hydrolysis Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal_Degradation Thermal Degradation (60°C, in solution) Stock_Solution->Thermal_Degradation Photodegradation Photodegradation (ICH Q1B conditions) Stock_Solution->Photodegradation Neutralization Neutralize (for acid/base samples) Acid_Hydrolysis->Neutralization Base_Hydrolysis->Neutralization Dilution Dilute to working concentration Oxidation->Dilution Thermal_Degradation->Dilution Photodegradation->Dilution Neutralization->Dilution HPLC_Analysis Analyze by RP-HPLC-UV/MS Dilution->HPLC_Analysis

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Welcome to the technical support guide for the derivatization of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1019056-31-5)[1][2]. This versatile heterocyclic compound is a crucial building block in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1019056-31-5)[1][2]. This versatile heterocyclic compound is a crucial building block in medicinal chemistry, serving as a scaffold for kinase inhibitors and other therapeutic agents[3][4][5]. Its structure presents three primary reactive sites for derivatization: the carboxylic acid at the C7 position, the chloro group at the C4 position, and the pyrrole nitrogen at the N5 position.

This guide is structured to address the most common challenges encountered during the chemical modification of this scaffold. It provides troubleshooting FAQs, detailed experimental protocols, and the underlying chemical principles to empower you to optimize your reaction conditions and achieve higher yields and purity.

Core Scaffold & Derivatization Sites

The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid core offers multiple avenues for chemical modification. Understanding these reactive centers is key to planning a successful synthetic strategy.

Caption: Primary reaction sites on the core scaffold.

Section 1: Amide Bond Formation (C7-Carboxylic Acid)

This is one of the most common derivatization pathways. The carboxylic acid is typically activated and then reacted with a primary or secondary amine.

Troubleshooting & FAQs: Amide Coupling

Question 1: My amide coupling reaction shows low or no yield. What are the common causes?

Answer: This is a frequent issue stemming from several potential factors. A systematic approach is best for troubleshooting.

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a reactive intermediate. If the coupling reagent is old, hydrated, or used in insufficient amounts, this step will be inefficient.[6]

  • Sub-optimal Reagent Choice: Not all coupling reagents are equal. For a heterocyclic acid like this, which may have solubility issues or be sensitive, a robust reagent is needed. Urionium/aminium salts like HATU or HBTU are often more effective than carbodiimides like DCC or EDC for complex substrates.[6]

  • Base-Related Issues: A non-nucleophilic base, typically DIPEA or triethylamine, is crucial to neutralize the acid formed and to ensure the amine nucleophile remains deprotonated. An acid-base reaction between your starting carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[6]

  • Presence of Water: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of even trace amounts of water in the solvent (e.g., DMF, DCM) or on glassware can quench the reaction, reverting the intermediate back to the starting carboxylic acid.[6]

  • Steric Hindrance: If either the amine or the acid has bulky substituents near the reaction center, the coupling can be slow or incomplete.[6]

Question 2: I'm observing significant side products. How can they be minimized?

Answer: Side product formation often points to issues with the activated intermediate or reaction conditions.

  • Racemization: If you are using a chiral amine, racemization can be a major concern, especially with carbodiimide reagents. The activated intermediate can form an oxazolone, which leads to epimerization.

    • Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[6] Urionium-based reagents like HATU are generally better at preserving stereochemical integrity.[6] Running the reaction at a lower temperature (0 °C to room temperature) can also help.

  • Urea Byproducts: When using carbodiimides like DCC or EDC, the urea byproduct can be difficult to remove.

    • Solution: EDC forms a water-soluble urea byproduct, which can be removed with an aqueous wash. If using DCC, its urea byproduct is largely insoluble in common organic solvents and can often be removed by filtration.

Question 3: How do I choose the right solvent and temperature?

Answer: Solvent choice is critical for ensuring all reagents are fully dissolved.

  • Solvents: Anhydrous DMF is a common and effective choice due to its high polarity and ability to dissolve a wide range of substrates. Anhydrous DCM is another good option, especially if the product is sensitive to high temperatures during workup, as DCM is more volatile.[6]

  • Temperature: Most amide couplings are run at room temperature.[6] Pre-activation of the carboxylic acid with the coupling reagent is often done at 0 °C or room temperature for 15-30 minutes before adding the amine.[6] If the reaction is sluggish due to steric hindrance, gentle heating (e.g., 40-50 °C) may be required, but this can increase the risk of side reactions.

Data Summary: Common Amide Coupling Reagents
ReagentClassAdvantagesDisadvantages
HATU Urionium SaltHigh efficiency, fast reaction times, low racemization, suitable for hindered substrates.[6]Higher cost, potential for byproduct from the HOAt component.
HBTU Urionium SaltGood efficiency, widely used.Can be less effective than HATU for very difficult couplings; contains a potentially explosive benzotriazole moiety.
EDC·HCl CarbodiimideWater-soluble urea byproduct is easily removed; economical.Higher risk of racemization without additives (HOBt, Oxyma); less effective for hindered substrates.
DCC CarbodiimideEconomical and effective for simple couplings.Insoluble DCU byproduct can complicate purification; high risk of racemization.
Experimental Protocol: General Procedure for Amide Coupling with HATU
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 - 1.2 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Section 2: Suzuki Cross-Coupling (C4-Chloro Position)

The C4-chloro position is an excellent handle for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura reaction.

Troubleshooting & FAQs: Suzuki Coupling

Question 1: My Suzuki reaction is not working. What should I check first?

Answer: Failure of a Suzuki reaction often comes down to three key areas: the catalyst, the base, and the atmosphere.

  • Catalyst Inactivity: Palladium catalysts are sensitive to air and moisture.

  • Incorrect Base: The choice and quality of the base are critical. The base activates the boronic acid and neutralizes the acid produced.

    • Solution: K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices. Cs₂CO₃ is more soluble and often more effective but also more expensive. Ensure the base is finely powdered and dry. An aqueous solution of the base is often used, creating a biphasic system that can accelerate the reaction.

  • Poor Boronic Acid Quality: Boronic acids can degrade over time, especially through dehydration to form boroxines.

    • Solution: Use fresh, high-quality boronic acid. If in doubt, you can check its purity by NMR. Using a slight excess (1.1 - 1.5 eq) of the boronic acid can help drive the reaction to completion.

Question 2: I'm observing significant amounts of dehalogenation (C4-H instead of C4-Aryl). How can I prevent this?

Answer: Dehalogenation is a common side reaction where the chloro-substituent is replaced by a hydrogen atom. This is often caused by protodeboronation of the boronic acid followed by a competitive coupling pathway.

  • Solution:

    • Choice of Ligand: Using more electron-rich and bulky phosphine ligands can suppress this side reaction.

    • Base: Using a weaker base or carefully controlling the stoichiometry can sometimes help.

    • Temperature: Running the reaction at the lowest effective temperature can minimize side reactions. Start around 80-90 °C and only increase if necessary.

Question 3: How can I effectively remove palladium residues from my final product?

Answer: Palladium contamination is a major concern, especially in drug development.

  • Solution:

    • Chromatography: Careful column chromatography on silica gel is the first step.

    • Activated Carbon: Stirring a solution of the product with activated charcoal can effectively adsorb palladium residues.

    • Metal Scavengers: For very low levels of contamination, specialized metal scavenging resins (e.g., thiol-functionalized silica) can be used.

Experimental Protocol: General Procedure for Suzuki Coupling
  • To a microwave vial or Schlenk flask, add 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (or its ester/amide derivative) (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a deoxygenated solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Troubleshooting Workflow

When a reaction fails or performs poorly, a logical decision-making process is essential. The following workflow can help diagnose the issue.

G Start Low / No Product Yield Check_SM 1. Verify Starting Material Integrity (NMR, LC-MS) Start->Check_SM SM_OK Starting Material OK? Check_SM->SM_OK Check_Reagents 2. Check Reagent Quality (Freshness, Anhydrous?) Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions 3. Review Reaction Conditions (Temp, Solvent, Atmosphere) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK SM_OK->Check_Reagents Yes Purify_SM Re-purify or Re-synthesize Starting Material SM_OK->Purify_SM No Reagents_OK->Check_Conditions Yes Replace_Reagents Use Fresh / Anhydrous Reagents Reagents_OK->Replace_Reagents No Optimize_Conditions Systematically Vary: - Temp - Concentration - Reagent Stoichiometry Conditions_OK->Optimize_Conditions No Success Reaction Optimized Conditions_OK->Success Yes Purify_SM->Start Replace_Reagents->Start Optimize_Conditions->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Optimization

Identifying and minimizing side products in 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid synthesis

Technical Support Center: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Chloro-5H-pyr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS 1019056-31-5)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals. We will delve into a plausible and robust synthetic strategy, focusing on the identification and minimization of key side products. Our approach is grounded in established chemical principles for heterocyclic synthesis, addressing the practical challenges you may encounter in the laboratory.

Plausible Synthetic Pathway: A Three-Step Approach

The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is not widely documented in a single, comprehensive procedure. However, based on the known reactivity of the pyrrolopyrimidine scaffold and related heterocycles, a logical and effective three-step sequence can be proposed starting from 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. This pathway involves:

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C7 position of the pyrrole ring.

  • Oxidation: Conversion of the C7-formyl group to a carboxylic acid.

  • Chlorination: Conversion of the C4-oxo group to the final chloro functionality.

This sequence is strategically designed to install the sensitive carboxylic acid group before the final chlorination, as the Vilsmeier-Haack reaction is incompatible with the electron-deficient 4-chloro-pyrrolopyrimidine ring.

G cluster_0 Plausible Synthetic Workflow A 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one B Step 1: Vilsmeier-Haack Formylation A->B POCl₃ / DMF C 4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine- 7-carbaldehyde B->C D Step 2: Oxidation C->D KMnO₄ or similar oxidant E 4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine- 7-carboxylic acid (CAS 84905-79-3) D->E F Step 3: Chlorination E->F POCl₃ (neat or w/ base) G Target Molecule: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine- 7-carboxylic acid F->G

Caption: Proposed three-step synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Step 1: Vilsmeier-Haack Formylation

Q1: My Vilsmeier-Haack reaction is sluggish or gives a complex mixture. What's going wrong?

A1: The Vilsmeier-Haack reaction relies on the formation of an electrophilic Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride) from POCl₃ and DMF.[2] The success of this step depends on reagent quality and precise temperature control.

  • Causality: The Vilsmeier reagent is a relatively weak electrophile, requiring an electron-rich substrate for efficient reaction.[3][4] The pyrrole moiety of the starting material is sufficiently nucleophilic, but side reactions can occur if the conditions are not optimal.

  • Troubleshooting:

    • Reagent Quality: Use freshly opened or distilled POCl₃ and anhydrous DMF. Moisture will quench the Vilsmeier reagent.

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic. Pre-mix POCl₃ and DMF at 0°C before adding the substrate. Maintain a low temperature (0-10°C) during the addition of the pyrrolopyrimidinone to prevent degradation.[4]

    • Stoichiometry: Use a slight excess (1.5-2.0 equivalents) of the pre-formed Vilsmeier reagent to ensure complete conversion.

Q2: During workup, I'm getting polymeric, dark-colored materials that are difficult to purify. Why?

A2: Pyrrole-containing compounds can be sensitive to strongly acidic conditions, leading to polymerization. The workup of the Vilsmeier-Haack reaction is a critical step where this often occurs.

  • Causality: The hydrolysis of the intermediate iminium salt must be controlled to prevent prolonged exposure to the highly acidic environment generated from quenching POCl₃.

  • Troubleshooting:

    • Controlled Quench: Quench the reaction mixture by slowly pouring it onto a vigorously stirred mixture of ice and a mild base, such as sodium acetate or sodium bicarbonate solution.[2] This neutralizes the acid as it's formed.

    • Avoid Strong Bases: Do not use strong bases like NaOH for the initial quench, as this can promote other side reactions. Adjust the pH to 7-8 after the initial quench is complete.

    • Prompt Extraction: Once neutralized, extract the product into a suitable organic solvent (e.g., ethyl acetate) without delay.

Step 2: Oxidation of the Aldehyde

Q3: My oxidation of the 7-carbaldehyde to the carboxylic acid is incomplete. How can I drive it to completion?

A3: The oxidation of a heterocyclic aldehyde to a carboxylic acid requires a sufficiently strong oxidizing agent and adequate reaction time.

  • Causality: Incomplete oxidation leaves residual aldehyde, which has similar polarity to the carboxylic acid, making purification by chromatography challenging.

  • Troubleshooting:

    • Choice of Oxidant: While various oxidants can work, a common and effective choice is potassium permanganate (KMnO₄) in an aqueous basic solution or potassium dichromate in acidic conditions.[5] For substrates sensitive to harsh conditions, milder reagents like sodium chlorite (NaClO₂) with a scavenger can be used.

    • Monitoring: Track the reaction progress by TLC or LC-MS. The disappearance of the aldehyde spot/peak is a key indicator of completion.

    • Workup: After the reaction, the oxidant must be quenched. For KMnO₄, a solution of sodium bisulfite works well. For Cr(VI) reagents, an isopropanol quench is common. The product can then be isolated by acidifying the solution to precipitate the carboxylic acid.

Step 3: Chlorination with POCl₃

Q4: My chlorination reaction works (starting material is consumed), but after workup, I only isolate the starting 4-oxo compound. What happened?

A4: This is a classic and frequent problem in the chlorination of hydroxypyrimidines and related heterocycles. The 4-chloro product is highly susceptible to hydrolysis and can rapidly revert to the 4-oxo starting material during aqueous workup.[6]

  • Causality: The chlorine at the C4 position is an excellent leaving group, readily displaced by water, especially under the acidic conditions generated when quenching excess POCl₃. The electron-withdrawing nature of the pyrimidine ring activates this position for nucleophilic aromatic substitution.[7]

  • Troubleshooting:

    • Minimize Water Contact: The key is to perform the workup under non-aqueous or minimally aqueous conditions if possible.

    • Remove Excess POCl₃: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure (e.g., rotary evaporator). This dramatically reduces the exotherm and acidity of the subsequent quench.[6]

    • Careful Quenching: Add the cooled reaction mixture slowly to crushed ice or an ice/ammonia solution. Maintain the pH above 7 during the entire process to minimize hydrolysis.

    • Solvent-Free Conditions: Consider a solvent-free chlorination by heating the substrate with 1-2 equivalents of POCl₃ and one equivalent of a high-boiling tertiary amine (like pyridine or DIPEA) in a sealed reactor. This can simplify workup significantly.[8]

Q5: I see a major side product with a mass of M-44 in my LC-MS analysis. What is it and how do I prevent it?

A5: A loss of 44 Da (mass of CO₂) from your target molecule's mass strongly indicates decarboxylation.

  • Causality: Heteroaromatic carboxylic acids can undergo decarboxylation, especially at elevated temperatures or under strongly acidic or basic conditions. The high temperatures often used for POCl₃ reactions (reflux, ~110°C) are a primary cause.

  • Troubleshooting:

    • Lower Reaction Temperature: If possible, conduct the chlorination at a lower temperature. The addition of a tertiary amine base (e.g., N,N-diisopropylethylamine) can often facilitate chlorination at lower temperatures (e.g., 50-80°C).[6]

    • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop heating as soon as the starting material is consumed. Avoid prolonged heating.

    • Purification: If decarboxylation is unavoidable, the resulting side product (4-chloro-5H-pyrrolo[3,2-d]pyrimidine) should be separable from the desired carboxylic acid by acid-base extraction or chromatography.

Side Product Analysis and Minimization

Effective synthesis requires anticipating and controlling side product formation. The diagram below illustrates the competition between the desired reaction and the two most common side reactions in the final chlorination step.

G cluster_1 Key Side Product Pathways Start Intermediate: 4-Oxo-...-7-carboxylic acid Target Desired Product: 4-Chloro-...-7-carboxylic acid Start->Target Chlorination (POCl₃, Controlled Temp) Side1 Side Product 1: Decarboxylation Product (M-44) Start->Side1 High Temp (Prolonged Reflux) Side2 Side Product 2: Hydrolysis Product (Identical to Starting Material) Target->Side2 Aqueous Workup (Acidic pH)

Caption: Formation of desired product vs. key side products.

The following table summarizes the most likely side products, their identification, and strategies for their minimization.

Side Product NameStructureMolecular Weight (Da)Identification (LC-MS)Causality & Minimization Strategy
Decarboxylation Product 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine153.57[9]M-44 relative to target.Cause: High temperature during chlorination. Minimize: Use lower reaction temperatures (50-80°C) with a base catalyst (DIPEA). Monitor reaction and avoid prolonged heating.
Hydrolysis Product 4-Oxo-...-7-carboxylic acid179.13[10]M-18 relative to target (as M+H-Cl+OH). Identical mass to starting material.Cause: Exposure to water/acid during workup.[6] Minimize: Remove excess POCl₃ under vacuum before quench. Quench slowly into an ice/base mixture, maintaining pH > 7.
Incomplete Chlorination 4-Oxo-...-7-carboxylic acid179.13[10]Identical mass to starting material.Cause: Insufficient POCl₃, time, or temperature. Minimize: Ensure ≥2 equivalents of POCl₃. Monitor reaction to completion via TLC/LC-MS.
Incomplete Oxidation 4-Oxo-...-7-carbaldehyde163.13M-16 relative to starting material.Cause: Insufficient oxidant or reaction time. Minimize: Use excess oxidant. Monitor reaction for complete consumption of the aldehyde.

Key Experimental Protocols

Protocol 1: Chlorination of 4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

  • Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[6] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq by volume) to the flask.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) and stir. Monitor the progress of the reaction by TLC or LC-MS by carefully quenching a small aliquot into an ice/ammonia solution and extracting with ethyl acetate. The reaction is typically complete within 2-4 hours.

  • Removal of Excess POCl₃ (Critical Step): After confirming the consumption of starting material, cool the mixture to room temperature. Carefully remove the excess POCl₃ via vacuum distillation (e.g., using a rotary evaporator with appropriate traps).

  • Workup: Place a large beaker containing crushed ice and concentrated ammonium hydroxide solution (sufficient to maintain pH > 8) in an ice bath. With vigorous stirring, slowly and carefully add the cooled reaction residue dropwise to the beaker.

  • Isolation: The product may precipitate from the aqueous solution. If so, stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or a mixture with THF).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

References

Troubleshooting

Technical Support Center: Investigating the Stability of Pyrrolopyrimidine Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyrimidine compounds. This guide is designed t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyrimidine compounds. This guide is designed to provide expert insights and practical, field-proven solutions to stability-related challenges encountered during your research. Pyrrolopyrimidines are recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding their stability is paramount to ensuring data integrity, developing robust formulations, and meeting regulatory expectations.

This document moves from foundational questions to in-depth troubleshooting and proactive experimental design, giving you full control to diagnose and solve stability issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of pyrrolopyrimidine derivatives.

Q1: What are the primary degradation pathways for pyrrolopyrimidine compounds?

Based on their core structure, which resembles a purine, pyrrolopyrimidine compounds are susceptible to three main chemical degradation pathways:

  • Hydrolysis: The fused ring system can be susceptible to cleavage under both acidic and basic conditions. Studies have shown that some pyrrolopyrimidine derivatives are particularly unstable in alkaline environments and labile in acidic ones.[3] Hydrolysis often targets the pyrimidine portion of the scaffold, potentially leading to ring-opening.

  • Oxidation: The electron-rich nature of the nitrogen-containing rings makes them prone to oxidation. This can manifest as N-oxidation on either the pyrrole or pyrimidine nitrogen atoms or hydroxylation of the ring system. The presence of atmospheric oxygen or residual oxidizing agents (like peroxides in solvents) can initiate this process.[4]

  • Photodegradation: Aromatic heterocyclic systems frequently absorb UV-Vis light, which can lead to photochemical degradation. This pathway is highly structure-dependent but can result in complex rearrangements or cleavage of the scaffold.[3][5] It is a critical parameter to assess, as outlined in ICH Q1B guidelines.[6]

Q2: I'm observing a new, unknown peak in my HPLC analysis of a freshly prepared sample. What could be the cause?

The sudden appearance of a new peak often points to rapid degradation occurring during sample preparation or analysis. Consider these common culprits:

  • Mobile Phase pH: If you are using an acidic or basic mobile phase for your chromatography, you may be inducing on-column or in-vial hydrolysis.

  • Solvent Purity: Impurities in your solvents, such as peroxides in unstabilized THF or ethers, can cause oxidative degradation.

  • Light Exposure: If samples are left on the autosampler or lab bench under direct light for extended periods, photolytic degradation can occur.[7]

  • Dissolved Oxygen: Oxygen dissolved in your sample diluent can contribute to slow oxidation over time.

The first step is to systematically investigate the variable that has changed. A troubleshooting workflow for this scenario is provided in Section 2.

Q3: What are "forced degradation studies," and why are they essential?

Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[8][9] The purpose is not to determine shelf-life but to achieve several critical objectives early in development:

  • Identify Degradation Pathways: It helps establish the likely degradation products that could form under normal storage conditions.[6]

  • Elucidate Degradant Structures: By generating degradants at a detectable level (typically aiming for 5-20% degradation), you can isolate and identify their chemical structures.[9]

  • Develop Stability-Indicating Methods: It is the primary tool used to demonstrate that your analytical method (e.g., HPLC) can successfully separate the intact drug from all potential degradation products, a regulatory requirement known as method specificity.[10]

  • Inform Formulation and Packaging: Understanding if a compound is sensitive to light, moisture, or oxygen guides the development of a stable formulation and the selection of appropriate packaging.[9]

These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH.[8][10]

Q4: Which analytical techniques are most effective for monitoring the degradation of pyrrolopyrimidine compounds?

A combination of chromatographic and spectroscopic techniques is the most robust approach:

  • High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the workhorse for stability testing. It allows for the separation and quantification of the parent compound and its degradants. A PDA detector is crucial as it provides spectral data, helping to determine peak purity and indicating if a new peak is structurally related to the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying degradation products.[3] It provides the molecular weight of the degradants, and tandem MS (MS/MS) experiments can offer structural fragments, allowing for the rapid elucidation of degradation pathways.[11]

Section 2: Troubleshooting Guide: Investigating an Unexpected Degradant

Scenario: You have observed a consistent, unknown peak in the chromatogram of your pyrrolopyrimidine compound that is not present in the initial solid material.

Logical Troubleshooting Workflow

The key to diagnosing the issue is to isolate the variable causing the degradation. This workflow provides a self-validating system to pinpoint the root cause.

G cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Systematic Stress Testing cluster_2 Phase 3: Analysis & Conclusion A Unknown Peak Observed in HPLC Analysis B Verify: Is it a true degradant? (Check blank, placebo, control) A->B C Hypothesize Cause: 1. Hydrolysis (pH)? 2. Oxidation (Solvent/Air)? 3. Photolysis (Light)? B->C D Prepare fresh solutions of compound in the standard diluent C->D E1 Condition 1: Spike diluent with Acid (e.g., 0.1M HCl) D->E1 E2 Condition 2: Spike diluent with Base (e.g., 0.1M NaOH) D->E2 E3 Condition 3: Spike diluent with Oxidant (e.g., 3% H2O2) D->E3 E4 Condition 4: Expose to intense light (ICH Photostability Chamber) D->E4 F Incubate all samples (e.g., 40°C for 4h) E1->F E2->F E3->F E4->F G Analyze stressed samples vs. original sample by HPLC & LC-MS F->G H Compare Chromatograms: Does the unknown peak's retention time match the major degradant in one of the stress conditions? G->H I Conclusion: Identify the degradation pathway and mitigate the root cause. H->I

Caption: Systematic workflow for identifying the cause of unexpected degradation.

Protocol: Rapid Confirmatory Stress Test

This protocol is designed to quickly test the most likely cause of degradation based on your initial hypothesis.

  • Preparation: Prepare three identical solutions of your compound (~1 mg/mL) in your standard analytical diluent.

    • Rationale: Using the same diluent isolates the stress condition as the primary variable.

  • Sample 1 (Control): Immediately inject this sample into the HPLC system. This is your T=0 baseline.

  • Sample 2 (Hypothesis Test): Apply the suspected stress condition.

    • For Hydrolysis: Add 10 µL of 1 M HCl (acid) or 1 M NaOH (base) to 1 mL of the solution.

    • For Oxidation: Add 10 µL of 30% H₂O₂ to 1 mL of the solution.

    • For Photolysis: Place the vial directly under a laboratory lamp for 2-4 hours.

  • Sample 3 (Control for Stress Condition): Keep this sample on the benchtop, protected from light, for the same duration as Sample 2.

  • Analysis: After the designated time, inject Sample 2 and Sample 3. If testing for hydrolysis, neutralize the sample with an equivalent amount of base/acid before injection.

    • Rationale: Neutralization prevents extreme pH from damaging the analytical column.

  • Interpretation:

    • If the unknown peak is significantly larger in Sample 2 compared to both controls, you have confirmed your hypothesis.

    • If there is no change, the degradation is likely caused by a different mechanism, and you should proceed with the full workflow.

Section 3: Technical Protocols: Proactive Stability Assessment (Forced Degradation)

Conducting a formal forced degradation study is a proactive measure to fully characterize the stability of your pyrrolopyrimidine compound, in line with ICH guidelines.[12][13]

Protocol 1: Comprehensive Forced Degradation Study

Objective: To identify the degradation pathways and products of a pyrrolopyrimidine compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water) at a concentration of 1-5 mg/mL.

  • Stress Condition Setup: For each condition below, dilute the stock solution with the stressor to a final concentration of ~0.5 mg/mL. Prepare a control sample by diluting with water/solvent only.

    • Rationale: The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the stressor concentration, temperature, or time. If it's too slow, increase them.[9]

Stress ConditionReagent / ParametersTypical Duration & Temp.Neutralization/Quenching Step
Acid Hydrolysis 0.1 M - 1 M HCl2h - 24h @ 60°CStoichiometric amount of NaOH
Base Hydrolysis 0.1 M - 1 M NaOH30min - 8h @ RT or 40°CStoichiometric amount of HCl
Oxidation 3% - 30% H₂O₂1h - 24h @ RTAdd solid sodium bisulfite
Thermal Solid & Solution24h - 72h @ 80°CN/A
Photolytic Solid & SolutionICH Option 1 or 2N/A
  • Timepoint Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction as described in the table to stop further degradation.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-PDA method. Analyze key samples (e.g., the timepoint showing ~15% degradation) by LC-MS to obtain mass information for the degradants.

  • Data Interpretation:

    • Calculate the percentage of parent compound remaining.

    • Calculate the percentage area of each degradation product.

    • Assess the "mass balance" – the sum of the parent compound and all degradants should ideally be between 95-105% of the initial concentration, indicating all major products are being detected.

Common Degradation Pathways and Mechanisms

The following diagrams illustrate plausible degradation mechanisms for a generic pyrrolopyrimidine core based on established chemical principles.

G cluster_0 Hydrolytic Degradation cluster_1 Oxidative Degradation A Pyrrolopyrimidine Core B Ring-Opened Intermediate A->B H+ / H2O or OH- C Further Fragments B->C Hydrolysis D Pyrrolopyrimidine Core E N-Oxide (on Pyrrole or Pyrimidine N) D->E [O] e.g., H2O2 F Hydroxylated Product (on electron-rich C) D->F [O] e.g., H2O2

Caption: General hydrolytic and oxidative degradation pathways.

Section 4: Data Interpretation & Advanced Characterization

Q: My forced degradation study generated several new peaks. How do I definitively identify their structures?

Confirming the structure of a degradation product is a multi-step process moving from tentative to definitive identification.

  • LC-MS Analysis: This is the first step. Obtain the accurate mass of the degradant. A high-resolution mass spectrometer (like a TOF or Orbitrap) is invaluable here. This allows you to propose a molecular formula.

  • MS/MS Fragmentation: Fragment the degradant ion in the mass spectrometer. By comparing its fragmentation pattern to that of the parent compound, you can deduce which part of the molecule has been modified.

  • Preparative HPLC Isolation: If the degradant is present in sufficient quantity (>5%), you can isolate it using preparative HPLC. This provides a pure sample of the degradant for further analysis.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation. Acquiring ¹H, ¹³C, and 2D NMR spectra (like COSY and HMBC) on the isolated degradant will provide its definitive structure.[14]

Table: Example Mass Shifts for Common Modifications

This table provides a quick reference for hypothesizing degradant structures based on mass spectrometry data.

Modification TypeMass Shift (Δm/z)Likely Cause
Oxidation +16Addition of one oxygen atom (N-oxide or hydroxylation)
Hydrolysis (simple) +18Addition of water (e.g., across a double bond)
Hydrolysis (amide) +18Cleavage of an amide bond on a substituent
Dealkylation -14 (CH₂)Loss of a methyl group
-28 (C₂H₄)Loss of an ethyl group
Dimerization + Parent MassFormation of a dimer, often via radical mechanisms

References

Optimization

Technical Support Center: Purification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Welcome to the technical support center for the purification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common and stubborn purity challenges encountered during the synthesis and purification of this critical building block.

Introduction: The Challenge of Purity

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors.[1] Its bicyclic heteroaromatic structure, coupled with reactive chloro and carboxylic acid functionalities, presents unique purification challenges. Stubborn impurities often co-crystallize or have similar chromatographic behavior to the desired product, making their removal non-trivial. This guide provides a systematic approach to identifying and eliminating these impurities, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the likely cause and how can I remove it?

Answer:

Discoloration is often due to entrapped colored impurities or degradation products. The likely culprits are residual starting materials, polymeric byproducts, or compounds formed through side reactions during synthesis or workup.

In-depth Explanation:

The pyrrolopyrimidine core is susceptible to oxidation and other side reactions under harsh conditions (e.g., strong acids, high temperatures). The presence of the chloro group also makes the pyrimidine ring electron-deficient and prone to certain nucleophilic reactions that can lead to colored byproducts.

Troubleshooting Protocol:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing high molecular weight, colored impurities.

    • Step 1: Dissolve the crude product in a suitable hot solvent (e.g., a mixture of ethanol and water).

    • Step 2: Add a small amount of activated charcoal (typically 1-5% w/w) to the solution.

    • Step 3: Heat the suspension at reflux for 15-30 minutes with stirring.

    • Step 4: Perform a hot filtration through a pad of celite to remove the charcoal.

    • Step 5: Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization with a Solvent/Anti-Solvent System: This technique can be highly effective for removing impurities with different solubility profiles.

    • Step 1: Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., THF, DMF, or a hot alcohol).

    • Step 2: Slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., water, hexanes) until the solution becomes slightly turbid.

    • Step 3: Re-heat the solution until it becomes clear again.

    • Step 4: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Step 5: Collect the crystals by filtration, wash with the cold anti-solvent, and dry under vacuum.

FAQ 2: HPLC analysis shows a persistent impurity with a similar retention time to my product. How can I resolve this?

Answer:

Co-eluting impurities are a common challenge. The most likely candidates are isomers or structurally similar analogs formed during synthesis. To address this, a change in chromatographic conditions or a different purification technique is necessary.

In-depth Explanation:

Structurally similar impurities, such as a regioisomer or a hydrolyzed analog (4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid), will have very similar polarities and interactions with the stationary phase in chromatography, leading to poor separation.

Troubleshooting Workflow:

start Impurity with Similar Rt change_method Modify HPLC Method for Better Resolution start->change_method recrystallization Recrystallization start->recrystallization Alternative Approach prep_hplc Preparative HPLC change_method->prep_hplc Resolution Improved derivatization Chemical Derivatization change_method->derivatization Resolution Still Poor end Pure Product prep_hplc->end derivatization->prep_hplc recrystallization->end

Caption: Decision workflow for resolving co-eluting impurities.

Detailed Protocols:

  • Optimize HPLC Method:

    • Mobile Phase Modification: Vary the solvent composition (e.g., switch from methanol to acetonitrile), change the pH of the aqueous phase, or add an ion-pairing agent.

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column) to exploit different separation mechanisms.

  • Preparative HPLC: If analytical method optimization is successful, scale up to a preparative HPLC system to isolate the pure compound.[2]

  • Chemical Derivatization:

    • Concept: Temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The change in polarity between the desired product's ester and the impurity's ester may be significant enough to allow for easy separation by standard silica gel chromatography.

    • Protocol:

      • Esterification: React the crude product with an alcohol (e.g., methanol or ethanol) in the presence of a catalyst (e.g., a few drops of concentrated sulfuric acid) and heat to reflux.

      • Purification: Purify the resulting ester mixture by column chromatography.

      • Hydrolysis: Hydrolyze the purified ester back to the carboxylic acid using a mild base (e.g., lithium hydroxide in a THF/water mixture) followed by acidic workup.

FAQ 3: I suspect my product is contaminated with the decarboxylated impurity, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine. How can I confirm this and remove it?

Answer:

Decarboxylation is a potential side reaction, especially if the reaction or workup involves high temperatures or strong acidic conditions.[3][4] This impurity can be identified by its different polarity and spectroscopic signature. Removal is typically achieved by exploiting the acidic nature of the desired product.

In-depth Explanation:

The loss of the carboxylic acid group results in a significantly less polar impurity (4-Chloro-5H-pyrrolo[3,2-d]pyrimidine). This difference in polarity and the loss of the acidic proton can be used for separation.

Identification and Removal Strategy:

start Suspected Decarboxylation nmr 1H NMR Analysis start->nmr hplc HPLC-MS Analysis start->hplc chromatography Column Chromatography start->chromatography Alternative Method extraction Acid-Base Extraction nmr->extraction Confirm Absence of COOH Proton hplc->extraction Confirm Lower MW Impurity pure_product Pure Product extraction->pure_product chromatography->pure_product

Caption: Workflow for identifying and removing decarboxylated impurity.

Detailed Protocols:

  • Identification:

    • ¹H NMR: Look for the disappearance of the characteristic broad singlet for the carboxylic acid proton and the appearance of a new aromatic proton signal.

    • LC-MS: The decarboxylated impurity will have a molecular weight that is 44.01 g/mol less than the desired product.

  • Acid-Base Extraction:

    • Step 1: Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Step 2: Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will be deprotonated and move into the aqueous layer, while the less polar, non-acidic decarboxylated impurity will remain in the organic layer.

    • Step 3: Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of around 3-4.

    • Step 4: The pure product will precipitate out of the aqueous solution.

    • Step 5: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

FAQ 4: My product appears to be contaminated with the hydrolyzed impurity, 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. How can I remove it?

Answer:

Hydrolysis of the 4-chloro group to a 4-hydroxy group is a common side reaction, particularly during aqueous workups or in the presence of moisture.[5] The resulting impurity is more polar than the desired product.

In-depth Explanation:

The electron-withdrawing nature of the pyrrolopyrimidine ring system makes the 4-chloro substituent susceptible to nucleophilic aromatic substitution by water or hydroxide ions. The resulting 4-hydroxy compound exists in equilibrium with its tautomeric form, a pyrimidinone.

Purification Strategy:

  • Column Chromatography: This is often the most effective method for separating the more polar hydroxy impurity from the desired chloro-compound.

    Parameter Recommendation
    Stationary Phase Silica Gel (60 Å, 230-400 mesh)
    Mobile Phase A gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol (e.g., 1-5%). The exact ratio will need to be determined by TLC analysis.
  • Recrystallization: A carefully chosen solvent system can also be effective. The hydroxy impurity will likely have a different solubility profile. Experiment with solvents such as toluene, or mixtures of ethanol and water.[5]

Data Summary Table

Potential Impurity Structure Likely Cause Key Identification Method Recommended Purification Technique
Decarboxylated Product4-Chloro-5H-pyrrolo[3,2-d]pyrimidineHigh temperature, strong acid[3][4]LC-MS (M-44), ¹H NMR (loss of COOH proton)Acid-Base Extraction
Hydrolyzed Product4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acidAqueous workup, moisture[5]LC-MS (M-19), ¹H NMR (loss of chloro-substituent effects)Column Chromatography
Starting MaterialVaries depending on synthetic routeIncomplete reactionTLC, HPLCColumn Chromatography, Recrystallization
Colored ByproductsOxidation, polymerizationHarsh reaction conditionsVisual inspectionCharcoal Treatment, Recrystallization

References

  • Chiang, Y., Kresge, A. J., & Wang, W. H. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. Available from: [Link]

  • Kresge, A. J. (2010). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Semantic Scholar. Available from: [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • Pharmaffiliates. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid. Available from: [Link]

  • Srini Chem. (2023). The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid Analogs

Welcome to the technical support center for researchers working with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and its analogs. This scaffold is a cornerstone for developing potent kinase inhibitors and othe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and its analogs. This scaffold is a cornerstone for developing potent kinase inhibitors and other targeted therapeutics.[1] However, its inherent physicochemical properties frequently lead to challenges in achieving adequate cell permeability, creating a frustrating gap between high biochemical potency and low cellular efficacy.

This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome these permeability barriers. We will explore the causality behind common experimental observations and provide validated protocols to advance your drug development program.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns researchers face when working with this compound class.

Q1: Why does my compound show high potency in biochemical (e.g., enzyme) assays but weak or no activity in cell-based assays?

A: This is a classic and highly informative result that strongly suggests a problem with cell permeability. Your compound is active against its purified target, but it cannot reach a sufficient intracellular concentration to exert its effect in a cellular context. The primary reasons for this discrepancy are:

  • Low Passive Permeability: The molecule's intrinsic properties may prevent it from efficiently diffusing across the lipid bilayer of the cell membrane.[2]

  • Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are cellular "gatekeepers" that actively transport the compound out of the cell, keeping its internal concentration low.[3]

  • Poor Solubility: The compound may have low aqueous solubility in the assay medium, meaning that the concentration of dissolved drug available to enter the cells is much lower than the nominal concentration you added.[4]

Q2: What are the primary structural features of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid analogs that cause poor permeability?

A: The poor permeability of this scaffold is rooted in its fundamental physicochemical properties. The core structure itself, a pyrrolopyrimidine, contains multiple hydrogen bond donors and acceptors which can hinder membrane passage.[5] The most significant contributor, however, is the 7-carboxylic acid group .

  • Ionization: At physiological pH (~7.4), this carboxylic acid is deprotonated, carrying a negative charge. Charged species have extremely low passive permeability across the nonpolar lipid cell membrane.

  • Polarity: The combination of the heterocyclic core and the carboxylic acid results in a high Polar Surface Area (PSA), a key predictor of poor membrane permeability.[6]

Q3: How can I quantitatively measure the cell permeability of my compounds?

A: Several well-established in vitro assays are considered industry standards for quantifying permeability.[7]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method excellent for assessing passive permeability only.[8]

  • Caco-2 Cell Permeability Assay: This is the gold standard. Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured on a transwell plate, form a polarized monolayer that mimics the intestinal epithelium.[9][10] This assay measures both passive diffusion and the effects of active transporters.[6]

  • MDCK (Madin-Darby Canine Kidney) Cell Assay: Similar to the Caco-2 assay, MDCK cells form a tight monolayer. They are often used to assess blood-brain barrier permeability, especially when transfected to overexpress specific transporters like P-gp (MDCK-MDR1).[9]

The key output from these assays is the apparent permeability coefficient (Papp), typically reported in units of 10-6 cm/s.

Q4: What is an Efflux Ratio (ER), and why is it critical for this compound class?

A: The Efflux Ratio is a value calculated from a bidirectional Caco-2 or MDCK assay.[9] Permeability is measured in two directions: from the apical (top) to the basolateral (bottom) side (Papp A-B), mimicking absorption, and from basolateral to apical (Papp B-A), mimicking efflux.

Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

An ER greater than 2 is a strong indicator that the compound is a substrate of an active efflux transporter like P-gp.[2] It means the compound is being pumped out of the cell monolayer more efficiently than it is entering. This is a critical parameter because high efflux can render an otherwise potent drug ineffective in vivo.

Q5: What are the primary strategies for improving the permeability of these analogs?

A: There are two main pillars of attack to solve permeability issues:

  • Chemical Modification: Intelligently altering the molecule's structure to give it more favorable physicochemical properties. This includes prodrug strategies, increasing lipophilicity, and reducing hydrogen bonding capacity.[11][12]

  • Formulation Strategies: Developing advanced delivery systems that help the existing molecule overcome permeability barriers. This includes nanoformulations and amorphous solid dispersions.[13][14]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable solutions to specific experimental problems.

Problem 1: Low Permeability in PAMPA Assay (Papp < 1.0 x 10-6 cm/s)
  • Interpretation: Your compound has poor passive diffusion . The issue lies with its intrinsic physicochemical properties, primarily the charged carboxylic acid and overall high polarity.

  • Primary Solution: The Prodrug Approach. The most effective strategy is to mask the polar carboxylic acid with a lipophilic, enzyme-labile group. An ester prodrug is the classic approach. This neutralizes the charge and increases lipophilicity, allowing the prodrug to diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester, releasing the active carboxylic acid "parent" drug at its site of action.[11][14]

    Example: Converting the carboxylic acid to an ethyl ester.

    • Rationale: The ethyl ester is significantly more lipophilic and is neutral, allowing for passive diffusion. It is readily cleaved by intracellular carboxylesterases.

  • Secondary Solution: SAR-Guided Lipophilicity Enhancement. Systematically add small, lipophilic groups to other parts of the scaffold while monitoring the impact on both permeability and target potency. This is a more iterative process but can yield compounds with intrinsically better properties.

CompoundStructure MoietyLogD (pH 7.4)PAMPA Papp (10-6 cm/s)Cellular IC50 (µM)
Analog A -COOH-1.50.2> 50
Analog A-Prodrug -COOEt+1.88.50.15
Problem 2: Good PAMPA Permeability but Poor Caco-2 Permeability with a High Efflux Ratio (ER > 2)
  • Interpretation: This is a clear signature of active efflux . Your compound can passively diffuse across a lipid membrane, but in a biologically relevant system, it is actively pumped out by transporters like P-gp.[2]

  • Confirmation Step: Confirm the involvement of a specific transporter by running the Caco-2 assay in the presence of a known efflux pump inhibitor. For P-gp, verapamil or quinidine are commonly used. A significant decrease in the efflux ratio in the presence of the inhibitor confirms your compound is a substrate.[15]

  • Solution: Structural Modifications to Evade Efflux. The structure-activity relationship for P-gp recognition is complex, but general principles include:

    • Reducing the number of hydrogen bond acceptors.

    • Introducing strategically placed bulky or rigid groups that disrupt binding to the transporter.

    • Masking the features recognized by the pump through scaffold hopping or conformational constraint.[12]

This protocol provides a framework for determining the Papp (A-B), Papp (B-A), and Efflux Ratio.

  • Cell Culture:

    • Seed Caco-2 cells onto 24-well Transwell inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm².

    • Culture for 21-25 days to allow for full differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm² to ensure integrity.[11]

    • Alternatively, measure the flux of a low-permeability marker like Lucifer Yellow.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayer twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Add 0.6 mL of fresh transport buffer to the basolateral (receiver) compartment.

    • Prepare the dosing solution by diluting the test compound in transport buffer to the final concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1%.

    • Add 0.2 mL of the dosing solution to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver compartment and replace it with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Repeat the process, but add the 0.2 mL dosing solution to the basolateral chamber and sample from the 0.6 mL of buffer in the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the compound in all collected samples using a sensitive analytical method, typically LC-MS/MS.

  • Calculations:

    • Calculate the Papp for each direction using the following formula: Papp = (dQ/dt) / (A * C0)

      • dQ/dt = Rate of compound appearance in the receiver compartment.

      • A = Surface area of the membrane.

      • C0 = Initial concentration in the donor compartment.

    • Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B) .

Problem 3: Poor Aqueous Solubility Confounding Permeability Measurements
  • Interpretation: The compound is precipitating in the aqueous assay buffer. This "disappearing" compound can be mistaken for membrane permeation, and the low concentration of truly dissolved drug limits the flux, leading to artificially low and highly variable permeability readings.[2]

  • Solution A: Assay Condition Optimization.

    • Carefully assess the kinetic solubility of your compound in the transport buffer.

    • If necessary, you can increase the percentage of a co-solvent like DMSO in the donor solution, but this must be done with extreme caution. DMSO concentrations above 1-2% can compromise the integrity of the cell monolayer, invalidating the results. Always re-verify monolayer integrity (TEER) under your final assay conditions.

  • Solution B: Formulation Strategies for In Vivo Studies.

    • For preclinical in vivo studies where solubility is a barrier to absorption, formulation strategies are key. These do not change the molecule itself but improve its delivery.[13]

    • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix, you prevent it from crystallizing, which can significantly enhance its dissolution rate and apparent solubility in the gastrointestinal tract.[11][14]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used to present the drug in a solubilized form that facilitates absorption.[4][13]

Section 3: Diagrams and Workflows

Visual aids to guide your experimental decision-making process.

G start Start: Potent Biochemical Hit (Low Cellular Activity) pampa 1. Assess Passive Permeability (PAMPA Assay) start->pampa pampa_good Good Passive Permeability (Papp > 5.0) pampa->pampa_good Yes pampa_poor Poor Passive Permeability (Papp < 1.0) pampa->pampa_poor No caco2 2. Assess Permeability & Efflux (Caco-2 Bidirectional Assay) pampa_good->caco2 prodrug Solution: - Prodrug Strategy - Increase Lipophilicity (SAR) pampa_poor->prodrug efflux_high High Efflux Ratio? (ER > 2) caco2->efflux_high Yes efflux_low Low Efflux Ratio? (ER < 2) caco2->efflux_low No evade_efflux Solution: - Structural Modification to  Evade Transporter Recognition efflux_high->evade_efflux optimize Candidate for Further Optimization efflux_low->optimize

Caption: Decision workflow for troubleshooting poor cell permeability.

G cluster_membrane Cell Monolayer cluster_apical pump Efflux Pump (e.g., P-gp) compound_out Compound pump->compound_out cell_inside Intracellular Space (Basolateral) cell_inside->pump Efflux p1 p2 p2->cell_inside p3 compound_out->p1 Paracellular (Tight Junctions) compound_out->p2 Passive Diffusion (Transcellular)

Caption: Routes of transport across a cellular monolayer.

References

  • Dahan, A., & Miller, J. M. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. The AAPS Journal. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Srinivasan, B., et al. (2021). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

  • Jain, A., et al. (2019). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • van der Spoel, D., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols. [Link]

  • Béduneau, A., et al. (2020). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Pharmaceutics. [Link]

  • Patel, N. D. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Al-kassas, R., et al. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT. [Link]

  • Degorce, S. L., et al. (2018). Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. ResearchGate. [Link]

  • Jamróz, M. Z., et al. (2023). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. MDPI. [Link]

  • HiberCell. (2022). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. HiberCell. [Link]

  • Sroka, W., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid. Pharmaffiliates. [Link]

  • Lee, H. W., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. [Link]

  • Aute Kkmo. (n.d.). The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. Aute Kkmo. [Link]

  • Zhang, T., et al. (2015). Theoretical study on the interaction of pyrrolopyrimidine derivatives as LIMK2 inhibitors: insight into structure-based inhibitor design. PubMed. [Link]

  • Chem Help ASAP. (2021). Drug Solubility & Membrane Permeability Assays. YouTube. [Link]

  • Di, L. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Sharma, A., et al. (2014). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. BioMed Research International. [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Spengler, G., et al. (2021). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Potency of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives: A Guide for Researchers

Introduction The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Its structural resemblance to purines allow...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Its structural resemblance to purines allows it to function as a versatile pharmacophore for targeting a wide range of biological entities, most notably protein kinases. The introduction of a chlorine atom at the 4-position of this scaffold, creating 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, provides a key reactive handle for further synthetic elaboration, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological activity. This guide focuses on the comparative potency of derivatives of this scaffold, with a particular interest in the influence of substitutions, including the 7-carboxylic acid moiety, on their biological activity. While comprehensive public data on a systematic series of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid derivatives is limited, this analysis will synthesize available information on the broader class of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives to provide valuable insights for researchers in drug discovery and development. We will delve into their activity against various targets, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

One of the most prominent examples showcasing the therapeutic importance of the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine core is its role as a key intermediate in the synthesis of Ruxolitinib.[1] Ruxolitinib is a potent Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.[1] This highlights the potential of this scaffold in generating clinically relevant therapeutics. Beyond kinase inhibition, derivatives of the broader pyrrolo[3,2-d]pyrimidine class have also been investigated as antagonists for receptors such as the neuropeptide Y5 (NPY5) receptor, indicating the scaffold's versatility.[2][3][4]

This guide will provide a comparative analysis of the potency of various derivatives, detail the experimental protocols for their assessment, and present the underlying signaling pathways they modulate.

Comparative Potency of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives

The potency of derivatives of the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is highly dependent on the nature and position of the substituents. These modifications influence the compound's binding affinity to its target, selectivity, and pharmacokinetic properties. Below, we compare the potency of derivatives against different biological targets based on available literature.

Janus Kinase (JAK) Inhibition

As previously mentioned, the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine core is central to the JAK inhibitor, Ruxolitinib. The discovery of Ruxolitinib involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against the JAK family of tyrosine kinases.

  • Core Structure: The pyrrolo[3,2-d]pyrimidine core acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Substitutions: The potency and selectivity of Ruxolitinib are achieved through specific substitutions at various positions of the core. While the exact SAR data for a series of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid derivatives as JAK inhibitors is not publicly detailed, the development of Ruxolitinib underscores the importance of optimizing substituents on this scaffold for potent kinase inhibition.

Neuropeptide Y5 (NPY5) Receptor Antagonism

A series of pyrrolo[3,2-d]pyrimidine derivatives have been investigated as antagonists for the NPY5 receptor, a target for the treatment of obesity.[2][3][4] These studies provide valuable SAR insights that can be extrapolated to the 4-chloro substituted scaffold.

A study published in the Journal of Medicinal Chemistry explored the SAR of this class of compounds.[2][3][4] Although not specifically focused on 4-chloro-7-carboxylic acid derivatives, the findings offer general principles for substitution on the pyrrolo[3,2-d]pyrimidine core. The potency of these derivatives was evaluated through in vitro binding assays to the human Y5 receptor.[2][3][4]

Table 1: Potency of Selected Pyrrolo[3,2-d]pyrimidine Derivatives as NPY5 Receptor Antagonists

Compound IDR1-SubstitutionR2-SubstitutionPotency (Ki, nM)
Lead Compound PhenylH1000
Derivative A 4-ChlorophenylH250
Derivative B 3,4-DichlorophenylH50
Derivative C 4-ChlorophenylMethyl150

Data is illustrative and based on trends reported in the literature for the broader class of pyrrolo[3,2-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 4-position: The presence of a halogen, particularly chlorine, on the phenyl ring attached to the pyrimidine core generally enhances potency.

  • Influence of the 7-position: While the specific contribution of a 7-carboxylic acid is not detailed in this study, modifications at this position are known to influence the pharmacokinetic properties of the molecule.

Experimental Protocols

The determination of the potency of these derivatives relies on robust and reproducible experimental assays. Below are detailed protocols for common assays used in the evaluation of kinase inhibitors and receptor antagonists.

Kinase Inhibition Assay (Illustrative for JAK)

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a specific kinase.

dot

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent, such as DMSO.

  • Reaction Mixture Preparation: In a microplate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Initiation of Reaction: Add the diluted test compound to the reaction mixture. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Termination and Detection: Stop the reaction and add a detection reagent. The signal, which is proportional to the amount of phosphorylated substrate, can be measured using a plate reader (e.g., luminescence, fluorescence).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Receptor Binding Assay (Illustrative for NPY5)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a receptor.

dot

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., human NPY5 receptor).

  • Reaction Setup: In a microplate, add the cell membranes, a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [¹²⁵I]-PYY), and a serial dilution of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the receptor.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

The therapeutic effects of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives are mediated through the modulation of specific signaling pathways.

JAK-STAT Signaling Pathway

Janus kinases (JAKs) are critical components of the JAK-STAT signaling pathway, which plays a key role in cytokine-mediated cell growth, proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

dot

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrrolo[3,2-d]pyrimidine derivatives.

Inhibition of JAKs by compounds like Ruxolitinib prevents the phosphorylation and activation of STAT proteins, thereby blocking their translocation to the nucleus and subsequent gene transcription. This leads to the suppression of downstream signaling and the inhibition of cell proliferation.

Conclusion and Future Directions

The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a highly valuable starting point for the development of potent and selective modulators of various biological targets. While the publicly available data for a systematic comparative analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid derivatives is currently limited, the success of Ruxolitinib and the promising activity of other pyrrolo[3,2-d]pyrimidine derivatives underscore the potential of this chemical class. The 7-carboxylic acid moiety offers a potential vector for further chemical modification to improve properties such as solubility, cell permeability, and target engagement.

Future research should focus on the systematic synthesis and evaluation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid derivatives against a panel of clinically relevant targets, particularly protein kinases. Detailed structure-activity relationship studies, coupled with computational modeling, will be crucial in guiding the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers embarking on such endeavors.

References

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. Pharmaffiliates. [Link]

  • Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. ACS Publications. [Link]

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Biochemical Potency—Confirming Target Engagement in the Cellular Milieu In modern drug discovery, identifying a biochemically...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Biochemical Potency—Confirming Target Engagement in the Cellular Milieu

In modern drug discovery, identifying a biochemically potent compound is merely the first step. A molecule's journey to becoming a viable therapeutic candidate hinges on its ability to engage its intended target within the complex and dynamic environment of a living cell. This guide focuses on 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, a compound built upon the pyrrolopyrimidine scaffold. This chemical family is a cornerstone in kinase inhibitor development, famously serving as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Ruxolitinib.[1] Given this lineage, it is critical to approach this molecule with the hypothesis that its primary targets are protein kinases, which are pivotal regulators of cellular signaling.[2]

This document provides a comparative framework for validating the cellular target engagement of our lead compound. We will move beyond theoretical affinity and delve into practical, robust methodologies that provide direct evidence of target binding in intact cells. Our analysis will center on two gold-standard, yet fundamentally different, technologies: the Cellular Thermal Shift Assay (CETSA) , a label-free method based on ligand-induced thermal stabilization, and the NanoBRET™ Target Engagement Assay , a proximity-based method leveraging bioluminescence resonance energy transfer.

The central dogma of this guide is that rigorous target engagement validation is not a confirmatory checkbox but a critical data package that informs on cellular permeability, target accessibility, and the translation of biochemical potency into cellular activity. By objectively comparing these powerful techniques, we equip researchers with the rationale and protocols needed to generate decisive data, thereby accelerating the confident progression of promising kinase inhibitors.

The Putative Target: Janus Kinases (JAKs) and the JAK-STAT Pathway

The pyrrolo[2,3-d]pyrimidine core is a well-established ATP-mimetic scaffold, designed to compete with endogenous ATP for binding within the kinase active site.[2][3] Its role in the synthesis of Ruxolitinib, a potent JAK1/JAK2 inhibitor, provides a strong rationale for prioritizing JAKs as the primary putative targets for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.[1][4] The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, involved in cellular processes such as proliferation, differentiation, and immune response.[4] Dysregulation of this pathway is implicated in myeloproliferative disorders and inflammatory diseases, making it a prime therapeutic target.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Modulation Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Comparison of Cellular Target Engagement Methodologies

The choice of a target engagement assay is a critical decision point in a drug discovery cascade. It is dictated by factors such as the availability of tool compounds, the need for throughput, and the specific questions being asked (e.g., affinity vs. residence time). Here, we compare CETSA and NanoBRET, two methods that provide direct biophysical evidence of a compound binding to its target in a cellular context.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding increases the thermal stability of the target protein, shifting its melting temperature (Tagg).Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4][5]
Target Modification None. Measures engagement with the endogenous, unmodified protein.Requires genetic modification (transfection) to express the target as a NanoLuc® fusion protein.[6]
Reagents Test compound, cells, and a target-specific antibody for detection (e.g., Western Blot).Test compound, cells, NanoLuc® fusion vector, and a specific fluorescent tracer.[7]
Detection Method Western Blot, ELISA, or Mass Spectrometry to quantify soluble protein after heat shock.Luminescence/fluorescence plate reader to measure the BRET ratio.[4]
Key Output Thermal shift (ΔTagg) indicating stabilization; Isothermal dose-response for cellular IC50.[8]Cellular IC50 for target affinity; can also be adapted to measure residence time.[1][5]
Primary Advantage Physiological Relevance: Measures binding to the native, endogenous protein in any cell type or tissue.[8][]High-Throughput & Quantitative: Easily scalable plate-based format providing robust, quantitative affinity data.[6]
Primary Limitation Lower throughput; requires a high-quality antibody for detection; not all binding events cause a thermal shift.[10]Requires overexpression of a fusion protein, which may not fully replicate endogenous protein behavior or localization.

Methodology Deep Dive 1: Cellular Thermal Shift Assay (CETSA)

CETSA is predicated on a fundamental biophysical principle: the binding of a ligand to a protein typically increases its conformational stability, making it more resistant to thermal denaturation. This change in thermal stability is a direct proxy for target engagement.

Causality Behind Experimental Choices

The power of CETSA lies in its label-free nature. By assessing the endogenous protein, we eliminate artifacts associated with protein overexpression or fusion tags.[8] This is the most direct way to ask: "Does my compound bind to its native target in a relevant cellular environment?" The choice of a temperature gradient is crucial; it must span the denaturation curve of the target protein to accurately determine its melting point. The subsequent isothermal dose-response experiment, performed at a single, optimized temperature, provides a quantitative measure of the compound's potency in stabilizing the target.

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E F Aggregated Fraction (Pellet) D->F G 5. Quantify Soluble Target (e.g., Western Blot) E->G H 6. Plot Data (Melt Curve / ITDRF) G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF_CETSA)
  • Cell Culture: Plate a human cell line known to express JAK1 (e.g., HEL 92.1.7) at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C. Include a known JAK inhibitor like Ruxolitinib as a positive control.

  • Heat Challenge: Transfer the cell plates to a PCR thermal cycler and heat all samples at a single, pre-determined temperature (e.g., 52°C, a temperature that causes significant but not complete denaturation of JAK1 in vehicle-treated cells) for 3 minutes.

  • Cell Lysis: Immediately lyse the cells using a suitable buffer with protease and phosphatase inhibitors, often accomplished through rapid freeze-thaw cycles.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the total protein concentration (e.g., via BCA assay) to ensure equal loading. Analyze the amount of soluble JAK1 in each sample by Western Blot using a validated anti-JAK1 antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. Normalize the signal for each compound concentration to the vehicle control. Plot the normalized soluble JAK1 fraction against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.[8]

Anticipated Data & Interpretation

A successful experiment will show a dose-dependent increase in the amount of soluble JAK1 protein at the challenge temperature in the presence of the compound, indicating target stabilization.

CompoundTargetCellular IC50 (ITDRF_CETSA)Max Stabilization (% of Vehicle)
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid JAK1450 nM85%
Ruxolitinib (Positive Control)JAK150 nM95%
Staurosporine (Negative Control)JAK1> 10 µMNo stabilization

Methodology Deep Dive 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful, live-cell method that quantifies the binding of small molecules to their target proteins in real-time.[7] It relies on energy transfer from a genetically fused NanoLuc® luciferase (the donor) on the target protein to a cell-permeable fluorescent tracer (the acceptor) that reversibly binds to the same active site.[5] A test compound that engages the target will compete with and displace the tracer, leading to a measurable decrease in the BRET signal.[6][7]

Causality Behind Experimental Choices

The NanoBRET assay is chosen for its high-throughput nature, sensitivity, and quantitative precision.[6] It allows for the rapid determination of compound affinity (IC50) across a wide range of concentrations in a plate-based format. While it requires overexpression of a fusion protein, this is a necessary trade-off for scalability and the ability to easily assess a wide panel of kinases for selectivity profiling.[6] The use of a ratiometric BRET signal (acceptor emission / donor emission) provides a robust readout that internally controls for cell number and expression level variations.

NanoBRET_Workflow A 1. Transfect Cells (JAK1-NanoLuc® Vector) B 2. Plate Cells (e.g., 384-well plate) A->B C 3. Add Compound (Serial Dilution) B->C D 4. Add Tracer & Substrate (Equilibrate) C->D E 5. Read Plate (Luminescence at 2 wavelengths) D->E F 6. Calculate BRET Ratio (Acceptor/Donor) E->F G 7. Plot Data (Dose-Response Curve) F->G

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement
  • Vector Preparation & Transfection: Prepare plasmid DNA for a JAK1-NanoLuc® fusion protein. Transfect HEK293 cells with the vector and plate the transfected cells in a white, 384-well assay plate. Allow cells to express the fusion protein for 24 hours.

  • Compound Dosing: Prepare a serial dilution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and control compounds in Opti-MEM. Add the compounds to the appropriate wells and equilibrate.

  • Tracer and Substrate Addition: Prepare a working solution containing the appropriate NanoBRET™ kinase tracer and the Nano-Glo® substrate. Add this solution to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding competition to reach equilibrium.

  • Signal Detection: Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters (Donor Emission: ~460nm, Acceptor Emission: ~610nm).

  • Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Normalize the data to vehicle (high BRET) and a positive control inhibitor (low BRET). Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value.[7]

Anticipated Data & Interpretation

A potent compound will effectively displace the tracer, causing a dose-dependent decrease in the BRET ratio. This provides a direct measure of target occupancy in the cell.

CompoundTargetCellular IC50 (NanoBRET™)
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid JAK1380 nM
Ruxolitinib (Positive Control)JAK145 nM
Staurosporine (Negative Control)JAK1> 10 µM

Conclusion and Path Forward

This guide outlines two orthogonal, industry-standard methods for confirming the cellular target engagement of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.

  • CETSA offers unparalleled physiological relevance by probing the endogenous, unmodified target protein. A positive result in a CETSA experiment provides the highest level of confidence that the compound binds its intended target in a native state.

  • NanoBRET™ provides a highly sensitive, quantitative, and scalable platform ideal for determining compound affinity and for broader selectivity profiling against a panel of kinases.

Recommendation: For a comprehensive validation package, a dual approach is recommended. Initial, high-throughput screening and SAR can be efficiently conducted using the NanoBRET™ platform. Key compounds, including the lead candidate, should then be validated using CETSA to confirm engagement with the endogenous target, thereby anchoring the mechanism of action in a truly physiological context. This self-validating system, where results from a modified system (NanoBRET™) are confirmed in a native system (CETSA), provides the rigorous evidence base required for confident project advancement. By employing these techniques, researchers can build a compelling data-driven case for the cellular mechanism of action of novel pyrrolopyrimidine inhibitors.

References

Validation

Cross-reactivity and selectivity profiling of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid

An In-Depth Guide to the Cross-Reactivity and Selectivity Profiling of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid Prepared by a Senior Application Scientist Introduction: The Promise and Challenge of a Privil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity and Selectivity Profiling of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Prepared by a Senior Application Scientist

Introduction: The Promise and Challenge of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in the structures of successful therapeutic agents. The pyrrolo[3,2-d]pyrimidine core is one such scaffold, forming the backbone of potent kinase inhibitors, including the FDA-approved Janus kinase (JAK) inhibitor Ruxolitinib.[1] The compound 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, built upon this promising scaffold, represents a compelling starting point for the development of novel targeted therapies.

However, the very features that make this scaffold effective—its structural resemblance to the adenine of ATP, allowing it to compete for the kinase ATP-binding site—also present a significant challenge: the potential for cross-reactivity with unintended kinase targets.[2] Off-target activity can lead to unexpected toxicities or a diluted therapeutic effect. Therefore, a rigorous and comprehensive selectivity profiling campaign is not merely a regulatory requirement but a critical scientific endeavor to understand a compound's true biological activity and therapeutic potential.

This guide provides a strategic framework for characterizing the selectivity and cross-reactivity of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a multi-tiered workflow that integrates broad biochemical screening with focused cellular validation to build a robust and reliable selectivity profile.

Part 1: Hypothesis-Driven Target Identification

Before embarking on extensive screening, a rational, hypothesis-driven approach is essential to guide our investigation. By analyzing the compound's core structure and its relationship to known drugs, we can predict its likely primary targets and most probable off-targets.

Structural Analogy and Target Prediction:

The pyrrolo[3,2-d]pyrimidine core is a known hinge-binding motif for numerous kinases. Its most prominent clinical application is in Ruxolitinib, a potent inhibitor of JAK1 and JAK2.[1] This provides a strong rationale to hypothesize that the primary targets of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid will be members of the Janus kinase family (JAK1, JAK2, JAK3, TYK2) .

Furthermore, literature on related pyrrolopyrimidine derivatives reveals activity against other kinase families. For instance, various compounds with this scaffold have been developed as inhibitors of RET kinase, Colony-Stimulating Factor 1 Receptor (CSF1R), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5] These kinases, therefore, represent a logical starting point for assessing cross-reactivity.

cluster_0 Compound of Interest cluster_1 Structural & Chemical Information cluster_2 Target Hypothesis Compound 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine- 7-carboxylic acid Scaffold Pyrrolo[3,2-d]pyrimidine Scaffold Compound->Scaffold Contains KnownDrug Known Drug: Ruxolitinib Scaffold->KnownDrug Is core of OffTargets Potential Off-Targets: RET, CSF1R, VEGFR, etc. Scaffold->OffTargets Known to inhibit in other derivatives PrimaryTargets Primary Targets: JAK Kinase Family (JAK1, JAK2, JAK3, TYK2) KnownDrug->PrimaryTargets Inhibits

Caption: Logical framework for hypothesizing primary and off-target kinases.

Part 2: A Multi-Tiered Experimental Workflow for Selectivity Profiling

A single assay is insufficient to define selectivity. We advocate for a tiered approach that begins with a broad, unbiased screen to identify all potential binding partners, followed by orthogonal assays in a cellular context to confirm meaningful target engagement and functional consequences.

cluster_workflow Comprehensive Selectivity Profiling Workflow T1 Tier 1: Biochemical Profiling (Broad Kinome Screen) T2 Data Analysis & Hit Triage (Quantify Selectivity) T1->T2 Generates Binding Data T3 Tier 2: Cellular Target Engagement (CETSA) T2->T3 Identifies Key Targets T4 Tier 3: Functional Cellular Assay (e.g., Phospho-STAT Inhibition) T3->T4 Confirms Intracellular Binding Final Comprehensive Selectivity Profile T4->Final Validates Functional Effect

Caption: A multi-tiered workflow for robust selectivity profiling.

Tier 1: Broad Kinome Biochemical Profiling

Rationale: The most efficient method to assess cross-reactivity is to screen the compound against the largest possible panel of purified kinases.[6] While enzymatic activity assays are valuable, we recommend a competitive binding assay as the primary screen. This approach directly measures the dissociation constant (Kd), providing a direct measure of binding affinity that is not confounded by varying ATP concentrations or substrate specificities across different kinases.[7]

Experimental Protocol: Large-Panel Competitive Binding Assay (e.g., KINOMEscan™)

  • Compound Immobilization: A proprietary, ATP-site directed ligand is immobilized on a solid support (e.g., beads).

  • Kinase Incubation: A DNA-tagged kinase from a library of over 400 human kinases is incubated with the immobilized ligand and the test compound (4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid) at a fixed concentration (e.g., 1 µM).

  • Competitive Binding: The test compound competes with the immobilized ligand for binding to the kinase's ATP site.

  • Quantification: After incubation and washing, the amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag via quantitative PCR (qPCR). A low amount of bound kinase indicates strong competition by the test compound.

  • Kd Determination: Hits identified in the primary screen are then subjected to a dose-response analysis, where the assay is repeated with a range of compound concentrations to precisely calculate the dissociation constant (Kd).

Tier 2: Cellular Target Engagement Validation

Rationale: A compound that binds to a purified protein in a test tube may not engage the same target within the complex milieu of a living cell due to factors like cell permeability, efflux pumps, or high intracellular ATP concentrations.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that confirms target engagement in an unperturbed cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture a relevant cell line (e.g., a human cell line expressing high levels of JAK2) and treat with either vehicle (DMSO) or a saturating concentration of the test compound for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles to separate soluble proteins from aggregated, denatured proteins.

  • Protein Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot: Analyze the amount of the target protein (e.g., JAK2) and a control protein (e.g., GAPDH) remaining in the soluble fraction at each temperature point using specific antibodies.

  • Data Interpretation: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target protein stabilization and confirms intracellular engagement.

Part 3: Data Interpretation and Comparative Analysis

Summarizing Biochemical Data

The output from the broad kinome screen will be a list of binding affinities (Kd values) for hundreds of kinases. This data can be summarized in a table highlighting the most potent interactions. To quantify selectivity, we can calculate a Selectivity Score (S-score) , defined as the number of kinases bound with a Kd below a certain threshold (e.g., 1 µM) divided by the total number of kinases tested.[4] A lower S-score indicates higher selectivity.

Table 1: Hypothetical Kinase Selectivity Profile of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Kinase FamilyKinase TargetKd (nM)% Inhibition @ 1µM
JAK JAK2 15 99.8
JAK1 35 99.5
TYK2 80 98.2
JAK3 150 95.1
TEC ITK85078.3
TEC>100045.0
SRC LCK>100033.1
SRC>500012.5
PI3K PIK3CA>10000<10
VEGFR KDR (VEGFR2)>10000<10
CSF1R CSF1R>10000<10
Selectivity Score (S(1µM)) = 4 / 403 = 0.0099

This data is illustrative and does not represent actual experimental results.

Comparative Analysis with Alternative Inhibitors

To contextualize the compound's performance, its selectivity profile should be compared against both a known promiscuous inhibitor and a highly selective "gold standard" inhibitor for the primary target.

Table 2: Comparative Selectivity of Kinase Inhibitors

Feature4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (Hypothetical)Compound X (Broad-Spectrum)Compound Y (Highly Selective)
Primary Target(s) JAK FamilyVEGFR, PDGFR, KIT, FLT3JAK2
JAK2 Kd (nM) 15905
VEGFR2 Kd (nM) >10,00080>10,000
KIT Kd (nM) >10,00050>10,000
Selectivity Score (S(1µM)) 0.0099 (High) 0.15 (Low)0.0025 (Very High)
Interpretation Potent JAK-family inhibitor with high selectivity across the kinome.Multi-kinase inhibitor with significant off-target activity.Exceptionally selective inhibitor for a single target.

Part 4: Validating Functional Activity in a Cellular Context

Rationale: Confirming that target engagement leads to a functional consequence is the final and most critical step. For a JAK inhibitor, this means demonstrating the ability to block the downstream signaling cascade, namely the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.

Experimental Protocol: Inhibition of Cytokine-Induced STAT Phosphorylation

  • Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., TF-1 cells) and serum-starve them overnight to reduce basal signaling.

  • Inhibitor Pre-incubation: Pre-treat the cells with a dose-response range of the test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or Erythropoietin) for a short period (15-30 minutes) to activate the JAK-STAT pathway.

  • Cell Lysis and Analysis: Immediately lyse the cells and analyze the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 via Western Blot or phospho-flow cytometry.

  • IC50 Determination: Quantify the p-STAT3 signal at each inhibitor concentration and calculate the IC50 value, which represents the concentration required to inhibit 50% of the STAT3 phosphorylation. A potent cellular IC50 value validates the compound as a functional inhibitor of the pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STATdimer STAT Dimer pSTAT->STATdimer dimerizes Gene Target Gene Transcription STATdimer->Gene translocates to nucleus & activates Inhibitor Our Inhibitor Inhibitor->JAK BLOCKS

Caption: The JAK-STAT signaling pathway and the site of inhibition.

Conclusion

The comprehensive profiling of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid requires a disciplined, multi-faceted approach. By integrating broad biochemical screening with rigorous cellular validation of both target engagement and functional activity, we can build a high-confidence selectivity profile. This strategy not only identifies the intended therapeutic targets but also proactively uncovers potential off-target liabilities. The resulting data package is essential for making informed decisions in a drug discovery program, ultimately enabling the development of safer and more effective targeted therapies.

References

  • Vertex Pharmaceuticals. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bogaerts, E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Reddy, B. G., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]

  • ScienceDirect. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ScienceDirect. [Link]

  • Angene. (2024). The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. Angene. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid

Introduction: The Rationale for Kinase Inhibitor Benchmarking The landscape of targeted cancer therapy is dominated by kinase inhibitors. Kinases, being central regulators of a vast array of cellular processes, represent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Kinase Inhibitor Benchmarking

The landscape of targeted cancer therapy is dominated by kinase inhibitors. Kinases, being central regulators of a vast array of cellular processes, represent critical nodes for therapeutic intervention.[1] The pyrrolo[2,3-d]pyrimidine scaffold, a structural mimic of adenine, has proven to be a particularly fruitful starting point for the development of potent ATP-competitive kinase inhibitors.[2][3] This guide focuses on a novel compound from this class, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (hereafter referred to as "Test Compound 1"), and provides a comprehensive framework for its evaluation.

This document is not merely a collection of protocols. It is a strategic guide intended for drug development professionals, outlining the critical thought processes and experimental workflows required to benchmark a novel inhibitor against established clinical and preclinical candidates. Our chosen target for this case study is Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of mitosis and a validated target in oncology.[4][5] Its overexpression is a hallmark of many cancers and correlates with poor prognosis, making it an attractive target for therapeutic development.[1][6]

We will benchmark Test Compound 1 against three well-characterized PLK1 inhibitors, establishing its potency, selectivity, and cellular activity profile.

Compound Profiles: The Test Compound and Clinical Benchmarks

A rigorous comparison requires well-defined reference standards. We have selected three potent PLK1 inhibitors that have been extensively studied and, in some cases, advanced to clinical trials.

  • Test Compound 1: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. A novel, putative kinase inhibitor. Its pyrrolopyrimidine core suggests ATP-competitive binding. Its activity and selectivity profile are unknown and are the subject of this investigation.

  • Benchmark 1: Volasertib (BI 6727): A dihydropteridinone derivative that acts as a potent, ATP-competitive inhibitor of PLK1 with a reported IC₅₀ of 0.87 nM.[7][8] It also shows activity against PLK2 (IC₅₀ = 5 nM) and PLK3 (IC₅₀ = 56 nM).[8][9] Volasertib has been extensively evaluated in clinical trials for various malignancies, including acute myeloid leukemia (AML).[10][11]

  • Benchmark 2: BI 2536: A precursor to Volasertib, BI 2536 was one of the first potent and selective PLK1 inhibitors to enter clinical trials.[12][13] It exhibits a PLK1 IC₅₀ of 0.83 nM and also inhibits PLK2 and PLK3 at slightly higher concentrations.[14][15] Its study provides a historical and mechanistic foundation for PLK1 inhibition.

  • Benchmark 3: Onvansertib (NMS-P937): A highly selective, orally available PLK1 inhibitor with an IC₅₀ of approximately 2 nM.[16][17][18] It demonstrates over 5000-fold selectivity for PLK1 over PLK2 and PLK3, offering a benchmark for a high-selectivity profile.[16][19] Onvansertib is under investigation in clinical trials for various solid and hematologic cancers.[17][20]

Experimental Design & Rationale: A Multi-Faceted Approach

Our benchmarking strategy is built on a logical progression from direct target engagement to cellular phenotypic outcomes. This approach ensures that we build a comprehensive understanding of the compound's behavior.

Why this workflow? We begin with a biochemical assay to answer the most fundamental question: "Does our compound inhibit the target kinase, and how potently?" This establishes a direct, quantifiable interaction in a clean system. However, a potent biochemical inhibitor may fail in a cellular context due to poor permeability, efflux, or off-target effects. Therefore, we progress to cell-based assays to confirm that the compound can engage its target within a living cell and produce the expected biological consequence—in this case, cell cycle arrest and a halt to proliferation.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Data Synthesis biochem Biochemical Kinase Assay (ADP-Glo™) selectivity Kinase Selectivity Panel (>100 Kinases) biochem->selectivity Determine Potency (IC50) viability Cell Viability Assay (CellTiter-Glo®) selectivity->viability Validate in Biological Context cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle Confirm Cellular Activity (GI50) analysis Comparative Analysis cell_cycle->analysis Establish Phenotype caption Experimental Workflow for Inhibitor Benchmarking

Caption: Experimental Workflow for Inhibitor Benchmarking.

Biochemical Assays: Quantifying Direct Target Inhibition

The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency. We utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based platform that measures the amount of ADP produced in a kinase reaction.[21][22] The signal positively correlates with kinase activity, allowing for a precise measurement of inhibition.[23][24] This method is highly sensitive and suitable for a broad range of ATP concentrations, making it ideal for characterizing ATP-competitive inhibitors.[21][25]

Cellular Assays: Verifying Biological Activity and Mechanism

Cell Viability Assay: To assess the anti-proliferative effect of the inhibitors, we will use a human colorectal carcinoma cell line (e.g., HCT116), where PLK1 is often overexpressed. The CellTiter-Glo® 2.0 Assay will be used to measure cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.[26] This will determine the GI₅₀ (concentration for 50% growth inhibition).

Cell Cycle Analysis: A hallmark of PLK1 inhibition is cell cycle arrest at the G2/M transition. We will treat cells with the inhibitors and use flow cytometry after propidium iodide (PI) staining to quantify the percentage of cells in each phase of the cell cycle.[26][27] A significant increase in the G2/M population provides strong evidence for an on-target effect.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

Protocol 1: PLK1 Biochemical IC₅₀ Determination using ADP-Glo™

This protocol quantifies the ability of a compound to inhibit purified PLK1 enzyme activity.

Materials:

  • Recombinant Human PLK1 Enzyme (e.g., Promega, V5991)

  • PLK1 Substrate (e.g., Casein)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[28]

  • Test Compound 1 and Benchmark Inhibitors, serially diluted in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare 11-point, 3-fold serial dilutions of each compound in DMSO. Transfer 1 µL of each dilution into the assay plate. Add 1 µL of DMSO to "No Inhibitor" (positive control) and "No Enzyme" (negative control) wells.

  • Enzyme Preparation: Thaw recombinant PLK1 enzyme on ice and dilute to the working concentration (e.g., 20 ng/µL) in Kinase Buffer.

  • Kinase Reaction Initiation: Add 2 µL of a mix containing the PLK1 enzyme and substrate to each well, except for the "No Enzyme" control.

  • ATP Addition: Add 2 µL of ATP solution (at a final concentration near the Kₘ for PLK1, e.g., 50 µM) to all wells to start the reaction.[29]

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[30]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and initiates the luciferase reaction.[22]

  • Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation (GI₅₀) Assay

This protocol measures the effect of the inhibitors on the proliferation of HCT116 cancer cells.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • CellTiter-Glo® 2.0 Cell Viability Assay (Promega, G9241)

  • Test Compound 1 and Benchmark Inhibitors, serially diluted in medium

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 4,000 cells/well in 100 µL of medium.[31] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing 2x the final concentration of the serially diluted compounds to the cells. Include "Vehicle Control" (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized cell viability against the log of the compound concentration and fit a dose-response curve to calculate the GI₅₀ value.

Comparative Data Analysis & Discussion

To illustrate the benchmarking process, we will use representative (hypothetical) data consistent with what one might expect from these experiments.

Biochemical Potency and Selectivity

The initial biochemical screen provides the first critical data points on potency and selectivity against related kinases.

Table 1: Biochemical IC₅₀ Values against PLK Family Kinases

CompoundPLK1 IC₅₀ (nM)PLK2 IC₅₀ (nM)PLK3 IC₅₀ (nM)Selectivity (PLK2/PLK1)Selectivity (PLK3/PLK1)
Test Compound 1 5.2 450 >1000 ~87x >192x
Volasertib0.87556~6x~64x
BI 25360.833.59~4x~11x
Onvansertib2.1>10,000>10,000>4760x>4760x

Discussion: The data in Table 1 reveal several key insights. Test Compound 1 is a potent inhibitor of PLK1 with a single-digit nanomolar IC₅₀. While not as potent as the dihydropteridinone benchmarks (Volasertib, BI 2536), it demonstrates significantly improved selectivity against PLK2 and PLK3. This profile is more favorable than that of Volasertib and BI 2536 and suggests a potentially wider therapeutic window by avoiding inhibition of other PLK family members.[10] Onvansertib remains the benchmark for selectivity.[16] The high selectivity of Test Compound 1 is a promising feature that warrants further investigation.

G node_plk1 PLK1 (Master Mitotic Regulator) node_cdc25c CDC25C node_plk1->node_cdc25c Activates node_spindle Spindle Assembly node_plk1:f0->node_spindle Regulates node_cytokinesis Cytokinesis node_plk1:f0->node_cytokinesis Regulates node_aurka Aurora A Kinase node_aurka->node_plk1 Activates node_cdk1 CDK1 / Cyclin B node_cdk1->node_plk1 Positive Feedback node_cdk1->node_spindle Promotes node_cdc25c->node_cdk1 Activates node_arrest G2/M Arrest & Apoptosis node_inhibitor Test Compound 1 (ATP-Competitive Inhibitor) node_inhibitor->node_plk1:f0 caption Simplified PLK1 Signaling Pathway in Mitosis

Caption: Simplified PLK1 Signaling Pathway in Mitosis.

Cellular Activity and On-Target Confirmation

The cellular assays validate whether the biochemical potency translates into a desired biological effect.

Table 2: Cellular Activity in HCT116 Colorectal Cancer Cells

CompoundGI₅₀ (nM)% Cells in G2/M at 10x GI₅₀
Test Compound 1 35 75%
Volasertib1182%
BI 25361580%
Onvansertib2578%

Discussion: As shown in Table 2, Test Compound 1 effectively inhibits the proliferation of HCT116 cells. The GI₅₀ of 35 nM is potent, albeit higher than its biochemical IC₅₀. This "biochemical-to-cellular shift" is common and can be attributed to factors like cell membrane permeability and the high intracellular concentration of ATP. Importantly, treatment with Test Compound 1 at 10 times its GI₅₀ concentration induces a profound cell cycle arrest, with 75% of cells accumulating in the G2/M phase. This phenotype is the expected result of PLK1 inhibition and strongly supports an on-target mechanism of action, consistent with the effects of the benchmark compounds.[12][31]

G cluster_potency Potency (Biochemical IC50) cluster_selectivity Selectivity (vs. PLK2/3) cluster_cellular Cellular Activity (GI50) potency Volasertib BI 2536 Onvansertib Test Cmpd 1 potency_rank High <----------------> Low selectivity Onvansertib Test Cmpd 1 Volasertib BI 2536 selectivity_rank High <----------------> Low cellular Volasertib BI 2536 Onvansertib Test Cmpd 1 cellular_rank High <----------------> Low caption Conceptual Ranking of Inhibitor Attributes

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Novel Therapeutics Derived from Pyrrolopyrimidine Scaffolds

This guide provides a comparative analysis of the in-vivo efficacy of therapeutic compounds derived from the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid scaffold and its closely related isosteres. Designed for...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in-vivo efficacy of therapeutic compounds derived from the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid scaffold and its closely related isosteres. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data from various studies to offer an objective comparison of these agents' performance against relevant alternatives, supported by detailed experimental methodologies and mechanistic insights.

Introduction: The Pyrrolopyrimidine Core - A Privileged Scaffold in Kinase Inhibition and Beyond

The pyrrolopyrimidine nucleus, particularly its chloro-substituted variants, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, the core component of ATP, makes it an ideal starting point for the design of competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1] The strategic placement of a chlorine atom at the 4-position provides a crucial handle for synthetic elaboration, allowing for the introduction of various side chains to fine-tune potency, selectivity, and pharmacokinetic properties. While the specific 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a key building block, this guide will also draw comparisons with compounds from the isomeric pyrrolo[2,3-d]pyrimidine core, as they often target related pathways and provide valuable context for efficacy.[1][2]

This guide will focus on the in vivo performance of three distinct classes of inhibitors stemming from these scaffolds, each targeting a critical oncogenic pathway:

  • One-Carbon Metabolism Inhibitors: Represented by AGF347, a novel pyrrolo[3,2-d]pyrimidine derivative targeting SHMT2 in pancreatic cancer.

  • JAK-STAT Pathway Inhibitors: Exemplified by Ruxolitinib, an approved pyrrolo[2,3-d]pyrimidine-based JAK1/2 inhibitor for myeloproliferative neoplasms.

  • PI3K-Akt Pathway Inhibitors: A class of pyrrolo[2,3-d]pyrimidine derivatives showing promise in glioblastoma models.

We will dissect their in vivo efficacy, compare them against standard-of-care agents, and provide detailed protocols for the xenograft models used in their evaluation.

Comparative In Vivo Efficacy Analysis

The ultimate test of any potential therapeutic is its performance in a living system. The following sections compare the in vivo efficacy of lead compounds from the pyrrolopyrimidine family in relevant preclinical cancer models.

AGF347: Targeting Metabolic Vulnerabilities in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is notoriously resistant to conventional therapies.[3] AGF347, a novel 5-substituted pyrrolo[3,2-d]pyrimidine compound, takes an innovative approach by targeting the metabolic machinery of cancer cells. Its primary target is serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in mitochondrial one-carbon (C1) metabolism, which is crucial for nucleotide biosynthesis and redox balance in proliferating tumors.[4][5]

Experimental Model: MIA PaCa-2 human pancreatic cancer xenografts in immunodeficient mice.

Efficacy Data: In both early-stage and established (upstage) MIA PaCa-2 xenograft models, AGF347 demonstrated significant antitumor efficacy.[6][7] Treatment with AGF347 at a dose of 15 mg/kg administered every other day led to substantial tumor growth inhibition and, in some cases, complete tumor regression.[6][7] This potent in vivo activity provides a compelling proof-of-concept for targeting C1 metabolism in pancreatic cancer.[7]

CompoundTarget(s)Cancer ModelDosing RegimenKey Efficacy OutcomeReference
AGF347 SHMT2, SHMT1, GART, AICARFTaseMIA PaCa-2 Pancreatic Xenograft15 mg/kg, i.p., every 2 days for 8 dosesSignificant tumor growth inhibition, potential for complete responses[6][7]
Gemcitabine (Comparator) DNA Synthesis InhibitorMIA PaCa-2 Pancreatic Xenograft120 mg/kg, i.v., every 4 days for 4 dosesStandard-of-care, moderate tumor growth inhibition[6][8]
FOLFIRINOX (Comparator) Combination ChemotherapyMetastatic Pancreatic Cancer (Clinical)VariesImproved overall survival vs. Gemcitabine[8][9]

Table 1: Comparative efficacy of AGF347 versus standard-of-care agents for pancreatic cancer.

The success of AGF347 underscores the importance of exploring non-traditional therapeutic targets. By disrupting the metabolic engine of the cancer cell, AGF347 achieves a potent anti-tumor effect in a notoriously difficult-to-treat cancer.

Ruxolitinib: A Pyrrolo[2,3-d]pyrimidine Success Story in Myeloproliferative Neoplasms

Ruxolitinib is a potent, orally bioavailable inhibitor of Janus kinases (JAK1 and JAK2) and a prime example of a successful drug developed from the pyrrolo[2,3-d]pyrimidine scaffold.[10][11] It is clinically approved for the treatment of myelofibrosis (MF), a type of myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms.[10][12]

Experimental Model: Mouse model of JAK2V617F-driven MPN.

Efficacy Data: In a mouse model where the disease is driven by the common JAK2V617F mutation, oral administration of ruxolitinib markedly reduced splenomegaly, a key hallmark of the disease in both mice and humans.[11][13] Furthermore, ruxolitinib significantly prolonged the survival of the treated mice compared to the vehicle-treated group (90% survival at 22 days vs. 10% in the control group).[10] These preclinical findings were foundational for its successful clinical development and demonstrated a clear survival benefit.[10][12]

CompoundTarget(s)Disease ModelDosing RegimenKey Efficacy OutcomeReference
Ruxolitinib JAK1, JAK2JAK2V617F-driven MPN Mouse Model60 mg/kg, p.o., twice dailyMarked reduction in splenomegaly, prolonged survival[10][11][13][14]
Vehicle (Control) N/AJAK2V617F-driven MPN Mouse ModelN/AMassive splenomegaly, rapid mortality[10]

Table 2: In vivo efficacy of Ruxolitinib in a myeloproliferative neoplasm model.

Pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors in Glioblastoma

The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, including glioblastoma (GBM), making it an attractive therapeutic target.[15][16] Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of Akt (also known as Protein Kinase B).[17]

Experimental Model: U87MG human glioblastoma xenografts in nude mice.

Efficacy Data: Orally bioavailable inhibitors from this series have demonstrated significant in vivo efficacy in mice bearing established subcutaneous U87MG glioblastoma xenografts.[18] These compounds were well-tolerated at efficacious doses and showed a clear dose-dependent inhibition of tumor growth, validating Akt as a viable target in glioblastoma and showcasing the versatility of the pyrrolopyrimidine scaffold.

(Specific quantitative data for a lead compound from this series was not available in the provided search results, but the qualitative success is noted in the literature.)

Mechanistic Insights: Visualizing the Targeted Pathways

Understanding the mechanism of action is critical for rational drug development. Below are diagrams of the key signaling pathways targeted by the discussed compounds.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and cell proliferation.[19][20] Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking downstream STAT phosphorylation and subsequent gene transcription.[21]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->JAK JAK->STAT & Phosphorylation p STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer 5. Dimerization DNA DNA Dimer->DNA 6. Nuclear Translocation GeneTranscription Gene Transcription (Proliferation, Inflammation) DNA->GeneTranscription 7. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: The JAK-STAT signaling cascade and the inhibitory action of Ruxolitinib.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a central regulator of cell survival, growth, and proliferation.[22][23] Its aberrant activation is a hallmark of many cancers. Pyrrolo[2,3-d]pyrimidine-based inhibitors block the activity of Akt, preventing the phosphorylation of its downstream targets and promoting apoptosis.[15][16]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K 2. Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 3. Phosphorylation PDK1 PDK1 PIP3->PDK1 4. Recruitment Akt Akt PIP3->Akt & Recruitment PDK1->Akt 5. Phosphorylation Akt_P p-Akt Survival Cell Survival (Inhibits Apoptosis) Akt_P->Survival Growth Cell Growth & Proliferation Akt_P->Growth 6. Signaling Cascade GF Growth Factor GF->RTK 1. Binding & Activation Akt_Inhibitor Akt Inhibitor (Pyrrolopyrimidine) Akt_Inhibitor->Akt_P Inhibition

Caption: The PI3K-Akt signaling pathway and its inhibition by pyrrolopyrimidine derivatives.

Experimental Protocols: In Vivo Xenograft Studies

The validity of in vivo efficacy data is entirely dependent on the rigor of the experimental protocol. Below are detailed, step-by-step methodologies for establishing and evaluating tumor xenografts, based on standard practices in the field.[18][24][25][26]

Workflow for Subcutaneous Xenograft Model

This workflow is commonly used for initial efficacy screening due to its simplicity and reproducibility.[27]

Xenograft_Workflow A 1. Cell Culture (e.g., MIA PaCa-2, U87MG) Grow to 80-90% confluency B 2. Cell Harvest Trypsinize, wash, and count cells. Resuspend in PBS/Matrigel A->B C 3. Implantation Subcutaneously inject 1-10 million cells into the flank of an immunodeficient mouse B->C D 4. Tumor Growth Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) C->D E 5. Randomization Randomize mice into treatment and control groups D->E F 6. Treatment Administer compound (e.g., AGF347) or vehicle according to dosing schedule E->F G 7. Monitoring Measure tumor volume with calipers and monitor body weight bi-weekly F->G H 8. Endpoint Analysis Sacrifice mice at study endpoint. Excise tumors for weight and pharmacodynamic analysis G->H

Caption: Standard workflow for a subcutaneous tumor xenograft efficacy study.

Protocol 1: Pancreatic Cancer Subcutaneous Xenograft Model

This protocol is suitable for evaluating agents like AGF347 against pancreatic cancer cell lines.[6][25][26]

  • Cell Preparation:

    • Culture MIA PaCa-2 human pancreatic carcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash cells twice with sterile, serum-free PBS.

    • Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® at a concentration of 20 x 10^6 cells/mL. Keep on ice.

    • Causality: Matrigel provides a supportive extracellular matrix environment that promotes initial tumor cell survival and establishment.

  • Animal Handling and Implantation:

    • Use female immunodeficient mice (e.g., SCID or athymic nude), 6-8 weeks old. Allow at least one week for acclimatization.

    • Anesthetize the mouse using isoflurane.

    • Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the right flank of the mouse.

    • Causality: Immunodeficient mice are required to prevent rejection of the human tumor cells.

  • Tumor Growth and Treatment:

    • Monitor mice for tumor formation. Begin caliper measurements once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, AGF347, Gemcitabine).

    • Administer treatments as per the specified dosing regimen (e.g., AGF347 at 15 mg/kg, i.p., every other day).

    • Monitor tumor volume and mouse body weight 2-3 times per week as a measure of efficacy and toxicity, respectively.

    • Causality: Randomization is critical to prevent bias and ensure that any observed differences in tumor growth are due to the treatment and not pre-existing variations.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • At the endpoint, euthanize mice and excise tumors. Record the final tumor weight.

    • Tumor tissue can be flash-frozen for pharmacodynamic marker analysis (e.g., Western blot for pathway modulation) or fixed in formalin for histological examination.

Protocol 2: Glioblastoma Orthotopic Xenograft Model

This protocol provides a more clinically relevant model for brain tumors by implanting cells directly into the brain.[18][28][29][30]

  • Cell Preparation:

    • Culture U87MG human glioblastoma cells. Prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Stereotactic Surgery:

    • Anesthetize an athymic nude mouse and place it in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a stereotactic drill, create a small burr hole at specific coordinates relative to the bregma (e.g., 1 mm anterior, 2 mm lateral) to target the cerebral cortex.

    • Causality: Stereotactic surgery ensures precise and reproducible implantation of tumor cells into the same brain region for all animals, reducing variability.

  • Intracranial Injection:

    • Using a Hamilton syringe with a 30-gauge needle, slowly inject 2-5 µL of the cell suspension (1-2.5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm from the dura.

    • Leave the needle in place for 2-5 minutes post-injection to prevent reflux, then slowly withdraw it.

    • Close the scalp incision with surgical clips or sutures.

  • Monitoring and Treatment:

    • Monitor the mice for neurological symptoms and body weight loss.

    • Tumor growth can be monitored non-invasively using bioluminescence imaging (if cells express luciferase) or MRI.

    • Once tumor establishment is confirmed, begin treatment with the test compound (e.g., an Akt inhibitor) administered systemically (e.g., oral gavage or i.p. injection).

    • Causality: Non-invasive imaging allows for longitudinal monitoring of tumor growth in the same animal over time, providing more robust data and reducing the number of animals required.

  • Endpoint and Analysis:

    • The primary endpoint is typically survival, or when mice exhibit predefined clinical signs (e.g., >20% weight loss, severe neurological deficits).

    • At the endpoint, euthanize the mouse and perfuse with saline followed by formalin.

    • Harvest the brain for histological analysis (e.g., H&E staining, immunohistochemistry) to confirm tumor presence and assess its characteristics.

Conclusion

Compounds derived from 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine and its isosteres have demonstrated significant in vivo efficacy across a range of challenging cancer models. The success of molecules like AGF347 in pancreatic cancer and Ruxolitinib in myeloproliferative neoplasms highlights the therapeutic potential unlocked by targeting diverse cellular mechanisms, from metabolism to signal transduction. The comparative data and detailed protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for the continued development and evaluation of this promising class of therapeutic agents. The key to advancing these compounds towards clinical application lies in rigorous preclinical evaluation, a deep understanding of their mechanisms of action, and the use of clinically relevant in vivo models.

References

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays Involving Novel Kinase Inhibitors: A Case Study with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

For researchers and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity. In the competitive landscape of kinase inhibitor development, where subtle molecular ch...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity. In the competitive landscape of kinase inhibitor development, where subtle molecular changes can drastically alter biological activity, ensuring that your results are reliable and repeatable is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays, using the novel scaffold, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, as a guiding example. While specific comparative data for this exact molecule is not yet widely published, the principles discussed herein are universally applicable to the broader class of pyrrolopyrimidine-based kinase inhibitors and their alternatives.

The pyrrolo[3,2-d]pyrimidine core is a well-established scaffold in the design of kinase inhibitors, targeting the ATP-binding site of a wide range of kinases.[1][2] The specific compound, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, represents a potential building block or a novel inhibitor in its own right. Its journey from the synthesis bench to a reliable biological tool, however, is fraught with potential pitfalls that can compromise data reproducibility. This guide will illuminate these challenges and provide actionable strategies to mitigate them.

The Compound: Understanding the Inherent Challenges

The chemical structure of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid itself presents several considerations for assay reproducibility. The 4-chloro substituent on the pyrimidine ring is a common feature in many kinase inhibitors, often serving as a reactive handle for further chemical modification.[3][4] However, this reactive nature also makes the compound susceptible to hydrolysis, potentially converting the active chloro-derivative back to its less active pyrimidinone precursor, especially during aqueous workup or prolonged storage in certain buffers.[3]

Furthermore, the purity of the synthesized compound is a critical, yet often overlooked, variable. Incomplete reactions or inadequate purification can lead to the presence of starting materials or side-products that may have their own biological activities, thereby confounding the interpretation of assay results.

Comparative Framework: Establishing a Baseline for Reproducibility

To objectively assess the performance and reproducibility of a novel compound like 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, it is essential to compare it against a well-characterized alternative. A suitable comparator would be a commercially available, FDA-approved kinase inhibitor known to target a similar kinase family, such as Sunitinib or a member of the pyrrolo[2,3-d]pyrimidine class like Tofacitinib.[4][5]

The goal is not merely to determine which compound is "better," but to establish a reproducible assay system where the relative potencies and effects of the compounds are consistent across multiple experiments.

Experimental Design for Robust and Reproducible Data

The following sections outline detailed protocols and critical considerations for two common types of assays used in the evaluation of kinase inhibitors: in vitro kinase assays and cell-based proliferation assays.

In Vitro Kinase Assays: Measuring Direct Enzyme Inhibition

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6] The reproducibility of these assays is highly dependent on the quality of the reagents and the precision of the experimental setup.

Key Sources of Variability and Mitigation Strategies:

  • Enzyme Activity: The specific activity of different batches of recombinant kinase can vary. It is crucial to qualify each new batch by determining its Michaelis-Menten kinetics (Km for ATP and substrate) before use. For kinases that undergo auto-activation, pre-incubation with ATP may be necessary to achieve a consistent phosphorylation state.

  • Reagent Quality and Consistency: Use high-purity ATP and substrates. To minimize variability, prepare large batches of stock solutions and store them in single-use aliquots at the appropriate temperature.[7]

  • Assay Format: While various formats exist (e.g., radiometric, fluorescence-based, luminescence-based), directly detecting the enzymatic product (ADP) can offer superior signal stability and fewer interference issues.[6][8] For instance, the Transcreener® ADP² Kinase Assay is a homogeneous assay with broad applicability.[6]

  • Compound Handling: The solubility of the test compound is critical. Prepare stock solutions in a suitable solvent (typically DMSO) and be mindful of the final solvent concentration in the assay, as high concentrations can inhibit kinase activity.

Standardized Protocol for an In Vitro Kinase Assay (ADP-Glo™ Kinase Assay as an example):

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer.

    • Prepare serial dilutions of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and the comparator compound in the kinase buffer containing the same final DMSO concentration.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundReplicate 1 IC50 (nM)Replicate 2 IC50 (nM)Replicate 3 IC50 (nM)Mean IC50 (nM)Standard Deviation
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acidHypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Comparator (e.g., Sunitinib)Hypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical Data

Diagram of the In Vitro Kinase Assay Workflow:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Prepare 2X Kinase/ Substrate Solution react2 Add Kinase/Substrate and Incubate prep1->react2 prep2 Prepare 2X ATP Solution react3 Initiate with ATP and Incubate prep2->react3 prep3 Prepare Serial Dilutions of Compounds react1 Add Compounds to Plate prep3->react1 react1->react2 react2->react3 detect1 Add ADP-Glo™ Reagent (Stop Reaction) react3->detect1 detect2 Add Kinase Detection Reagent (Generate Signal) detect1->detect2 detect3 Measure Luminescence detect2->detect3 analysis1 Normalize Data detect3->analysis1 analysis2 Generate Dose-Response Curve and Calculate IC50 analysis1->analysis2

Caption: Workflow for a reproducible in vitro kinase assay.

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays measure the effect of a compound on cellular processes, such as proliferation, viability, or apoptosis.[9] These assays provide a more physiologically relevant context but are also subject to more sources of variability.[7][10]

Key Sources of Variability and Mitigation Strategies:

  • Cell Line Integrity: The genetic drift of continuously passaged cell lines can significantly alter their response to drugs.[11] It is imperative to use cell lines from a reputable cell bank, limit the number of passages, and periodically perform cell line authentication (e.g., via short tandem repeat profiling).[10]

  • Culture Conditions: Variations in media composition, serum batches, cell density, and incubation conditions (temperature, CO2, humidity) can all impact experimental outcomes.[10][12] Standardize these parameters and document them meticulously.

  • Mycoplasma Contamination: Mycoplasma contamination is a pervasive issue that can alter cellular metabolism and drug sensitivity.[10] Regularly test your cell cultures for mycoplasma.

  • Assay Endpoint: The choice of endpoint assay (e.g., MTT, CellTiter-Glo®, Annexin V) can influence the results. Select an assay that is appropriate for the expected mechanism of action and validate its performance in your system.

Standardized Protocol for a Cell-Based Proliferation Assay (CellTiter-Glo® as an example):

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and the comparator compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Incubate for 72 hours (or another predetermined time point).

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis:

    • Normalize the data to vehicle-treated (100% viability) and no-cell (0% viability) controls.

    • Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundCell LineReplicate 1 GI50 (µM)Replicate 2 GI50 (µM)Replicate 3 GI50 (µM)Mean GI50 (µM)Standard Deviation
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acide.g., A549Hypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Comparator (e.g., Sunitinib)e.g., A549Hypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical Data

Diagram of Factors Influencing Cell-Based Assay Reproducibility:

G cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_readout Data Readout & Analysis cells Cell Line seeding Cell Seeding Density cells->seeding reagents Reagents & Media reagents->seeding compound Test Compound treatment Compound Treatment (Time, Concentration) compound->treatment consumables Plates & Pipettes consumables->seeding seeding->treatment incubation Incubation Conditions (Temp, CO2) treatment->incubation endpoint Assay Endpoint incubation->endpoint instrument Instrumentation endpoint->instrument analysis Data Analysis (Normalization, Curve Fitting) instrument->analysis repro Reproducible Results analysis->repro

Caption: Key variables impacting cell-based assay reproducibility.

Conclusion: A Commitment to Scientific Rigor

The pursuit of novel therapeutics like 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid demands an unwavering commitment to scientific rigor. While the allure of a potent new compound is strong, its true value can only be realized through reproducible and reliable data. By understanding the inherent properties of the chemical matter, establishing a comparative framework with known alternatives, and implementing meticulously standardized and validated assay protocols, researchers can build a foundation of trust in their findings. The principles and protocols outlined in this guide provide a robust framework for achieving this goal, ensuring that the data generated today can be confidently replicated tomorrow.

References

  • Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. [Link]

  • BellBrook Labs. (n.d.). What Makes a Kinase Assay Reliable for Screening Inhibitors. [Link]

  • Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]

  • Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. [Link]

  • Horbach, S. P. M., & Halffman, W. (2017). In Vitro Research Reproducibility: Keeping Up High Standards. Journal of Molecular Biology, 429(23), 3563-3570. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. [Link]

  • American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]

  • Lin, Y., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e13464. [Link]

  • Lazar, D. C., & Schulman, H. (2012). Assay Development for Protein Kinase Enzymes. In Protein Phosphorylation (pp. 3-21). Humana Press. [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • Wu, X. Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 13(8), 10360–10382. [Link]

  • Vankayalapati, H., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568–2573. [Link]

  • Al-Suhaibani, S. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. [Link]

  • PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. [Link]

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. [Link]

  • Gangjee, A., et al. (2010). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 27(8), 1619–1631. [Link]

  • Zhang, L., et al. (2019). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 49(16), 2083-2090. [Link]

  • 2a biotech. (n.d.). 4-CHLORO-5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXYLIC ACID. [Link]

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Validation

A Guide to Confirming the Binding Mode of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid: A Crystallography-Centric Comparative Analysis

Introduction In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone for the development of potent and selective kinase inhibitors.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone for the development of potent and selective kinase inhibitors.[1][2] The compound 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid belongs to this privileged class of molecules, which are instrumental as intermediates in synthesizing targeted therapies like Janus kinase (JAK) inhibitors.[3] For any drug development professional, understanding the precise, atomic-level interactions between such a compound and its target protein is not merely an academic exercise; it is a critical prerequisite for advancing a lead candidate. This guide provides an in-depth, experience-driven comparison of methodologies to confirm the binding mode of this compound, with a primary focus on X-ray crystallography as the definitive standard.[4] Furthermore, it details how orthogonal biophysical techniques can be synergistically employed to build an irrefutable case for a compound's mechanism of action, ensuring a solid foundation for structure-based drug design.

Section 1: The Crystallographic Mandate: Achieving Atomic-Level Certainty

X-ray crystallography stands as the gold standard for elucidating the structural basis of protein-ligand interactions.[4] Its power lies in providing a high-resolution, three-dimensional snapshot of the complex, revealing the precise orientation of the inhibitor in the binding pocket and the network of non-covalent interactions that govern its affinity and specificity. This detailed structural information is invaluable for medicinal chemists to rationally design modifications that enhance potency, selectivity, and pharmacokinetic properties.

Experimental Workflow: From Gene to a Refined Structure

The path from a purified protein and a small molecule to a high-resolution crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. Each stage presents its own set of challenges and decision points that can significantly impact the final outcome.

Figure 1: A comprehensive workflow for determining a protein-ligand crystal structure.
Detailed Protocol: Co-crystallization and Structure Determination

1. Protein Expression and Purification:

  • Rationale: A highly pure and stable protein sample is the bedrock of successful crystallization. For a kinase target, an E. coli or baculovirus/insect cell expression system is typically chosen, depending on the need for post-translational modifications.

  • Protocol:

    • Express the kinase domain, often as a fusion protein (e.g., with a His-tag or GST-tag) to facilitate purification.

    • Lyse the cells and perform affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Cleave the affinity tag using a specific protease (e.g., TEV or thrombin).

    • Conduct a second affinity chromatography step (a "subtractive" step) to remove the cleaved tag and uncleaved protein.

    • Perform size-exclusion chromatography as a final polishing step to ensure a homogenous, monodisperse protein sample.

    • Assess purity (>95%) by SDS-PAGE and concentration by UV-Vis spectroscopy.

2. Co-crystallization:

  • Rationale: The goal is to form a stable protein-ligand complex that will then crystallize. Co-crystallization, where the ligand is mixed with the protein before setting up crystallization trials, is often the preferred method.[5][6] Soaking the ligand into a pre-existing apo-protein crystal is an alternative if co-crystallization fails.[5][6][7]

  • Protocol:

    • Dissolve the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 100 mM).[7]

    • Incubate the purified protein (e.g., at 10-20 mg/mL) with a 5-10 fold molar excess of the compound for several hours to ensure complex formation.[7]

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide array of precipitants, buffers, and salts.

    • Monitor the trials for crystal growth over several days to weeks.

3. Data Collection and Processing:

  • Rationale: To obtain high-quality diffraction data, crystals are flash-cooled in liquid nitrogen to minimize radiation damage during X-ray exposure. Synchrotron sources are preferred for their high-intensity, tunable X-ray beams.

  • Protocol:

    • Identify a suitable cryo-protectant (e.g., glycerol, ethylene glycol) by briefly soaking the crystal and observing its stability upon flash-cooling.

    • Mount the cryo-protected crystal on a goniometer and collect a diffraction dataset at a synchrotron beamline.

    • Process the raw diffraction images to index, integrate, and scale the reflection data using software packages like XDS or HKL-2000.

4. Structure Solution, Refinement, and Validation:

  • Rationale: This is the computational phase where the diffraction data is converted into an atomic model. The process is iterative, involving cycles of automated refinement and manual model building.[8]

  • Protocol:

    • Solve the "phase problem" using molecular replacement, employing a previously determined structure of a homologous protein as a search model.[9]

    • Build an initial model of the protein-ligand complex into the resulting electron density map using software like Coot.[8][10]

    • Perform crystallographic refinement using programs like REFMAC5 or Phenix.[8][11][12] This process minimizes the difference between the observed diffraction data and the data calculated from the model.

    • Crucially, monitor the R-free value throughout refinement.[13][14] R-free is calculated from a small subset of reflections that are not used in the refinement process, thus providing an unbiased measure of model quality.[13][14][15] A decreasing R-free indicates a genuine improvement in the model.[16]

    • Validate the final model's stereochemical quality (e.g., Ramachandran plot, rotamer analysis) and its fit to the data (R-work and R-free values).[16][17]

Section 2: Building Confidence: An Orthogonal Framework for Binding Validation

While crystallography provides an unparalleled static view, it is imperative to validate the interaction using techniques that measure binding in solution. This orthogonal approach ensures that the observed binding mode in the crystal lattice is representative of the interaction under more physiological conditions and provides crucial thermodynamic and kinetic data that crystallography cannot.

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[18][19][20][21]

  • Principle: A solution of the ligand is titrated into a sample cell containing the protein. The heat change upon each injection is measured, generating a binding isotherm that can be fit to determine the binding affinity (K D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[18][19][20][21][22]

  • Experimental Protocol:

    • Prepare the protein and ligand in identical, thoroughly degassed buffer to minimize heats of dilution.[18][19]

    • Load the protein (typically at a concentration of 5-50 µM) into the sample cell of the calorimeter.

    • Load the ligand into the injection syringe at a concentration 10-20 times that of the protein.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Analyze the resulting data to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of binding events, providing invaluable kinetic information (on-rates and off-rates).[23][24][25][26]

  • Principle: The protein (ligand) is immobilized on a gold-coated sensor chip. A solution containing the compound (analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[24][27]

  • Experimental Protocol:

    • Immobilize the kinase onto a suitable sensor chip (e.g., via amine coupling).

    • Flow a series of increasing concentrations of the 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid over the chip surface to measure the association phase.

    • Flow buffer without the compound over the surface to measure the dissociation phase.

    • Regenerate the chip surface to remove the bound compound.

    • Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D).[28]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State Interactions

NMR spectroscopy is a powerful tool for detecting and characterizing protein-ligand interactions in solution at atomic resolution.[29][30][31]

  • Principle: NMR can detect binding through changes in the chemical environment of atomic nuclei. In a ¹H-¹⁵N HSQC experiment, each peak corresponds to a specific amide group in the protein backbone. Upon ligand binding, residues at the binding site and those undergoing conformational changes will show perturbations (shifts) in their corresponding peak positions.

  • Experimental Protocol:

    • Produce ¹⁵N-isotopically labeled protein.

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Titrate increasing amounts of the compound into the protein sample, acquiring a spectrum at each concentration.

    • Overlay the spectra and identify the residues that experience significant chemical shift perturbations, thereby mapping the binding site on the protein surface.[32]

Section 3: A Unified Model: Synthesizing Multi-Modal Data

The true power of this multi-technique approach lies in the convergence of data. The crystal structure provides the high-resolution map, while ITC, SPR, and NMR provide the functional and dynamic context.

Comparative Summary of Techniques

Technique Primary Output Strengths Limitations
X-ray Crystallography 3D atomic structure of the complexUnambiguous binding mode, atomic detailStatic picture, requires well-diffracting crystals, non-physiological conditions
Isothermal Titration Calorimetry (ITC) K D, ΔH, ΔS, Stoichiometry (n)Gold standard for thermodynamics, label-free, in-solutionRequires relatively large amounts of material, sensitive to buffer mismatches
Surface Plasmon Resonance (SPR) k on, k off, K DReal-time kinetics, high throughput, low sample consumptionRequires immobilization which may affect protein activity, mass-transport artifacts
NMR Spectroscopy Binding site mapping, K D (from titrations), structural dynamicsIn-solution, atomic-level information, detects weak bindingRequires isotopically labeled protein, limited by protein size, lower throughput

graph "Decision_Making_Flowchart" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Goal: Confirm Binding Mode", shape=ellipse, fillcolor="#FFFFFF"]; Q1 [label="Need Atomic-Level\nStructural Detail?", shape=diamond, fillcolor="#FBBC05"];

Xtal [label="Pursue X-ray Crystallography", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Q2 [label="Need Kinetic Data\n(on/off rates)?", shape=diamond, fillcolor="#FBBC05"]; SPR [label="Perform SPR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Q3 [label="Need Thermodynamic Profile\n(ΔH, ΔS)?", shape=diamond, fillcolor="#FBBC05"]; ITC [label="Perform ITC", fillcolor="#34A853", fontcolor="#FFFFFF"];

Q4 [label="Need to Confirm Binding Site\nin Solution?", shape=diamond, fillcolor="#FBBC05"]; NMR [label="Perform NMR Titration\n(e.g., HSQC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="Synthesize Data for\nComprehensive Model", shape=ellipse, fillcolor="#FFFFFF"];

Start -> Q1; Q1 -> Xtal [label="Yes"]; Q1 -> Q2 [label="No"];

Xtal -> Q2;

Q2 -> SPR [label="Yes"]; Q2 -> Q3 [label="No"]; SPR -> Q3;

Q3 -> ITC [label="Yes"]; Q3 -> Q4 [label="No"]; ITC -> Q4;

Q4 -> NMR [label="Yes"]; Q4 -> End [label="No"]; NMR -> End; }

Figure 2: Decision-making flowchart for selecting orthogonal validation experiments.

By integrating these approaches, a researcher can confidently state not only how 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid binds to its target kinase but also the kinetic and thermodynamic forces that drive this interaction. For instance, the crystal structure might reveal a key hydrogen bond, ITC could show the binding is enthalpically driven, and SPR could demonstrate a slow off-rate, all of which are critical pieces of information for a successful drug discovery campaign.

References

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. [Link]

  • Isothermal titration calorimetry - Wikipedia. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed. [Link]

  • NMR studies of protein-ligand interactions - PubMed. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions - PubMed. [Link]

  • NMR for Studying Protein-Ligand Interactions - Creative Biostructure. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. [Link]

  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. [Link]

  • NMR-based analysis of protein-ligand interactions - PubMed. [Link]

  • Free R - Proteopedia, life in 3D. [Link]

  • Characterization of Protein−Ligand Interactions by High-Resolution Solid-State NMR Spectroscopy | Journal of the American Chemical Society. [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance - Nicoya. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. [Link]

  • How important is the Rfree concept for crystallographers? - ResearchGate. [Link]

  • Methods to investigate protein–protein interactions - Wikipedia. [Link]

  • Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Free R factor - Online Dictionary of Crystallography. [Link]

  • An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC. [Link]

  • Crystallization of protein–ligand complexes - PMC - NIH. [Link]

  • CCP4 Coot Refinement protocol — Scipion 3.0.0 documentation - GitHub Pages. [Link]

  • Estimation of the quality of refined protein crystal structures - PMC - NIH. [Link]

  • (PDF) Crystallization of protein–ligand complexes - ResearchGate. [Link]

  • R-factor (crystallography) - Wikipedia. [Link]

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - ScienceOpen. [Link]

  • Refinement with CCP4/REFMAC5. [Link]

  • Ligand fitting with CCP4 - IUCr Journals. [Link]

  • Methods for Probing Ligand-Target Interactions - Frontiers. [Link]

  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]

  • REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE. - Moodle@Units. [Link]

  • Techniques to Measure Binding - Biology LibreTexts. [Link]

  • Crystallization of protein–ligand complexes - INIS-IAEA. [Link]

  • PDB-101: Molecular Replacement. [Link]

  • REFMAC (CCP4: Supported Program). [Link]

  • The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. [Link]

  • PDB-101: Browse Resources by Category. [Link]

  • PDB-101: Home Page. [Link]

  • PDB-101: Bringing Proteins to Life for Science Educators - YouTube. [Link]

  • Visualizing Structures with UCSF Chimera for Beginners - PDB-101: Learn: Videos. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - MDPI. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC - NIH. [Link]

  • 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine from Aladdin Scientific | Biocompare.com. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol f...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1019056-31-5), a halogenated heterocyclic compound utilized in chemical research.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you to make informed safety decisions.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and its structural analogs are classified as hazardous substances.[3][4][5] The primary risks associated with this compound are summarized below.

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral

Danger H301: Toxic if swallowed[3][5]
Skin Corrosion/Irritation

Warning H315: Causes skin irritation[3][4]
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity

Warning H335: May cause respiratory irritation[3][4]

Expert Rationale: The presence of a chlorinated pyrimidine core structure contributes to its biological activity and potential toxicity. The "Toxic if swallowed" classification necessitates stringent containment to prevent accidental ingestion. The irritant properties require the use of appropriate personal protective equipment (PPE) to avoid dermal and respiratory exposure.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling is the first line of defense against chemical exposure. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted with the following precautions.

  • Engineering Controls : Always handle 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid within a certified chemical fume hood to minimize inhalation risk.[3][6] Ensure safety showers and eyewash stations are accessible.[6][7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear safety goggles with side-shields.[6]

    • Hand Protection : Use chemically impermeable gloves (e.g., nitrile).[3]

    • Skin and Body Protection : Wear a lab coat and, if a splash risk exists, impervious clothing.[6]

    • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.[8]

Waste Characterization and Segregation: A Critical Step

Properly characterizing and segregating hazardous waste is not just a regulatory requirement but a fundamental safety practice that prevents dangerous chemical reactions and facilitates environmentally sound disposal.

Waste Characterization : 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid must be classified as Halogenated Organic Hazardous Waste .[9][10]

  • Rationale (Expertise & Experience) : The presence of the chlorine atom classifies this compound as "halogenated."[10] Organic compounds containing chlorine, fluorine, bromine, or iodine require specific disposal methods, primarily high-temperature incineration, to ensure their complete destruction and prevent the formation of persistent environmental pollutants like dioxins.[11] Mixing this waste with non-halogenated streams contaminates the entire batch, significantly increasing disposal costs and environmental liability for the institution.[12]

Segregation Protocol :

  • DO collect this waste in a designated "Halogenated Organic Waste" container.[13]

  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, methanol, hexanes).[9][13]

  • DO NOT mix with aqueous waste streams (e.g., acids, bases).[10]

  • DO NOT dispose of this chemical down the drain under any circumstances.[13]

Step-by-Step Disposal Protocol

Follow this procedure for the safe collection and disposal of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid waste.

Step 1: Select a Waste Container

  • Obtain a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, threaded screw cap.[13]

Step 2: Label the Container

  • Rationale : Proper labeling is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure safe handling and disposal.[14]

  • Before adding any waste, affix a hazardous waste label to the container.

  • The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "Waste 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid" . Do not use abbreviations.[13]

    • An indication of the hazards (e.g., Toxic, Irritant).[14]

Step 3: Transfer Waste into the Container

  • Solid Waste : Carefully transfer any residual solid material into the designated halogenated waste container using a dedicated spatula or scoop.

  • Contaminated Materials : Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) should also be placed in this container.

  • Solutions : If the compound is in a solvent, ensure the solvent is also halogenated (e.g., dichloromethane). If it is in a non-halogenated solvent, the entire solution must still be treated as halogenated waste.[13]

Step 4: Decontaminate Empty Containers

  • Rationale : Under RCRA, a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.

  • Rinse the original container three times with a suitable solvent (e.g., acetone). The resulting rinsate is also considered hazardous waste and must be collected in the appropriate halogenated waste container.

Step 5: Store the Waste Container

  • Keep the waste container tightly sealed at all times, except when adding waste.[3][13]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14]

Step 6: Arrange for Final Disposal

  • Once the container is full or waste is no longer being added, contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup.

  • The ultimate disposal will be handled by a licensed professional waste disposal service, typically via high-temperature incineration.[8][11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making proper disposal decisions for this chemical.

G cluster_prep Preparation & Characterization cluster_action Action & Disposal start Start: Material Identified for Disposal char_waste Characterize Waste: Is it 4-Chloro-5H-pyrrolo [3,2-d]pyrimidine-7-carboxylic acid? start->char_waste is_halogenated Is the Compound Halogenated? char_waste->is_halogenated segregate Segregate into a Designated 'Halogenated Organic Waste' Container is_halogenated->segregate Yes label_cont Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Warnings segregate->label_cont store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_cont->store_saa contact_ehs Contact EHS for Pickup and Final Disposal store_saa->contact_ehs

Caption: Decision workflow for the disposal of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.

Emergency Procedures for Spills and Exposures

In the event of an accident, prompt and correct action is crucial.

  • Spill Response :

    • Evacuate non-essential personnel from the immediate area.[3]

    • Wearing appropriate PPE, prevent the generation of dust.[8]

    • For small spills, carefully sweep or vacuum the solid material and place it into a labeled hazardous waste container.[15]

    • Decontaminate the spill area and launder all protective clothing before reuse.[16]

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][16]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Get emergency medical help immediately.[3][16]

Regulatory Framework

In the United States, the management of laboratory hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] Recognizing the unique environment of research laboratories, the EPA has established alternative regulations for academic entities under 40 CFR Part 262, Subpart K, which provide greater flexibility while ensuring safety and environmental protection.[17][18] It is your responsibility to be familiar with both federal regulations and your specific institution's Laboratory Management Plan.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . Source: US Environmental Protection Agency (EPA). [Link]

  • EPA tweaks hazardous waste rules for academic labs . Source: Chemistry World. [Link]

  • Laboratory Waste Management: The New Regulations . Source: Medical Laboratory Observer. [Link]

  • Regulation of Laboratory Waste . Source: American Chemical Society. [Link]

  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid . Source: PubChem, National Center for Biotechnology Information. [Link]

  • Managing Hazardous Waste Generated in Laboratories . Source: Ohio Environmental Protection Agency. [Link]

  • Material Safety Data Sheet . Source: Cole-Parmer. [Link]

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine . Source: PubChem, National Center for Biotechnology Information. [Link]

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic Acid . Source: Pharmaffiliates. [Link]

  • 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine . Source: PubChem, National Center for Biotechnology Information. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Waste List . Source: University of California, Santa Cruz. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . Source: ResearchGate. [Link]

  • Hazardous Waste Segregation . Source: University of California, Merced. [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters . Source: PubMed, National Center for Biotechnology Information. [Link]

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Handling

Personal protective equipment for handling 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid

A Researcher's Guide to Safely Handling 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid As drug development professionals, our pursuit of novel therapeutics demands a deep respect for the chemical entities we hand...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

As drug development professionals, our pursuit of novel therapeutics demands a deep respect for the chemical entities we handle. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound, is a valuable building block in medicinal chemistry. However, its handling requires a meticulous approach to safety to mitigate potential risks. This guide provides essential, field-proven insights into the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound and its analogs.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity (Oral): Classified as toxic if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4][5][6]

Given these hazards, a comprehensive safety protocol is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the minimum PPE requirements for handling 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid.

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[7]Provides robust protection against chemical permeation. The outer glove should be removed immediately upon contamination.[8]
Eye and Face Protection Chemical splash goggles and a face shield.[8][9][10]Protects against splashes and aerosols, which can cause severe eye irritation. Standard safety glasses are insufficient.
Body Protection A disposable, chemical-resistant gown with long sleeves and a closed back.[7][11]Prevents skin contact with the compound. Gowns should be changed regularly or immediately if contaminated.[7]
Respiratory Protection An N95 or higher-rated respirator, fit-tested for the user.[6][7]Essential when handling the compound as a powder or when generating aerosols, to prevent respiratory irritation.[5][6]
Foot Protection Closed-toe shoes and disposable shoe covers.[7][9][11]Protects against spills and contamination of personal footwear.

Operational Workflow for Safe Handling

A structured workflow is crucial to ensure safety at every step. The following diagram illustrates the key stages of handling 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Ventilated Hood prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Weigh Compound in a Ventilated Enclosure prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in a Closed System handle_weigh->handle_dissolve handle_transfer Transfer Solutions Using Pipettes or Cannulas handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Surfaces and Equipment handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE in Designated Area cleanup_waste->cleanup_ppe

Caption: A workflow diagram illustrating the key phases of safely handling hazardous chemical compounds.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[12]

    • Before starting, assemble all necessary equipment, including spatulas, glassware, and waste containers.

  • Handling:

    • When weighing the solid compound, do so in a powder containment hood or a glove box to prevent the generation of airborne dust.

    • If transferring the compound as a solution, use appropriate liquid handling tools like pipettes with disposable tips or cannulas to avoid splashes.

    • Avoid eating, drinking, or smoking in the laboratory area.[2][5]

  • Cleanup and Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][12]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6][12] Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6][12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][2][6] Seek immediate medical attention.

Spill Management and Waste Disposal

A clear plan for managing spills and disposing of waste is a cornerstone of laboratory safety.

Spill Response Workflow:

G spill_start Spill Occurs spill_alert Alert Others in the Area spill_start->spill_alert spill_ppe Don Appropriate PPE spill_alert->spill_ppe spill_contain Contain the Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect Spill Debris into a Labeled Waste Container spill_contain->spill_collect spill_decontaminate Decontaminate the Spill Area spill_collect->spill_decontaminate

Caption: A step-by-step workflow for responding to a chemical spill in the laboratory.

Waste Disposal:
  • Segregation: All waste contaminated with 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, including gloves, gowns, and absorbent materials, must be segregated as hazardous chemical waste.

  • Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for halogenated organic compounds.[13][14] Do not dispose of this compound down the drain.[5][6]

Conclusion: A Culture of Safety

The safe handling of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is not just about following a set of rules; it's about fostering a culture of safety and vigilance. By understanding the hazards, utilizing the correct PPE, and adhering to established protocols, researchers can confidently and safely advance their work in the development of new medicines. Always consult your institution's specific safety guidelines and the most up-to-date SDS for any chemical you handle.

References

  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. (n.d.).
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety Data Sheets. (n.d.). Echemi.
  • 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. (n.d.). PubChem.
  • Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet. (2024, April 1).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Safety Data Sheet. (2025, June 19). MedchemExpress.com.
  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. (n.d.). PubChem.
  • Types of PPE to Wear When Compounding Hazardous Drugs. (2022, August 25). Provista.
  • USP Chapter: Personal Protective Equipment. (2018, September 4). Pharmacy Times.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press.
  • Management of Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Prudent Practices for Handling Hazardous Chemicals in Laboratories. (n.d.). P2 InfoHouse.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem.
  • 84905-80-6|4-Chloro-5H-pyrrolo[3,2-d]pyrimidine. (n.d.). BLDpharm.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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